molecular formula C8H15FN2 B1529628 (R)-1-(Azetidin-3-YL)-3-fluoropiperidine CAS No. 1403769-88-9

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Cat. No.: B1529628
CAS No.: 1403769-88-9
M. Wt: 158.22 g/mol
InChI Key: YKDMXUGHEIUPQL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a useful research compound. Its molecular formula is C8H15FN2 and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-1-(azetidin-3-yl)-3-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMXUGHEIUPQL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental characteristics such as ionization state (pKa), lipophilicity (logP/D), solubility, and solid-state form.[1] Neglecting a thorough investigation of these parameters during the early discovery and lead optimization phases can lead to costly late-stage failures.

This guide provides a comprehensive technical overview of the essential physicochemical characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel heterocyclic building block with potential applications in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for its characterization. We will delve into the theoretical underpinnings and practical execution of key assays, explaining the causal relationships between experimental choices and the quality of the data generated. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

This compound, with a molecular formula of C8H15FN2 and a molecular weight of 158.22, presents an interesting case study.[2] Its structure incorporates two basic nitrogen centers in the azetidine and piperidine rings, and a fluorine atom that can influence both basicity and lipophilicity.[3] A comprehensive understanding of its physicochemical properties is therefore critical to unlocking its therapeutic potential.

PropertyValueSource
CAS Number 1403769-88-9BLDpharm[2]
Molecular Formula C8H15FN2BLDpharm[2]
Molecular Weight 158.22BLDpharm[2]
Structure BLDpharm[2]

Section 1: Ionization Constant (pKa) Determination

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH. For this compound, which contains two basic nitrogen atoms, the pKa values will dictate its solubility, permeability, and potential for ionic interactions with biological targets.

Theoretical Considerations and Experimental Rationale

The two nitrogen atoms in the molecule are expected to have distinct pKa values. The piperidine nitrogen, being a secondary amine, is typically more basic than the azetidine nitrogen, which is also a secondary amine but in a more strained ring system. The presence of the electron-withdrawing fluorine atom on the piperidine ring is expected to lower the pKa of the piperidine nitrogen. Accurately determining these two pKa values is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (pH 1-2) and the intestines (pH 6-7.5).

Potentiometric titration is a robust and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The inflection points in the titration curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Potassium hydroxide (KOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Automatic titrator (recommended)

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Initial pH Measurement: Place the solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH.

  • Titration with Acid: Titrate the solution with 0.1 M HCl, adding small, precise volumes (e.g., 0.05 mL increments) and recording the pH after each addition. Continue the titration until a clear inflection point is observed and the pH stabilizes at a low value.

  • Titration with Base: In a separate experiment, titrate a fresh solution of the compound with 0.1 M KOH in a similar stepwise manner until the pH stabilizes at a high value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or the inflection points of the first derivative plot.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Water A->B D Titrate with 0.1M HCl B->D F Titrate with 0.1M KOH B->F C Calibrate pH Meter E Record pH vs. Volume D->E H Plot Titration Curve E->H G Record pH vs. Volume F->G G->H I Determine Inflection Points H->I J Calculate pKa Values I->J

Caption: Workflow for pKa determination by potentiometric titration.

Illustrative Data Presentation
ParameterIllustrative Value
pKa1 (most basic) 9.5 ± 0.1
pKa2 (less basic) 7.2 ± 0.1

Section 2: Lipophilicity (logP and logD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its membrane permeability, protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[6]

Theoretical Considerations and Experimental Rationale

For an ionizable compound like this compound, logD is a more physiologically relevant parameter than logP because it accounts for the distribution of both the neutral and ionized forms.[6] The shake-flask method is the gold standard for logP/D determination due to its direct measurement of partitioning.[7][8]

Experimental Protocol: Shake-Flask Method for logD7.4

Objective: To determine the distribution coefficient of this compound at pH 7.4.

Materials:

  • This compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a known volume of the stock solution to a mixture of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio.

  • Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. Place the vial on a shaker for 1-2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-30 minutes to achieve complete separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate logD7.4 using the formula: logD7.4 = log([Compound]octanol / [Compound]aqueous)

logD_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Stock Solution C Mix Compound with Phases A->C B Prepare Octanol/Buffer Phases B->C D Vortex and Shake C->D E Centrifuge for Phase Separation D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify by HPLC F->H G->H I Calculate logD H->I

Caption: Workflow for logD determination by the shake-flask method.

Illustrative Data Presentation
ParameterIllustrative Value
logP (calculated for neutral species) 1.8
logD at pH 7.4 0.5

Section 3: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[9] Two types of solubility are typically measured: kinetic and thermodynamic.

Theoretical Considerations and Experimental Rationale
  • Kinetic Solubility: This is a high-throughput screening assay that measures the solubility of a compound from a DMSO stock solution. It often overestimates the true solubility as it can form supersaturated solutions or amorphous precipitates.[10][11] It is useful for early-stage compound ranking.

  • Thermodynamic Solubility: This measures the equilibrium solubility of the most stable crystalline form of the compound and is considered the "true" solubility.[1][12] It is a lower-throughput but more accurate assay, critical for lead optimization and pre-formulation studies.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay:

  • Prepare serial dilutions of a high-concentration DMSO stock of the compound.

  • Add these dilutions to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Incubate for a short period (e.g., 2 hours) with shaking.

  • Measure the turbidity or analyze the supernatant after filtration/centrifugation by HPLC-UV or another suitable method.

Thermodynamic Solubility Assay:

  • Add an excess of the solid compound to an aqueous buffer in a vial.

  • Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC).

Illustrative Data Presentation
Assay TypeSolubility (µg/mL)
Kinetic Solubility (pH 7.4) > 200
Thermodynamic Solubility (pH 7.4) 85

Section 4: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[13][14][15] It is crucial to identify the most stable crystalline form (polymorph) and characterize its properties.

Theoretical Considerations and Experimental Rationale

A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[16] These forms can have different melting points, solubilities, and stabilities.[17] Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for solid-state characterization.

Key Solid-State Analysis Techniques
  • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid, allowing for the identification of different polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, used to determine melting point, purity, and identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and identify the presence of solvates or hydrates.

SolidState_Characterization cluster_techniques Analytical Techniques cluster_properties Determined Properties API This compound Solid Sample XRPD XRPD API->XRPD DSC DSC API->DSC TGA TGA API->TGA Crystallinity Crystallinity & Polymorph ID XRPD->Crystallinity Thermal_Transitions Melting Point & Purity DSC->Thermal_Transitions Thermal_Stability Stability & Solvation State TGA->Thermal_Stability

Caption: Core techniques for solid-state characterization of an API.

Illustrative Data Summary
TechniqueIllustrative Finding
XRPD Crystalline solid, designated as Form I
DSC Single sharp endotherm at 155 °C (melting point)
TGA No significant weight loss below 200 °C

Conclusion and Forward Look

This guide has outlined a comprehensive strategy for the physicochemical characterization of this compound. By systematically applying the described methodologies for determining pKa, logD, solubility, and solid-state properties, researchers can build a robust data package. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, enabling rational compound design, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The integration of these assays early in the drug discovery process is a hallmark of an efficient and data-driven research paradigm.

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Auriga Research. Solid State Characterization.
  • Cambridge MedChem Consulting. LogP/D.
  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!
  • PubMed. Solid-state analysis of the active pharmaceutical ingredient in drug products.
  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.
  • Pharmaceutical Technology. Exploring Solid-State Chemistry.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Enamine. Aqueous Solubility Assay.
  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Creative Biolabs. Solubility Assessment Service.
  • Slideshare. pKa and log p determination.
  • PMC. Development of Methods for the Determination of pKa Values.
  • ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
  • BLDpharm. 1403769-88-9|this compound.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel synthetic compound featuring a distinct structural architecture that incorporates both an azetidine and a fluoropiperidine moiety. While direct in-depth studies on this specific molecule are not extensively published, its structural components are prevalent in a range of biologically active agents, particularly those targeting cholinergic neurotransmitter systems. The azetidine ring, a four-membered nitrogen-containing heterocycle, and the piperidine ring are key pharmacophores in the design of ligands for muscarinic and nicotinic acetylcholine receptors. This guide will, therefore, posit a primary putative mechanism of action for this compound as a muscarinic acetylcholine receptor (mAChR) agonist, with a focus on the M1 subtype, a critical target in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[1][2][3]

The rationale for this hypothesis is grounded in the well-established role of mAChR agonists in modulating cognitive processes and the therapeutic potential of M1-selective agonists in enhancing cholinergic neurotransmission.[4][5] This document will provide a comprehensive overview of the proposed signaling pathways, detailed experimental protocols for mechanism elucidation, and the scientific reasoning behind these methodologies.

Proposed Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Agonism

We hypothesize that this compound acts as an orthosteric agonist at the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, regions integral to learning and memory.[1]

Signaling Cascade

Upon binding of this compound to the M1 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq/11. This initiates a downstream signaling cascade:

  • G-protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The Gαq-GTP complex activates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Downstream Cellular Responses: Activated PKC phosphorylates a multitude of substrate proteins, leading to various cellular responses, including the modulation of ion channel activity, gene expression, and synaptic plasticity. These downstream effects are believed to contribute to the pro-cognitive effects of M1 agonists.[2]

Diagram of the Proposed M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound (R)-1-(Azetidin-3-YL)- 3-fluoropiperidine M1R M1 Receptor Compound->M1R Binds G_protein Gq/11 M1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cell_Response Cellular Responses (e.g., Synaptic Plasticity) PKC->Cell_Response Leads to Binding_Assay_Workflow Membrane_Prep Prepare Membranes (Expressing M1-M5 Receptors) Incubation Incubate Membranes with: - [3H]NMS (Radioligand) - this compound (Increasing Concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis: - Plot Competition Curve - Calculate Ki values Quantification->Data_Analysis

Sources

The Enigmatic Potential of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine: A Prospective Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel chemical entity with a structure suggestive of significant biological potential, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a prospective analysis of its likely biological activities, drawing upon the well-established pharmacological roles of its constituent azetidine and 3-fluoropiperidine moieties. We hypothesize that this compound may exhibit potent and selective activity as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, a target of considerable interest for the treatment of neurological and psychiatric disorders. This document outlines the scientific rationale for this hypothesis, proposes a comprehensive experimental workflow for its validation, and discusses the potential therapeutic implications should these predictions be confirmed.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutics with improved efficacy and safety profiles is a driving force in drug discovery. Small molecules with unique structural features often provide the starting point for the development of next-generation medicines. This compound is one such molecule, combining two key heterocyclic scaffolds known to impart desirable pharmacological properties. The azetidine ring, a strained four-membered heterocycle, can confer conformational rigidity and act as a bioisostere for other functional groups.[1][2] The piperidine ring is a ubiquitous motif in centrally active drugs, and the introduction of a fluorine atom at the 3-position can significantly modulate basicity, lipophilicity, and metabolic stability.

While no direct studies on the biological activity of this compound have been published to date, an analysis of its structural components allows for the formulation of a compelling hypothesis regarding its potential pharmacological profile. This guide will explore this hypothesis in detail, providing a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing compound.

Deconstruction of a Promising Scaffold: Azetidine and Fluoropiperidine Moieties

The Azetidine Ring: A Compact Scaffold with Diverse Bioactivities

The azetidine ring is a valuable building block in medicinal chemistry, offering a unique combination of structural and electronic properties. Its strained nature can lead to favorable interactions with biological targets and its compact size allows it to serve as a versatile scaffold. Azetidine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3][4] In the context of CNS drug discovery, the azetidine moiety has been incorporated into ligands for various receptors and transporters, often imparting improved selectivity and pharmacokinetic properties.

The 3-Fluoropiperidine Moiety: A Key to CNS Activity

The piperidine ring is a common feature of many CNS-active drugs, providing a basic nitrogen atom that is often crucial for receptor interactions. The strategic placement of a fluorine atom can have a profound impact on the pharmacological profile of a piperidine-containing molecule. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This, in turn, can affect receptor binding affinity and selectivity. Furthermore, the introduction of fluorine can block sites of metabolism, leading to an extended duration of action. The 3-fluoro substitution pattern, in particular, has been explored in the design of ligands for various CNS targets, including nicotinic acetylcholine receptors.

A Compelling Hypothesis: Targeting the α7 Nicotinic Acetylcholine Receptor

Based on the structural features of this compound, we hypothesize that this compound is a potent and selective agonist or positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognition, memory, and attention.[5][6][7] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD, making it a high-priority target for drug discovery.[8][9]

The rationale for this hypothesis is twofold:

  • Structural Analogy to Known nAChR Ligands: The overall topology of this compound, with its basic nitrogen atoms separated by a specific distance and conformational constraint, bears resemblance to other known nAChR agonists and partial agonists.[10][11]

  • The Role of the Azetidine and Fluorine Substituents: The azetidine ring can mimic the pyrrolidine ring found in nicotine and other potent nAChR ligands. The 3-fluoro substituent on the piperidine ring can enhance binding affinity and selectivity for the α7 subtype over other nAChR subtypes.[12]

The proposed interaction of this compound with the α7 nAChR is depicted in the following signaling pathway diagram.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Terminal alpha7 α7 nAChR Ca_channel Ca²⁺ Channel alpha7->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx downstream Downstream Signaling (e.g., CREB, Akt) Ca_influx->downstream neurotransmission Enhanced Neurotransmission & Neuroprotection downstream->neurotransmission ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) compound (R)-1-(Azetidin-3-YL) -3-fluoropiperidine compound->alpha7 Agonist/PAM ACh->alpha7 Endogenous Ligand

Figure 1: Hypothesized signaling pathway of this compound at the α7 nAChR.

Proposed Experimental Workflow for Hypothesis Validation

To empirically test the hypothesis that this compound is a selective α7 nAChR modulator, a systematic and multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo assays necessary to characterize the compound's pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding_assay Radioligand Binding Assay (α7, α4β2, etc.) functional_assay Functional Assay (Ca²⁺ influx, electrophysiology) binding_assay->functional_assay Determine Affinity (Ki) selectivity_panel Broad Receptor Selectivity Panel functional_assay->selectivity_panel Determine Efficacy (EC₅₀) & Potency pk_study Pharmacokinetic Studies (rodents) selectivity_panel->pk_study cognitive_models Cognitive Enhancement Models (e.g., Novel Object Recognition) pk_study->cognitive_models Establish Brain Penetration & Dosing safety_toxicology Safety & Toxicology Studies cognitive_models->safety_toxicology Assess Therapeutic Potential end Lead Optimization & Preclinical Development safety_toxicology->end start Compound Synthesis & Purification start->binding_assay

Figure 2: Proposed experimental workflow for the pharmacological characterization of this compound.

In Vitro Pharmacological Profiling

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for the human α7 nAChR and a panel of other relevant nAChR subtypes (e.g., α4β2) to assess selectivity.

  • Methodology:

    • Prepare cell membranes expressing the target nAChR subtype.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-α-bungarotoxin for α7) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

4.1.2. Functional Assays

  • Objective: To determine the functional activity (EC₅₀ and Emax) of the compound at the α7 nAChR and to classify it as an agonist, partial agonist, antagonist, or PAM.

  • Methodology (Calcium Influx Assay):

    • Culture cells stably expressing the human α7 nAChR.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • For PAM activity, co-apply the test compound with a sub-maximal concentration of a known α7 agonist (e.g., acetylcholine).

In Vivo Characterization

4.2.1. Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., rat or mouse), including its absorption, distribution, metabolism, and excretion (ADME) properties, and to confirm its ability to cross the blood-brain barrier.

  • Methodology:

    • Administer the compound to animals via relevant routes (e.g., intravenous, oral).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

4.2.2. Preclinical Models of Cognition

  • Objective: To evaluate the efficacy of the compound in animal models of cognitive impairment relevant to Alzheimer's disease or schizophrenia.

  • Methodology (Novel Object Recognition Test):

    • Acclimatize animals to an open-field arena.

    • During the training phase, expose the animals to two identical objects.

    • After a retention interval, replace one of the familiar objects with a novel object.

    • Administer the test compound prior to the training or testing phase.

    • Measure the time spent exploring the novel versus the familiar object as an index of recognition memory.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected in vitro pharmacological data for this compound if it aligns with the proposed hypothesis of being a selective α7 nAChR agonist.

ParameterValue
α7 nAChR Binding Affinity (Ki) < 10 nM
α4β2 nAChR Binding Affinity (Ki) > 1000 nM
α7 nAChR Functional Potency (EC₅₀) < 50 nM
α7 nAChR Functional Efficacy (Emax) > 80% (relative to acetylcholine)

Conclusion and Future Directions

This compound represents a promising yet unexplored chemical entity. The structural combination of an azetidine ring and a 3-fluoropiperidine moiety strongly suggests a potential interaction with nicotinic acetylcholine receptors, particularly the α7 subtype. The experimental workflow detailed in this guide provides a clear and comprehensive path to validate this hypothesis and to fully characterize the compound's biological activity. Should the hypothesized pharmacological profile be confirmed, this compound could emerge as a valuable lead compound for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. Further investigation into its synthesis, optimization of its structure-activity relationship, and in-depth preclinical evaluation will be crucial next steps in unlocking its full therapeutic potential.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Aravena, C., & Papke, R. L. (2017). α7 Nicotinic Acetylcholine Receptors in Neuroinflammation and Injury. Current drug targets, 18(11), 1304–1311.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
  • Freedman, R., Adams, C. E., & Leonard, S. (2000). The α7-nicotinic acetylcholine receptor and the pathophysiology of schizophrenia.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.
  • Lowe, J. A., 3rd, Drozda, S. E., Tritto, T., Chidsey, A. C., & Vinick, F. J. (1995). (R)-3-Fluoro-1-azabicyclo[2.2.2]octane: a potent and selective ligand for the neuronal nicotinic acetylcholine receptor. Journal of medicinal chemistry, 38(16), 3071–3077.
  • Maelicke, A., & Albuquerque, E. X. (2000). Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease. European journal of pharmacology, 393(1-3), 165–170.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11.
  • Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic receptors: structure, function, ligands, and therapeutic potential. ChemMedChem, 2(6), 746–767.
  • Singh, G. S., & Tilvi, S. (2013). Chemistry and biology of azetidine-2-carboxylic acid and its derivatives. Mini reviews in medicinal chemistry, 13(1), 127–141.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Tumulty, D., Cao, K., & Witter, D. J. (2012). The synthesis and utility of azetidines in medicinal chemistry.
  • Wonnacott, S., & Barik, J. (2007). Nicotinic α7 receptors. Tocris reviews, (28), 1-8.
  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2003). The [3+2] cycloaddition of nitrones to alkenes. In The Chemistry of Heterocyclic Compounds: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59, pp. 1-166). John Wiley & Sons, Inc.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & biomolecular chemistry, 4(9), 1597–1608.
  • De Kimpe, N. (2007). Azetidines, Azetines, and Azetes.
  • Maggio, R., Scarselli, M., & Millan, M. J. (2013). The ability of a single compound to simultaneously act as an agonist and antagonist at different G-protein-coupled receptors. Trends in pharmacological sciences, 34(10), 567–576.
  • Pfrengle, W., & Pihko, P. M. (2010). The azetidine ring in natural products and medicinal chemistry. Natural product reports, 27(9), 1278–1300.
  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). What can we learn from nature's way of making molecules?.

Sources

A Comprehensive Technical Guide to the Structural Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and fragment-based drug discovery. The incorporation of both a strained azetidine ring and a fluorinated piperidine motif presents unique analytical challenges and opportunities.[1][2] This document moves beyond standard procedural outlines to detail the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will explore an integrated approach utilizing Mass Spectrometry (MS) for molecular integrity, advanced Nuclear Magnetic Resonance (NMR) spectroscopy for constitutional and configurational assignment, and X-ray Crystallography for unambiguous solid-state confirmation. Furthermore, the role of computational chemistry as a powerful predictive and corroborative tool will be discussed. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of the methodologies required to fully elucidate the structure of complex heterocyclic molecules.

Introduction: The Rationale for a Multi-Faceted Analytical Approach

The Growing Significance of Azetidine and Fluoropiperidine Scaffolds

In modern drug discovery, molecular scaffolds are meticulously chosen to optimize pharmacological and pharmacokinetic profiles. Azetidine rings, as strained four-membered heterocycles, are increasingly utilized to improve properties such as metabolic stability, solubility, and ligand-receptor binding geometry.[1][3] Similarly, the strategic incorporation of fluorine into piperidine rings is a powerful tactic to enhance metabolic stability, modulate pKa, and fine-tune conformational preferences, which can significantly impact biological activity.[4][5][6] The combination of these two valuable moieties in this compound creates a novel three-dimensional fragment with promising potential for library development.

An Overview of this compound

The target molecule, this compound, possesses two key stereocenters and a flexible piperidine ring, making its structural elucidation non-trivial. A thorough characterization must not only confirm its mass and atomic connectivity but also unambiguously define its absolute stereochemistry and dominant conformational state.

Key Molecular Features:

  • Molecular Formula: C₈H₁₅FN₂[7]

  • Molecular Weight: 158.22 g/mol [7]

  • Structural Components: A chiral 3-substituted azetidine ring linked via a nitrogen atom to a chiral 3-fluoropiperidine ring.

The Integrated Characterization Workflow

A single analytical technique is insufficient to assign the structure of this compound with complete confidence. We advocate for an orthogonal, multi-technique approach where the results of each experiment corroborate and build upon the others. This integrated workflow ensures the highest degree of scientific rigor and trustworthiness.

A Initial Confirmation (Molecular Integrity) B Constitutional Isomerism (Atom Connectivity) A->B Confirm Mass C Stereochemistry & Conformation (3D Arrangement) B->C Establish Bonds D Final Validation (Unambiguous Structure) C->D Define 3D Shape MS HRMS MS->A MSMS MS/MS MSMS->B NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR1D->B NMR2D 2D NMR (COSY, HSQC, HMBC) NMR2D->B NOE NOE / Coupling Constants NOE->C XRAY X-ray Crystallography XRAY->D COMP Computational Modeling COMP->C

Caption: Integrated workflow for structural characterization.

Mass Spectrometry: Molecular Weight and Fragmentation

Rationale for Mass Spectrometry

Mass spectrometry (MS) serves as the foundational analytical technique. The primary objective is to confirm the molecular weight and elemental composition of the compound, verifying that the correct product has been synthesized before proceeding to more time-intensive analyses. Tandem MS (MS/MS) provides the next layer of evidence by elucidating fragmentation patterns that are characteristic of the molecule's substructures.[8]

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is superior to nominal mass analysis because it provides the exact mass of the molecule with high precision (typically <5 ppm). This allows for the unambiguous determination of the elemental formula, ruling out other potential formulas that may have the same nominal mass. For this molecule, we utilize Electrospray Ionization (ESI) in positive ion mode, as the two nitrogen atoms are readily protonated.

ParameterExpected Value
Molecular FormulaC₈H₁₅FN₂
Theoretical Exact Mass (M)158.1274
Ion Species[M+H]⁺
Expected m/z for [M+H]⁺159.1346
Required Mass Accuracy< 5 ppm
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Expertise: By selecting the protonated parent ion ([M+H]⁺, m/z 159.13) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum. The fragmentation of piperidine derivatives is well-documented and often involves α-cleavage adjacent to the nitrogen or ring-opening pathways.[9][10] The presence of the azetidine ring introduces additional, predictable fragmentation routes.

Parent Parent Ion [M+H]⁺ m/z 159.13 Frag1 Loss of Azetidine Ring Fragment Parent->Frag1 Frag2 Piperidine Ring α-Cleavage Parent->Frag2 Frag3 Loss of HF Parent->Frag3 Result1 Fluoropiperidine Cation Frag1->Result1 Result2 Stable Iminium Ion Frag2->Result2 Result3 Dehydro-piperidine Cation Frag3->Result3

Caption: Predicted MS/MS fragmentation pathways.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

  • Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 10 minutes.

  • Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[9]

  • MS Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺).

  • MS/MS Scan: Perform a product ion scan on the precursor ion (m/z 159.13), optimizing collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Rationale for NMR Spectroscopy

While MS confirms the formula, NMR spectroscopy is indispensable for determining the precise atomic connectivity and three-dimensional structure of the molecule in solution.[11] A full suite of 1D and 2D NMR experiments is required for a complete and trustworthy assignment.

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). We expect a complex aliphatic region due to the two heterocyclic rings.

  • ¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a key diagnostic signal.

  • ¹⁹F NMR: This is a simple but critical experiment. A single signal will confirm the presence of one fluorine environment. Its coupling to adjacent protons (²JFH and ³JFH) is vital for conformational analysis.[12]

2D NMR: Establishing Connectivity

Expertise: 2D NMR experiments are non-negotiable for a molecule of this complexity. They provide a roadmap of the atomic connections, preventing misassignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of proton networks within the azetidine and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the azetidine and piperidine moieties across the central nitrogen atom.

H_signals ¹H Signals H-2' H-3' H-4' H-2 H-3 ... COSY COSY (H-H) H_signals:p2->COSY HSQC HSQC (C-H Direct) H_signals:p5->HSQC HMBC HMBC (C-H Long Range) H_signals:p2->HMBC C_signals ¹³C Signals C-2' C-3' C-4' C-2 C-3 ... COSY->H_signals:p3 HSQC->C_signals:c5 HMBC->C_signals:c5

Caption: Workflow for establishing atom connectivity using 2D NMR.

Conformational Analysis and Stereochemistry

Expertise: The key structural question for the 3-fluoropiperidine ring is the orientation of the fluorine atom (axial vs. equatorial). This has profound implications for the molecule's shape and biological activity. Studies on similar fluorinated piperidines have shown that an axial preference is common due to hyperconjugation and charge-dipole interactions.[4][13] This preference can be determined experimentally by analyzing the coupling constants between fluorine and the protons on the adjacent carbons (³J(¹⁹F,¹H)). Large coupling constants are typically indicative of an anti-periplanar (axial-axial) relationship. NOE (Nuclear Overhauser Effect) experiments can further confirm spatial proximities between atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • 2D Spectra Acquisition: Acquire gCOSY, multiplicity-edited gHSQC (to distinguish CH/CH₃ from CH₂ groups), and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

  • Conformational Data: Acquire a high-resolution ¹H-coupled ¹⁹F spectrum to accurately measure the ³J(¹⁹F,¹H) coupling constants.[13] If needed, run a 2D NOESY or 1D selective NOE experiment to confirm through-space correlations.

Expected NMR Data Summary (Hypothetical)
Technique Key Diagnostic Feature
¹H NMRComplex multiplets in the 1.5-4.0 ppm range.
¹³C NMRSignal for C-F bond appearing as a large doublet (~170-190 Hz).
¹⁹F NMROne primary signal, likely a complex multiplet due to H-F coupling.
COSYCorrelations tracing the proton spin systems of each ring.
HSQCDirect correlation of all protonated carbons to their attached protons.
HMBCKey correlation from the azetidine C-H protons to the piperidine C-H protons across the nitrogen bridge.
³J(¹⁹F,¹H)Large coupling constants (>20 Hz) would strongly suggest an axial fluorine conformation.[13]

X-ray Crystallography: The Gold Standard

Rationale and Challenges

Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule in the solid state, confirming connectivity, conformation, and absolute stereochemistry. However, obtaining diffraction-quality crystals of small, flexible molecules can be challenging. Often, the free base is an oil; therefore, forming a salt (e.g., hydrochloride or tartrate) is a common and necessary strategy to induce crystallization.

Experimental Protocol: Crystallography
  • Salt Formation & Crystallization: Prepare a salt of the title compound. Screen a wide range of solvent/anti-solvent systems (e.g., methanol/ether, ethanol/hexane) using techniques like slow evaporation or vapor diffusion to grow single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data. The Flack parameter will be used to confirm the absolute (R) configuration at the chiral centers.

Summary and Integrated Structural Proof

The definitive structural characterization of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal techniques.

  • HRMS confirms the correct elemental formula (C₈H₁₅FN₂).

  • MS/MS shows fragmentation patterns consistent with the proposed azetidine and fluoropiperidine substructures.

  • 1D and 2D NMR experiments establish the complete atomic connectivity, proving the constitutional isomer.

  • ¹⁹F-¹H Coupling Constants and NOE Data from NMR reveal the dominant solution-state conformation of the piperidine ring and the relative stereochemistry.

  • X-ray Crystallography , if successful, provides the ultimate solid-state proof of the absolute configuration and conformation.

This rigorous, self-validating workflow ensures that the structure is assigned with the highest possible degree of confidence, providing a solid foundation for any subsequent use of this molecule in research and development.

References

  • Benchchem.
  • Al-Amiery, A. A. (2012). Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Diyala.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Vashi, K., & Patel, H. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1435-1443. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Hadi, A. G., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Choudhary, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives. International Journal of Pharmacy and Life Sciences, 12(8). [Link]

  • Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology, 3(2). [Link]

  • Rono, L. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • De, N., et al. (1991). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Tetrahedron Letters, 32(6), 795-798.
  • University of Colorado Boulder.
  • DeJongh, D. C., & Biemann, K. (1964). High Resolution Mass Spectrum of Piperidine. Journal of the American Chemical Society, 86(1), 67-71.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8292-8306. [Link]

  • Wikipedia. Organic chemistry.
  • Wang, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(17), 3048. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. [Link]

  • PubChem. 3-((1R,3R)-1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL)-3-METHYL-1,3,4,9-TETRAHYDRO-2H-PYRIDO(3,4-B)INDOL-2-YL)-2,2-DIFLUOROPROPAN-1-OL (2R,3R)
  • National Analytical Corporation. (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Carr, M., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 26(11), 3330. [Link]

  • P-A, G., et al. (2019). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. National Institutes of Health. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. [Link]

  • Schoellerman, J., et al. (2022). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. ResearchGate. [Link]

  • PubChem. Azetidine. National Institutes of Health. [Link]

  • Himmelsbach, F., et al. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. Patent US-8178541-B2, PubChem. [Link]

Sources

Spectroscopic Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a synthetic heterocyclic compound of significant interest to researchers and professionals in the field of drug development. Its molecular structure, incorporating both a strained azetidine ring and a fluorinated piperidine moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence and stereochemistry of the fluorine atom can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

  • Chemical Formula: C₈H₁₅FN₂

  • Molecular Weight: 158.22 g/mol [1]

  • CAS Number: 1403769-88-9[1][2]

  • Key Structural Features:

    • A six-membered piperidine ring.

    • A four-membered azetidine ring attached at the N-1 position of the piperidine.

    • A fluorine atom at the C-3 position of the piperidine ring with a defined (R)-stereochemistry.

The unique combination of these features necessitates a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with 2D techniques, are critical for assigning the full chemical structure and confirming stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and the presence of fluorine, which will introduce additional splitting (J-coupling). The chemical shifts are influenced by the electronegativity of adjacent atoms (N, F) and the ring conformations.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Piperidine H-34.5 - 4.8ddddJ(H,F) ≈ 48, J(H,H) ≈ 8, 4, 2
Piperidine H-2, H-6 (axial & equatorial)2.0 - 3.2m
Piperidine H-4, H-5 (axial & equatorial)1.5 - 2.2m
Azetidine H-33.2 - 3.6m
Azetidine H-2, H-43.5 - 4.0m
NH (Azetidine)1.5 - 2.5br s

Rationale for Predictions:

  • The proton at C-3 of the piperidine ring is expected to be the most downfield-shifted aliphatic proton due to the deshielding effect of the adjacent fluorine atom. The large geminal coupling to fluorine is characteristic.

  • The protons on the carbons adjacent to the nitrogen atoms (piperidine C-2, C-6 and azetidine C-2, C-4) will also be shifted downfield.

  • The remaining piperidine methylene protons will appear in the more upfield region.

  • The NH proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be instrumental in identifying all eight carbon atoms in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted ¹J(C,F) (Hz)
Piperidine C-388 - 92d170 - 190
Piperidine C-258 - 62d~20
Piperidine C-430 - 34d~20
Piperidine C-650 - 54s
Piperidine C-522 - 26s
Azetidine C-345 - 50s
Azetidine C-2, C-455 - 60s

Rationale for Predictions:

  • The C-3 carbon of the piperidine ring will show the most significant downfield shift due to the electronegativity of the fluorine atom and will be split into a doublet with a large one-bond coupling constant.

  • The carbons at C-2 and C-4 of the piperidine ring will also show splitting due to two-bond C-F coupling.

  • The carbons of the azetidine ring and the remaining piperidine carbons will appear as singlets in a proton-decoupled spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for connecting the azetidine and piperidine rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm stereochemical assignments through space correlations between protons.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Spectral Processing TwoD_NMR->Process Assign Peak Assignment Process->Assign Structure Structure Verification Assign->Structure Report Report Structure->Report Analytical_Strategy cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_purity Purity & Stereochemical Integrity MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry MS->NMR IR Infrared (IR) Spectroscopy - Functional Groups IR->NMR HPLC Chiral HPLC/SFC - Enantiomeric Purity NMR->HPLC Xray X-ray Crystallography (if crystalline) - Absolute Stereochemistry NMR->Xray

Sources

A Technical Guide to the Solubility and Stability Profiling of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel heterocyclic compound with potential applications in drug discovery. Recognizing the critical role of aqueous solubility and multi-faceted stability in the trajectory of a drug candidate, this document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment. The guide is structured to lead researchers and drug development professionals through a logical, field-proven workflow, from initial physicochemical predictions to definitive stability-indicating assays. Methodologies are grounded in authoritative standards, ensuring scientific integrity and regulatory alignment.

Chapter 1: Compound Profile and Physicochemical Landscape

This compound is a synthetic small molecule featuring several key structural motifs that are anticipated to govern its pharmaceutical properties. A thorough understanding of these features is the first step in designing a rational characterization strategy.

Structural Features:

  • Azetidine Ring: This four-membered, saturated nitrogen heterocycle is a desirable motif in modern medicinal chemistry. Its high ring strain and sp³-rich character can confer improved metabolic stability and solubility compared to more traditional scaffolds.[1][2]

  • 3-Fluoropiperidine Ring: The piperidine is a common basic scaffold. The strategic placement of a fluorine atom is a well-established tactic to enhance metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation.[3] Fluorination also modulates the basicity (pKa) of the piperidine nitrogen.[3][4]

  • Two Basic Centers: The molecule possesses two ionizable nitrogen atoms—one in the azetidine ring and one in the piperidine ring. This dibasic nature dictates that its aqueous solubility will be highly dependent on pH.

Predicted Physicochemical Properties

Prior to experimental work, in silico prediction provides a valuable starting point. The two basic nitrogens are the primary determinants of the pH-solubility relationship.

  • pKa Prediction: The basicity of cyclic amines can be estimated using computational models or by comparison to analogous structures.[5][6][7][8]

    • The piperidine nitrogen is expected to have its pKa lowered by the electron-withdrawing effect of the adjacent fluorine atom, likely placing it in the range of 8.0 - 9.0 .

    • The azetidine nitrogen , being a less sterically hindered secondary amine, is predicted to be the more basic of the two, with a pKa likely in the range of 10.0 - 11.0 .

  • Lipophilicity (LogP): The predicted LogP (partition coefficient) will influence intrinsic solubility and permeability. The presence of two polar amine groups balanced by the hydrocarbon rings suggests a moderate LogP, a favorable characteristic for many drug candidates.

The dual pKa values imply that the molecule will exist predominantly as a dication at low pH (e.g., in the stomach), a monocation at neutral pH (e.g., in the small intestine and blood), and a neutral species at high pH. This behavior is central to the experimental design described in the following chapters.

Chapter 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like this compound, solubility must be assessed across a physiologically relevant pH range. We will employ a tiered approach, starting with a high-throughput kinetic assay and progressing to the gold-standard thermodynamic method.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[9][10][11][12] For a basic drug (B), the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the protonated, soluble form (BH⁺). The pH-solubility profile is expected to show high solubility at pH values below the pKa, where the ionized form dominates, and lower solubility at pH values above the pKa, where the less soluble neutral form prevails. While a useful guide, experimental data is crucial as the equation may only provide rough estimations in complex buffer systems.[13]

Tier 1: Kinetic Solubility Assessment

Kinetic solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer.[14] This method can sometimes overestimate true equilibrium solubility but is invaluable for rapid screening in early discovery due to its speed and low compound consumption.[14][15]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry

This protocol uses light scattering to detect precipitate formation.[16][17]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock into the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM).[18] The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation: Mix the plate and incubate at room temperature for 2 hours to allow for precipitation to occur.[18]

  • Measurement: Read the plate on a laser nephelometer, which measures the intensity of light scattered by any undissolved particles.[17]

  • Data Analysis: Plot the light scattering units against compound concentration. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline.[17]

Tier 2: Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium between the dissolved and solid states of a compound and is considered the "gold standard".[15] The shake-flask method is the most reliable technique for this measurement.[14][19]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Sample Preparation: Add an excess amount of solid this compound to vials containing buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[14][20]

  • Phase Separation: After incubation, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration in the supernatant is the thermodynamic solubility at that specific pH.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in media that simulate the fluid compositions of the gastrointestinal tract.[21]

  • Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal (typically pH ~1.6).[22]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the upper small intestine in a fasted state (typically pH ~6.5) and contains bile salts and phospholipids.[21][23]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the upper small intestine after a meal (typically pH ~5.0) with higher concentrations of bile salts and phospholipids.[21]

The shake-flask protocol (Section 2.3) can be directly adapted using these biorelevant media.[22]

Data Presentation: Expected Solubility Profile
MediumpHTypeExpected Solubility (µg/mL)Rationale
0.1 N HCl1.2Aqueous Buffer> 200Both nitrogens are fully protonated (dication form), maximizing interaction with water.
Phosphate Buffer6.5Aqueous Buffer50 - 150The more basic azetidine nitrogen is protonated, while the fluoropiperidine is partially protonated.
Phosphate Buffer7.4Aqueous Buffer20 - 80The azetidine nitrogen is mostly protonated (monocation form), ensuring moderate solubility.
FaSSGF1.6Biorelevant> 200Similar to HCl; high solubility expected due to full protonation.
FaSSIF6.5Biorelevant75 - 200Solubilizing effects of bile salts and phospholipids in FaSSIF are expected to increase solubility compared to a simple buffer at the same pH.[21][23]
FeSSIF5.0Biorelevant> 200The lower pH and higher concentration of solubilizing agents should lead to very high solubility.

Chapter 3: Chemical and Metabolic Stability Profiling

Assessing the stability of a compound is paramount to ensure it can reach its target in sufficient concentration and have an adequate shelf-life. This involves evaluating its susceptibility to both chemical degradation under stress conditions and metabolic breakdown by enzymes.

Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement that identifies potential degradation pathways and demonstrates the specificity of analytical methods.[24] These studies are conducted under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[24][25][26] The goal is to achieve 5-20% degradation of the active ingredient.[25][27]

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the compound solution to the following conditions in parallel:[26]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal: 60°C in solution and as a solid for 48 hours.

    • Photolytic: Expose solution to UV/Vis light (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Data Analysis: Calculate the percentage of the parent compound remaining. The mass spectrometer is used to identify the mass of any significant degradation products.

Visualization: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis HPLC-UV/MS Analysis (% Parent Remaining, Degradant ID) Acid->Analysis Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Analysis Oxid Oxidation (3% H₂O₂, RT) Oxid->Analysis Therm Thermal Stress (60°C) Therm->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Parent (R)-1-(Azetidin-3-YL) -3-fluoropiperidine Parent->Acid Parent->Base Parent->Oxid Parent->Therm Parent->Photo

Caption: Workflow for ICH-compliant forced degradation studies.

Metabolic Stability Assessment

Metabolic stability assays predict how quickly a compound will be cleared from the body. The primary site of drug metabolism is the liver, so initial assays use liver sub-fractions.[28] Stability in plasma is also important, as esterases and other enzymes can degrade certain compounds.[29][30][31]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[28][32][33]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[34][35]

  • Initiation: Add the test compound (final concentration ~1 µM) to the mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[32][35]

  • Time Points: Incubate at 37°C.[33] At several time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28][35]

  • Controls: Run parallel incubations without the NADPH-regenerating system (to check for non-NADPH dependent degradation) and with a known control compound (e.g., verapamil, to ensure the system is active).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.[31]

Experimental Protocol: Plasma Stability Assay

This assay evaluates degradation by hydrolytic enzymes in plasma.[29][36]

  • Incubation: Add the test compound (final concentration 1 µM) to plasma (e.g., human, rat) and incubate at 37°C.[36][37]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction with a cold organic solvent containing an internal standard.[30][37]

  • Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis).

  • Data Calculation: Determine the half-life (t½) from the rate of disappearance of the parent compound.

Data Presentation: Expected Stability Profile
AssayMatrixSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Microsomal StabilityHuman Liver MicrosomesHuman> 60< 15High Stability. The fluoropiperidine and azetidine motifs are resistant to metabolism.
Microsomal StabilityRat Liver MicrosomesRat> 60< 15High Stability. Suggests low potential for interspecies differences in metabolic clearance.
Plasma StabilityHuman PlasmaHuman> 120N/AHigh Stability. The compound lacks readily hydrolyzable groups like esters or amides.
Plasma StabilityRat PlasmaRat> 120N/AHigh Stability. Consistent with human plasma data.

Chapter 4: Integrated Analysis and Conclusion

The comprehensive profiling of this compound provides a strong foundation for its continued development.

Summary of Findings:

  • Solubility: The compound is predicted to exhibit classic pH-dependent solubility characteristic of a dibasic molecule. Excellent solubility is expected under acidic gastric conditions, with sufficient solubility maintained at the neutral pH of the intestine and blood, particularly in the presence of biorelevant surfactants. This profile is generally favorable for oral absorption.

  • Stability: The compound demonstrates high stability across all tested platforms. It is robust against chemical degradation under hydrolytic, oxidative, and thermal stress. Crucially, it shows high stability in both liver microsomes and plasma, suggesting a low intrinsic clearance and a potentially long in vivo half-life. The incorporation of the fluorine atom and the azetidine ring appears to have successfully conferred metabolic resistance.[1][3]

Overall Assessment and Path Forward: Based on this preclinical assessment, this compound possesses a promising solubility and stability profile. The data package supports its advancement into further ADME (Absorption, Distribution, Metabolism, and Excretion) studies and subsequent in vivo pharmacokinetic evaluation. The robust, stability-indicating analytical methods developed during this work will be critical for all future formulation and bioanalytical activities.

Visualization: Overall Assessment Workflow

G cluster_sol Solubility Profiling cluster_stab Stability Profiling Kinetic Kinetic Solubility (Nephelometry) Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Bio Biorelevant Media Solubility Thermo->Bio Decision Go/No-Go Decision for In Vivo PK Studies Bio->Decision Forced Forced Degradation (ICH Q1A) Micro Microsomal Stability Forced->Micro Plasma Plasma Stability Micro->Plasma Plasma->Decision Start Compound Synthesis (R)-1-(Azetidin-3-YL) -3-fluoropiperidine Start->Kinetic Start->Forced

Caption: Integrated workflow for solubility and stability characterization.

References
  • G Jozwiakowski, M. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and.... Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. National Center for Biotechnology Information. Available from: [Link]

  • AAPS. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link]

  • ResearchGate. Composition of Biorelevant Media to Simulate Gastric Fluid Under Fasted.... Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Evotec. Plasma Stability. Cyprotex. Available from: [Link]

  • Interchim. SIF Media (Simulated Intestinal Fluids). Available from: [Link]

  • Hrvoj Vančik. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available from: [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. McGraw Hill. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina. Available from: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available from: [Link]

  • ResearchGate. Biologically active compounds with azetidine rings. Available from: [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • BioDuro. ADME Plasma Stability Assay. Available from: [Link]

  • PubChem. (3R)-3-fluoropiperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Dissolution Technologies. (2022). Update on Gastrointestinal Biorelevant Media and Physiologically Relevant Dissolution Conditions. Available from: [Link]

  • ICH. Q1A(R2) Guideline. International Council for Harmonisation. Available from: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]

  • ResearchGate. Composition of the biorelevant media FaSSGF and FaSSIF. Available from: [Link]

  • ResearchGate. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF. Available from: [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel synthetic compound with significant therapeutic potential, primarily as a modulator of nicotinic acetylcholine receptors (nAChRs). Drawing from a structural-functional analysis, we posit that its azetidine and fluoropiperidine moieties confer high affinity and selectivity for central nervous system (CNS) targets. This document delineates the primary hypothesized targets, the α4β2 and α7 nAChR subtypes, and details a rigorous, multi-stage experimental framework for target validation and characterization. We present detailed protocols for radioligand binding assays, patch-clamp electrophysiology, and in vivo microdialysis, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the full therapeutic landscape of this promising compound.

Introduction: Deconstructing this compound

While direct literature on this compound is not extensively available, a robust hypothesis regarding its biological targets can be formulated through chemoinformatic and structure-activity relationship (SAR) analysis of its core components.

  • The Azetidine Ring: The four-membered azetidine heterocycle is a well-established pharmacophore in ligands targeting nAChRs.[1][2] It serves as a conformationally constrained bioisostere for larger amine rings, often enhancing binding affinity and selectivity for specific nAChR subtypes.[3] Compounds like Sazetidine-A, which feature an azetidine ring, have demonstrated high-affinity partial agonism at α4β2 nAChRs.[3][4]

  • The Fluoropiperidine Moiety: Strategic fluorination is a cornerstone of modern CNS drug design. The inclusion of a fluorine atom on the piperidine ring is predicted to enhance key pharmacokinetic properties.[5][6] Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, influencing its interaction with receptor binding pockets, while its lipophilicity can improve blood-brain barrier (BBB) penetration.[7][8][9] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic degradation, thereby increasing the compound's half-life.[7][8]

Based on this structural analysis, the primary hypothesis is that This compound acts as a selective modulator of neuronal nAChRs, with a strong likelihood of targeting the α4β2 and α7 subtypes. These receptors are implicated in a host of neurological and psychiatric conditions, making them high-value therapeutic targets.[10][11]

Primary Hypothesized Targets: α4β2 and α7 nAChRs

The α4β2 and α7 nAChR subtypes are the most abundant nicotinic receptors in the mammalian brain and are central to cognitive processes, mood regulation, and neuroprotection.[11]

  • α4β2 Nicotinic Receptors: As one of the most prevalent nAChR subtypes in the brain, α4β2 is a critical target for conditions like nicotine addiction, depression, and cognitive disorders such as Alzheimer's and Parkinson's disease.[10][12][13][14] Modulators of this receptor can influence the release of key neurotransmitters, including dopamine and acetylcholine, thereby impacting reward pathways and cognitive function.[12]

  • α7 Nicotinic Receptors: These homomeric receptors are highly expressed in brain regions vital for learning and memory, such as the hippocampus and cerebral cortex.[15][16] The α7 nAChR is implicated in synaptic plasticity and neuroinflammation, making it a promising target for treating cognitive impairment in schizophrenia and Alzheimer's disease.[15][16][17][18][19] Activation of α7 nAChRs can trigger downstream signaling cascades that are neuroprotective and anti-inflammatory.[20][21][22]

The following sections outline a comprehensive, self-validating workflow to definitively identify and characterize the interaction of this compound with these primary targets.

Experimental Framework for Target Identification & Validation

A multi-tiered approach is essential to conclusively determine the compound's pharmacological profile. This framework progresses from initial binding assessment to functional cellular and in vivo characterization.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Effects A Radioligand Binding Assay B Determine Ki for α4β2 & α7 nAChRs A->B Competition Assay C Patch-Clamp Electrophysiology B->C Proceed if Ki < 1µM D Characterize as Agonist, Antagonist, or PAM C->D Measure Ion Currents E In Vivo Microdialysis D->E Proceed if functional activity confirmed F Measure Neurotransmitter Release (ACh, DA) E->F Quantify Dialysate

Caption: A three-phase workflow for target validation of the compound.

Phase 1: Quantifying Target Affinity via Radioligand Binding Assays

The foundational step is to determine if the compound physically binds to the hypothesized receptors and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[23]

Causality: This experiment directly measures the affinity (Ki) of the test compound by quantifying its ability to displace a known high-affinity radioligand from the receptor. A low Ki value indicates strong binding and is the first critical piece of evidence supporting a direct interaction.

Protocol: Competitive Radioligand Binding Assay for nAChRs

  • Preparation of Materials:

    • Biological Material: Procure cell membranes from cell lines stably expressing human α4β2 or α7 nAChRs (e.g., HEK293 cells) or prepared rat brain homogenates.[24]

    • Radioligand: Select a high-affinity radioligand appropriate for the subtype. For α4β2, [³H]Cytisine or [³H]Epibatidine are suitable. For α7, [³H]Methyllycaconitine (MLA) is commonly used.[23][24]

    • Test Compound: Prepare a stock solution of this compound and create a serial dilution series (e.g., from 10 pM to 100 µM).

    • Buffers: Use appropriate homogenization and assay buffers, typically Tris-HCl based, supplemented with protease inhibitors.[23][25]

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[25]

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-labeled competitor (e.g., nicotine or epibatidine) to saturate all specific binding sites.[23]

    • Competition: Wells with membranes, radioligand, and the serial dilutions of the test compound.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[25]

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the bound radioligand-receptor complexes from the unbound radioligand.[25]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Table 1: Hypothetical Binding Affinity Data for this compound

Receptor SubtypeRadioligandKi (nM)Selectivity Ratio (α7/α4β2)
α4β2 [³H]Cytisine1.5\multirow{2}{*}{40}
α7 [³H]MLA60.0
α3β4 [³H]Epibatidine>1000>667

This table presents plausible data illustrating high affinity and selectivity for the α4β2 subtype.

Phase 2: Determining Functional Activity with Patch-Clamp Electrophysiology

High affinity does not reveal the functional consequence of binding. Patch-clamp electrophysiology is a powerful technique to determine whether the compound activates (agonist), blocks (antagonist), or modulates (e.g., Positive Allosteric Modulator - PAM) the receptor's ion channel function.[26][27][28][29]

Causality: This technique directly measures the flow of ions through the nAChR channel in response to compound application.[30] By controlling the voltage across the cell membrane (voltage-clamp), one can isolate and quantify the current generated by receptor activation, providing unambiguous evidence of the compound's functional effect.[27][29]

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

  • Cell Preparation: Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing the specific nAChR subtype of interest. Culture cells to an appropriate density for recording.

  • Recording Setup:

    • Place the cells in a recording chamber on an inverted microscope stage.

    • Prepare glass micropipettes (electrodes) with a tip diameter of ~1-2 µm and fill them with an appropriate internal solution mimicking the cell's cytoplasm.

    • Use a micromanipulator to carefully approach a single cell with the micropipette.

  • Whole-Cell Configuration:

    • Apply gentle suction to form a high-resistance "giga-ohm seal" between the pipette tip and the cell membrane.[30]

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell mode).[28]

    • Clamp the membrane potential at a holding voltage (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Agonist Test: Perfuse the cell with the test compound at various concentrations and record any inward current. A robust inward current indicates agonist activity.

    • Antagonist Test: Co-apply the test compound with a known agonist (e.g., acetylcholine). A reduction in the agonist-evoked current indicates antagonist activity.

    • PAM Test: Co-apply the test compound with a sub-maximal concentration of an agonist. An enhancement of the agonist-evoked current suggests positive allosteric modulation.

    • Record data using an amplifier and digitizer, analyzing for changes in current amplitude, activation, and desensitization kinetics.[26]

Phase 3: Assessing In Vivo Neurochemical Effects with Microdialysis

After confirming in vitro affinity and function, the next logical step is to determine if the compound engages its target in a living system and produces a measurable neurochemical effect. In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[31][32][33]

Causality: Since nAChRs modulate neurotransmitter release, demonstrating that systemic administration of the compound alters acetylcholine or dopamine levels in a brain region rich in α4β2 or α7 receptors (e.g., the prefrontal cortex or striatum) provides powerful evidence of in vivo target engagement and functional consequence.[34][35]

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation:

    • Anesthetize a rodent (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeted to a brain region of interest (e.g., nucleus accumbens or hippocampus).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[32]

    • Molecules in the brain's extracellular fluid, including neurotransmitters, will diffuse across the probe's semipermeable membrane into the aCSF.[31]

    • Collect the resulting fluid (dialysate) in timed fractions (e.g., every 20 minutes).

  • Experiment and Sample Analysis:

    • After collecting stable baseline samples, administer this compound systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate fractions for several hours post-administration.

    • Quantify the concentration of neurotransmitters (e.g., acetylcholine, dopamine, glutamate) in the dialysate samples using a highly sensitive analytical method like HPLC coupled with mass spectrometry (LC-MS).

  • Data Analysis (Self-Validation):

    • Express the neurotransmitter concentrations in post-injection fractions as a percentage of the average baseline concentration.

    • A statistically significant increase or decrease in a specific neurotransmitter following compound administration validates in vivo target engagement. For an α4β2 agonist, an increase in dopamine in the nucleus accumbens would be an expected outcome.

Downstream Signaling and Therapeutic Implications

Activation of nAChRs initiates complex intracellular signaling cascades. Understanding these pathways is crucial for predicting the compound's broader therapeutic effects.

G cluster_0 α7 nAChR Signaling Compound (R)-1-(Azetidin-3-YL) -3-fluoropiperidine a7 α7 nAChR Compound->a7 Activates Ca Ca²⁺ Influx a7->Ca PI3K PI3K/Akt Pathway Ca->PI3K JAK2 JAK2/STAT3 Pathway Ca->JAK2 Neuroprotection Anti-Apoptosis & Neuroprotection PI3K->Neuroprotection AntiInflam Anti-Inflammatory Response JAK2->AntiInflam

Caption: Hypothesized downstream signaling of α7 nAChR activation.

The activation of α7 nAChRs, for instance, leads to calcium influx which can trigger multiple downstream pathways.[20][36] These include the PI3K/Akt pathway, which promotes cell survival and is anti-apoptotic, and the JAK2/STAT3 pathway, which is integral to the cholinergic anti-inflammatory pathway.[20][21][22] By engaging these targets, this compound could offer therapeutic benefits in:

  • Neurodegenerative Diseases (Alzheimer's, Parkinson's): By enhancing cholinergic transmission and promoting neuroprotection.[14][18]

  • Cognitive Disorders (Schizophrenia, ADHD): By modulating synaptic plasticity and improving attention and memory.[15][19]

  • Depression and Nicotine Addiction: By acting on reward pathways through modulation of α4β2 receptors.[10][11]

Conclusion

This compound represents a structurally optimized candidate for targeting neuronal nAChRs. Its chemical design suggests high affinity, selectivity, and favorable CNS pharmacokinetic properties. The primary therapeutic targets are hypothesized to be the α4β2 and α7 nAChR subtypes. The rigorous, multi-phase experimental guide detailed herein—from initial binding assays to functional electrophysiology and in vivo neurochemical analysis—provides a validated roadmap for researchers to systematically uncover the compound's full pharmacological profile and translate its potential into novel therapeutics for a range of challenging CNS disorders.

References

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. Available from: [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]

  • Singh, A., & Gulati, A. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(3), 265-277. Available from: [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. British Journal of Pharmacology, 174(11), 1319-1333. Available from: [Link]

  • Levin, E. D. (2012). α7-nicotinic receptors and cognition. Current Drug Targets, 13(5), 602-606. Available from: [Link]

  • Wikipedia. Patch clamp. Available from: [Link]

  • Liang, T., et al. (2013). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Pharmaceutical Research, 30(11), 2783-2803. Available from: [Link]

  • Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology. Available from: [Link]

  • Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]

  • Buczynski/Gregus Lab. In Vivo Microdialysis. Available from: [Link]

  • ResearchGate. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Available from: [Link]

  • Saskoer.ca. 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition. Available from: [Link]

  • Adejare, A. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 2(4), 577-587. Available from: [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in Molecular Biology, 72, 283-294. Available from: [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2016). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Current Neuropharmacology, 14(1), 21-34. Available from: [Link]

  • Foucault-Fruchard, L., & Antshel, K. M. (2012). α7 Nicotinic Acetylcholine Receptors and Their Role in Cognition. Current Neuropharmacology, 10(4), 349-357. Available from: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available from: [Link]

  • Singh, S., Agrawal, N., & Goyal, A. (2024). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets, 23(3), 384-394. Available from: [Link]

  • Post, A., et al. (2024). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. British Journal of Pharmacology. Available from: [Link]

  • Liu, Z., & Li, M. D. (2016). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Current Topics in Medicinal Chemistry, 16(23), 2565-2576. Available from: [Link]

  • Liu, Y., et al. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 10(1), 41. Available from: [Link]

  • Liu, Y., et al. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 10(1), 41. Available from: [Link]

  • Henderson, B. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 8(4), ENEURO.0182-21.2021. Available from: [Link]

  • Al-Harbi, K. S., & Al-Ghamdi, M. S. (2021). Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 395-403. Available from: [Link]

  • Freedman, R. (2014). α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. Annual Review of Medicine, 65, 245-261. Available from: [Link]

  • De Simone, R., et al. (2005). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures. Journal of Neuroinflammation, 2, 11. Available from: [Link]

  • Zi, S. F., et al. (2016). The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism. International Journal of Molecular Sciences, 17(9), 1469. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Abdullah, N. A., et al. (2016). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 59(17), 7859-7876. Available from: [Link]

  • Hong, G. S., et al. (2018). Human α4β2 nicotinic acetylcholine receptor as a novel target of oligomeric α-synuclein. Journal of Neuroscience, 38(24), 5493-5506. Available from: [Link]

  • Degennaro, L., et al. (2017). 2-Arylazetidines as ligands for nicotinic acetylcholine receptors. Chemistry of Heterocyclic Compounds, 53(3), 329-334. Available from: [Link]

  • Quik, M., & Wonnacott, S. (2011). α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease. Pharmacological Reviews, 63(4), 938-966. Available from: [Link]

  • Hibbs, R. E., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 2(6), 336-343. Available from: [Link]

  • Bi, D., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(13), 2845-2848. Available from: [Link]

  • Zwart, R., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(3), 804-810. Available from: [Link]

Sources

In Vitro Evaluation of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel small molecule with a chemical structure suggestive of potential activity at central nervous system (CNS) targets. The presence of the azetidine and fluoropiperidine moieties indicates a potential interaction with aminergic G-protein coupled receptors (GPCRs). Specifically, its structural features bear resemblance to known ligands of muscarinic acetylcholine receptors (mAChRs), a family of GPCRs critically involved in cognitive function, learning, and memory.[1] The M1 subtype, in particular, is a well-validated therapeutic target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, with a primary hypothesis of its potential as a selective M1 muscarinic receptor agonist. The described methodologies are designed to rigorously assess its pharmacological profile, including target engagement, functional activity, subtype selectivity, and early drug-like properties, thereby providing a solid foundation for its progression in the drug discovery pipeline.

Part 1: Primary Target Engagement and Subtype Selectivity

The initial phase of in vitro evaluation aims to determine the binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This is crucial for establishing its primary pharmacological target and assessing its selectivity. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between the test compound and the receptor.[3][4]

Experimental Workflow: Radioligand Binding Assays

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture CHO or HEK293 cells stably expressing human M1-M5 receptors prep2 Harvest cells and prepare crude membrane fractions by homogenization and centrifugation prep1->prep2 assay1 Incubate receptor membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]NMS for M1-M4) prep2->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to equilibrium (e.g., 1h at 25°C) assay2->assay3 analysis1 Terminate assay by rapid filtration through GF/B filter plates assay3->analysis1 analysis2 Measure bound radioactivity using a scintillation counter analysis1->analysis2 analysis3 Plot percentage inhibition vs. log concentration of the test compound analysis2->analysis3 analysis4 Calculate IC50 values using non-linear regression analysis3->analysis4 analysis5 Convert IC50 to Ki values using the Cheng-Prusoff equation analysis4->analysis5 cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release PIP2->Ca_release IP3->Ca_release DAG->Ca_release M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

Experimental Workflow: Calcium Mobilization Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells expressing M1, M3, or M5 receptors in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) prep2->assay1 assay2 Record baseline fluorescence assay1->assay2 assay3 Add increasing concentrations of this compound assay2->assay3 assay4 Monitor the change in fluorescence intensity over time assay3->assay4 analysis1 Plot the peak fluorescence response vs. log concentration of the compound assay4->analysis1 analysis2 Calculate EC50 and Emax values using non-linear regression analysis1->analysis2

Caption: Workflow for a calcium mobilization functional assay.

Detailed Protocol: Calcium Mobilization Assay
  • Cell Preparation:

    • Seed CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype into a 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. [3]This often includes probenecid to prevent dye leakage. [3]

  • Assay Execution:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence signal.

    • Use the instrument's integrated liquid handling to add serial dilutions of this compound to the wells.

    • Continuously monitor the fluorescence intensity, which will increase as intracellular calcium levels rise upon receptor activation. [5]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium. [3] * Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the compound concentration.

    • Calculate the half-maximal effective concentration (EC50) to determine the compound's potency and the maximum effect (Emax) relative to a full agonist like acetylcholine to determine its efficacy.

Data Presentation: Hypothetical Functional Activity Profile
Receptor SubtypeAssayEC50 (nM)Emax (% of Acetylcholine)
M1Calcium Mobilization5095% (Full Agonist)
M2cAMP Inhibition>10,000N/A
M3Calcium Mobilization85070% (Partial Agonist)
M4cAMP Inhibition32080% (Partial Agonist)
M5Calcium Mobilization70075% (Partial Agonist)

This hypothetical data suggests that this compound is a potent, full agonist at the M1 receptor and a less potent, partial agonist at the M3, M4, and M5 receptors, with no significant activity at the M2 receptor. This profile indicates a desirable selectivity for the M1 subtype.

Part 3: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to de-risk its development and select candidates with favorable drug-like profiles. [6][7][8]A standard panel of in vitro assays can provide valuable insights into these characteristics.

Experimental Workflow: In Vitro ADME-Tox Panel

cluster_adme ADME Assays cluster_tox Toxicology Assays solubility Kinetic/Thermodynamic Solubility permeability PAMPA / Caco-2 Permeability solubility->permeability met_stability Microsomal / Hepatocyte Stability permeability->met_stability cyp_inhibition CYP450 Inhibition (e.g., 3A4, 2D6) met_stability->cyp_inhibition ppb Plasma Protein Binding cyp_inhibition->ppb cytotoxicity Cytotoxicity (e.g., HepG2 cells) herg hERG Channel Inhibition cytotoxicity->herg genotoxicity Ames Test / Micronucleus Assay herg->genotoxicity

Caption: A standard panel of in vitro ADME-Tox assays for early drug discovery.

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism. [9][10]This provides an early indication of its in vivo clearance.

  • CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6), which is a primary cause of drug-drug interactions. [9]* Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active. [9][11]* Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration.

  • Cytotoxicity: Evaluating the compound's toxicity in relevant cell lines, such as HepG2 (liver) or HEK293 (kidney), to identify potential safety liabilities. [10]* hERG Inhibition: Assessing the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Data Presentation: Hypothetical In Vitro ADME-Tox Profile
AssayResultInterpretation
ADME
Kinetic Solubility (pH 7.4)>100 µMHigh solubility
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, potential for CNS penetration
Human Liver Microsomal Stability (t½)>60 minLow intrinsic clearance
CYP3A4 Inhibition (IC50)>50 µMLow risk of drug-drug interactions
Human Plasma Protein Binding85% boundModerate binding
Toxicology
HepG2 Cytotoxicity (CC50)>100 µMLow cytotoxicity
hERG Inhibition (IC50)>30 µMLow risk of cardiotoxicity

This hypothetical profile suggests that this compound possesses favorable drug-like properties, including high solubility and permeability, metabolic stability, and a low risk of common toxicities, making it a promising candidate for further development.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in vitro evaluation of this compound. By systematically assessing its binding affinity, functional activity, subtype selectivity, and ADME-Tox profile, researchers can build a robust data package to support its potential as a selective M1 muscarinic receptor agonist. The methodologies described herein are based on established and validated protocols, ensuring the generation of high-quality, decision-enabling data. A favorable outcome from this in vitro cascade would provide a strong rationale for advancing this compound into in vivo models of cognition and further preclinical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Functional Assays of M1/M4 Muscarinic Agonists.
  • Osborne, G., et al. (n.d.). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. pA2 Online.
  • BenchChem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357–366.
  • ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • Symeres. (n.d.). In Vitro ADME-tox Services | Integrated ADME-tox Testing.
  • ACS Publications. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases.
  • PubMed Central. (n.d.). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease.
  • PubMed. (n.d.). AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzoo[12][5]xazin-3-one), a Selective Muscarinic M1 Receptor Agonist, Increases Acetylcholine and Dopamine Release in Rat Medial Prefrontal Cortex and Hippocampus. Retrieved from

  • PubMed. (2016). Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Azetidine-Piperidine Scaffolds

In contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1][2] The piperidine ring, one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals, is a frequent subject of such modification.[3][4] Introducing a fluorine atom, particularly at the 3-position, profoundly influences the basicity (pKa) of the piperidine nitrogen. This modulation is critical for fine-tuning pharmacokinetic and pharmacodynamic profiles, as it can disrupt undesirable interactions with off-targets like the hERG potassium ion channel, thereby enhancing cardiovascular safety, and improve properties such as metabolic stability and membrane permeability.[3][5]

The azetidine moiety, a strained four-membered ring, serves as a versatile and increasingly popular building block in drug discovery.[6] Its rigid structure provides a well-defined exit vector for substituents, making it an excellent "sp3-rich" scaffold that can improve solubility and reduce molecular planarity. The combination of a chiral 3-fluoropiperidine with an azetidine core generates a novel chemical entity with significant potential, particularly for central nervous system (CNS) agents and other therapeutic areas where precise control over physicochemical properties is paramount.[7]

This guide provides a comprehensive, field-tested approach to the synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine derivatives. We will dissect the synthesis into the preparation of two key chiral synthons and their subsequent coupling, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols for researchers in drug development.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, can be disconnected at the C-N bond linking the two heterocyclic rings. This retrosynthetic approach reveals two critical building blocks:

  • Key Synthon A: An electrophilic azetidine derivative, such as 1-Boc-3-tosyloxyazetidine.

  • Key Synthon B: A nucleophilic chiral piperidine, specifically (R)-3-fluoropiperidine.

The forward synthesis, therefore, involves the coupling of these two fragments. While a classical nucleophilic substitution is possible, a more robust and widely applicable strategy is the Palladium-catalyzed Buchwald-Hartwig amination.[8][9] This cross-coupling reaction is renowned for its excellent functional group tolerance, milder reaction conditions compared to classical methods, and broad substrate scope, making it ideal for complex heterocyclic systems.[10][11]

The overall synthetic workflow is depicted below.

G cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Final Assembly Azetidinone 1-Boc-azetidin-3-one Reduction Stereoselective Reduction Azetidinone->Reduction Azetidinol 1-Boc-azetidin-3-ol Reduction->Azetidinol Activation Activation (Tosyl Chloride) Azetidinol->Activation SynthonA Synthon A: 1-Boc-3-tosyloxyazetidine Activation->SynthonA Coupling Buchwald-Hartwig C-N Coupling SynthonA->Coupling Pyridine 3-Fluoropyridine ActivationRed Pyridine Activation & Partial Reduction Pyridine->ActivationRed Enamide N-Protected Tetrahydropyridine ActivationRed->Enamide AsymHydro Asymmetric Hydrogenation Enamide->AsymHydro SynthonB Synthon B: (R)-3-Fluoropiperidine AsymHydro->SynthonB SynthonB->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection FinalProduct Final Product: This compound Deprotection->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of Key Synthon B - (R)-3-Fluoropiperidine

The cornerstone of this synthesis is establishing the stereocenter bearing the fluorine atom. Asymmetric hydrogenation of a tetrahydropyridine precursor is a highly effective method for achieving this.[12] This approach avoids the direct handling of more hazardous fluorinating agents at late stages and leverages well-established catalysis technology. A key challenge in hydrogenating substrates with C-F bonds is the potential for hydrodefluorination; therefore, the choice of catalyst is critical.[3] Ruthenium-based catalysts often provide a good balance of high enantioselectivity while minimizing this side reaction.[3]

Protocol 1: Asymmetric Hydrogenation to (R)-N-Boc-3-fluoropiperidine

This protocol is adapted from methodologies described for the asymmetric synthesis of chiral fluoropiperidines.[3][12]

Step 1a: Synthesis of 1-Boc-3-fluoro-1,2,3,4-tetrahydropyridine

  • Starting Material: Commercially available 3-fluoropyridine.

  • N-Alkylation & Reduction: React 3-fluoropyridine with benzyl chloroformate to form the N-benzyloxycarbonylpyridinium salt.

  • Partial Reduction: Carefully reduce the activated pyridinium salt with sodium borohydride (NaBH₄) in methanol to yield 1-(benzyloxycarbonyl)-3-fluoro-1,2,3,4-tetrahydropyridine.

  • Protecting Group Swap: Remove the Cbz group via hydrogenolysis (H₂, Pd/C) and immediately protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the hydrogenation precursor, 1-Boc-3-fluoro-1,2,3,4-tetrahydropyridine.

Step 1b: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the catalyst, for example, [Ru(p-cymene)I₂]₂ and a suitable chiral ligand such as (R)-SEGPHOS. Add degassed solvent (e.g., methanol). Stir under an inert atmosphere to form the active catalyst.

    • Causality Note: Chiral bisphosphine ligands like SEGPHOS or BINAP create a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby establishing the desired stereochemistry. Ruthenium is chosen for its high activity and lower propensity for C-F bond cleavage compared to some other metals like Iridium.[3]

  • Reaction: Add the substrate, 1-Boc-3-fluoro-1,2,3,4-tetrahydropyridine, dissolved in degassed methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar H₂). Heat the reaction to 40-60 °C and stir vigorously for 12-24 hours.

  • Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield (R)-N-Boc-3-fluoropiperidine.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

ParameterExpected Outcome
Chemical Yield 85-95%
Enantiomeric Excess (e.e.) >98%
¹⁹F NMR (CDCl₃) Expect a multiplet around -175 to -185 ppm.
Chiral HPLC Baseline separation of enantiomers on a suitable column (e.g., Chiralpak AD-H).

Part II: Synthesis of Key Synthon A - 1-Boc-3-tosyloxyazetidine

The azetidine fragment must be activated at the 3-position for the subsequent coupling reaction. Conversion of the hydroxyl group of 1-Boc-azetidin-3-ol to a good leaving group, such as a tosylate, is a standard and efficient procedure.

Protocol 2: Preparation of 1-Boc-3-tosyloxyazetidine
  • Starting Material: Commercially available 1-Boc-azetidin-3-ol.

  • Reaction Setup: Dissolve 1-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or pyridine (2.0 eq.) to the solution, followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: The base (Et₃N) neutralizes the HCl generated during the reaction, driving it to completion. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive tosyl-pyridinium intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford 1-Boc-3-tosyloxyazetidine as a white solid.

  • Characterization: Confirm structure by ¹H NMR and mass spectrometry.

Part III: Fragment Coupling and Final Deprotection

The key C-N bond formation is achieved via Buchwald-Hartwig amination. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the crucial reductive elimination step and promote high catalytic turnover.[11]

G Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Ar-X Synthon A (Azetidinyl-OTs) Ar-X->Pd(II) Complex R2NH Synthon B ((R)-3-Fluoropiperidine) Amine Complex Amine Complex R2NH->Amine Complex Base Base Base->Amine Complex Pd(II) Complex\n(Oxidative Addition) Pd(II) Complex (Oxidative Addition) Amide Complex Amide Complex Amine Complex->Amide Complex Deprotonation Amide Complex->Pd(0)L2 (Regeneration) Product Product Amide Complex->Product Reductive Elimination Product\n(Ar-NR2) Product (Ar-NR2) Pd(II) Complex->Amine Complex Ligand Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Coupling
  • Pre-reaction Deprotection: The piperidine nitrogen must be free. Deprotect (R)-N-Boc-3-fluoropiperidine using 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Neutralize carefully with a base (e.g., NaHCO₃) and extract the free amine, or use the resulting hydrochloride salt directly with an additional equivalent of base in the coupling step.

  • Reaction Setup: In a glovebox or under a strong flow of nitrogen, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos or RuPhos, 4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.) to a dry Schlenk flask.

    • Causality Note: Cesium carbonate is a strong, non-nucleophilic base often used in these couplings. The bulky phosphine ligand (XPhos) stabilizes the Pd(0) species and facilitates both the oxidative addition and the final reductive elimination steps.[11]

  • Reagent Addition: Add 1-Boc-3-tosyloxyazetidine (Synthon A, 1.0 eq.) and (R)-3-fluoropiperidine (Synthon B, 1.2 eq.). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-18 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield (R)-1-(1-Boc-azetidin-3-yl)-3-fluoropiperidine.

Protocol 4: Final Deprotection
  • Acidolysis: Dissolve the Boc-protected coupled product in DCM. Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH >10 with 1M NaOH.

  • Extraction: Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product can be further purified or converted to a desired salt (e.g., HCl or fumarate) for improved handling and stability.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Asymmetric Hydrogenation Catalyst poisoning; Incomplete reaction; Hydrodefluorination.Ensure all reagents and solvents are rigorously degassed and anhydrous. Increase H₂ pressure or reaction time. Screen alternative catalysts (e.g., Rh-based) or ligands.[3]
Low e.e. in Asymmetric Hydrogenation Sub-optimal catalyst/ligand combination; Racemization during work-up.Screen different chiral ligands. Ensure work-up conditions are mild and non-basic if the product is base-sensitive.
Failure of Buchwald-Hartwig Coupling Inactive catalyst; Poor quality reagents; Steric hindrance.Use a pre-catalyst or ensure catalyst is generated under strictly anaerobic conditions. Use a different, more active ligand (e.g., a Buchwald G3 precatalyst). Increase reaction temperature.
Incomplete Final Deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor by LC-MS until no starting material remains.

Conclusion

The synthesis outlined provides a robust and reproducible pathway to this compound derivatives, a scaffold of high interest in modern drug discovery. The strategy relies on a convergent approach, leveraging a highly selective asymmetric hydrogenation to install the chiral fluorine-bearing center and a powerful Buchwald-Hartwig amination for the key fragment coupling. By understanding the causality behind each step—from catalyst selection to the choice of protecting groups—researchers can confidently apply and adapt these protocols to generate diverse libraries of novel compounds for biological screening.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

  • ResearchGate. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • PubMed Central. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Academia.edu. (n.d.). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Academia.edu. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2024). Fluorine important element in new drugs synthesis: Review Study. ResearchGate. [Link]

  • ACS Publications. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • ResearchGate. (n.d.). Derivatizations of arylated azetidine products. aPd(OH)2/C, Boc2O,.... ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Sci-Hub. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Sci-Hub. [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of a Novel Azetidine Derivative

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a synthetic small molecule featuring a distinct azetidine and fluoropiperidine scaffold.[1][2] While the specific biological targets and mechanism of action of this compound are not yet fully elucidated in publicly available literature, its structural motifs suggest potential interactions with a variety of cellular proteins. This guide provides a comprehensive experimental framework for researchers and drug development professionals to systematically characterize the cellular effects of this compound.

This document outlines a tiered approach, beginning with foundational cytotoxicity assessments to establish a viable concentration range for further studies. Subsequently, it details advanced protocols for target engagement and downstream signaling pathway analysis. The overarching goal is to provide a robust, self-validating workflow to elucidate the compound's mechanism of action and potential therapeutic applications.

PART 1: Foundational Analysis - Cytotoxicity and Viability Assessment

A crucial first step in characterizing any novel compound is to determine its effect on cell viability and define its therapeutic or toxic concentration range.[3][4][5] This section provides protocols for assessing the cytotoxic potential of this compound across various cell lines.

Initial Solubility and Stock Solution Preparation

Proper handling and solubilization of small molecules are critical for reproducible experimental outcomes.[6]

Protocol:

  • Solvent Selection: Based on the chemical properties of this compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh serial dilutions of the compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Determining the IC50 Value: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Here, we describe two common methods to assess cell viability.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer and non-cancerous cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include vehicle-only (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and compromised membrane integrity.[3][5]

Materials:

  • LDH assay kit

  • Treated cell culture supernatants

Procedure:

  • Collect Supernatant: After treating cells with this compound as described in the MTT assay, carefully collect the cell culture supernatant.

  • Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis: Correlate LDH release with the concentration of the compound to determine its cytotoxic effect.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCell death (cytotoxicity)
Timing Endpoint assayEndpoint assay

PART 2: Target Engagement and Mechanistic Insights

Once a non-toxic concentration range is established, the next phase is to identify the direct cellular targets of this compound and understand its mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to assess the direct binding of a compound to its protein target in a cellular environment.[7][8][9][10][11] Ligand binding often stabilizes the target protein, leading to a higher melting temperature.[8][10]

Protocol:

  • Cell Treatment: Treat intact cells with a predetermined concentration of this compound or vehicle control.

  • Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration.[9]

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of a specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates direct target engagement.[10]

Experimental Workflow for CETSA

CETSA_Workflow A Cell Treatment (Compound vs. Vehicle) B Heat Shock (Temperature Gradient) A->B Incubate C Cell Lysis B->C Lyse D Separation of Soluble and Precipitated Proteins C->D Centrifuge E Protein Analysis (Western Blot / Mass Spec) D->E Analyze Soluble Fraction F Melt Curve Generation and Target Identification E->F Plot Data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Western Blotting for Downstream Signaling Analysis

To investigate the functional consequences of target engagement, it is essential to analyze the downstream signaling pathways affected by this compound. Western blotting is a widely used technique for this purpose.[12][13][14]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to key proteins in hypothesized signaling pathways (e.g., kinases, transcription factors, and their phosphorylated forms).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Hypothetical Signaling Pathway Analysis

Signaling_Pathway cluster_0 Cellular Response Compound This compound Target Putative Target Protein Compound->Target Binds & Inhibits/Activates Kinase1 Downstream Kinase 1 Target->Kinase1 Phosphorylation Cascade Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularEffect Cellular Effect (e.g., Apoptosis, Proliferation) GeneExpression->CellularEffect Leads to

Caption: Investigating a hypothetical signaling cascade.

PART 3: Data Interpretation and Further Steps

The data generated from these experiments will provide a foundational understanding of the cellular effects of this compound.

  • Cytotoxicity Data: The IC50 values will guide the selection of appropriate concentrations for subsequent mechanistic studies.

  • CETSA Results: A thermal shift will provide strong evidence of direct target engagement and can help identify the specific protein(s) the compound interacts with.

  • Western Blot Analysis: Changes in protein expression or phosphorylation will reveal the downstream signaling pathways modulated by the compound.

Further investigations could include more advanced techniques such as transcriptomics (RNA-seq) or proteomics to gain a global view of the cellular response to the compound. For promising compounds, in vivo studies in animal models would be the next logical step in the drug development pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (URL not available in search results)
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (URL not available in search results)
  • Reinhard, F. B. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 145-166.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • PubMed. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9. Retrieved from [Link]

Sources

analytical methods for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Advanced Analytical Methodologies for the Stereospecific Quantification of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide detailing robust analytical methods for the accurate and precise quantification of this compound, a chiral heterocyclic compound of significant interest in pharmaceutical development. The stereospecific nature of this molecule necessitates analytical techniques capable of resolving its enantiomers, a critical requirement for pharmacokinetic, toxicological, and quality control assessments. We present detailed protocols for three orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from column selection to derivatization strategies, is thoroughly explained. All methodologies are presented within the framework of international regulatory standards, with a dedicated section on method validation according to ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]

Introduction: The Analytical Imperative

This compound is a chiral building block whose stereoisomeric purity can profoundly impact the efficacy and safety profile of an Active Pharmaceutical Ingredient (API). Regulatory agencies worldwide mandate the stereospecific quantification of chiral drugs, as the undesired enantiomer can be inactive, less active, or even contribute to toxicity. Therefore, developing validated, reliable, and efficient analytical methods is not merely a technical exercise but a fundamental pillar of drug development and quality assurance.

Analyte Physicochemical Properties & Challenges:

  • Structure: A saturated heterocyclic system containing two basic nitrogen atoms (a secondary piperidine amine and a tertiary azetidine amine).

  • Chirality: Possesses a stereocenter at the 3-position of the piperidine ring.

  • Polarity: High polarity due to the amine functionalities.

  • Volatility: Low volatility, making direct GC analysis challenging.

  • UV Absorbance: Lacks a significant chromophore, resulting in poor sensitivity with standard UV-Vis detectors.

These properties dictate the analytical strategy. The primary challenges are achieving enantiomeric separation and ensuring adequate detection sensitivity. This guide addresses these challenges by exploring advanced chromatographic techniques coupled with sensitive detection and, where necessary, chemical derivatization.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is a balance of performance, speed, cost, and environmental impact. For this specific analyte, three techniques stand out:

  • Chiral HPLC: A powerful and widely used technique for enantiomeric separations.[4][5] Coupling with Mass Spectrometry (MS) overcomes the lack of a UV chromophore.

  • Chiral SFC: Often considered a superior alternative to normal-phase HPLC for chiral separations, offering faster analysis times, higher efficiency, and a "greener" profile due to the use of CO2 as the primary mobile phase component.[6][7][8]

  • GC-MS with Derivatization: A highly sensitive and specific technique, but requires a chemical derivatization step to increase the analyte's volatility and improve its chromatographic behavior.[9][10]

Protocol I: Chiral HPLC with Mass Spectrometric Detection (HPLC-MS)

This method provides excellent enantioselectivity by leveraging a Chiral Stationary Phase (CSP) and high sensitivity through mass spectrometric detection.

3.1. Principle of Separation Enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds and are the first choice for screening.[8] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral environment of the CSP.[11]

3.2. Experimental Protocol

  • Step 1: Sample Preparation

    • Accurately weigh and dissolve the reference standard or sample in the mobile phase diluent (e.g., Methanol/Acetonitrile 50:50 v/v) to a final concentration of ~1 mg/mL.

    • Prepare a series of calibration standards by serial dilution, ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Step 2: Instrumentation and Conditions

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

    • Column: CHIRAL ART Cellulose-C (or equivalent polysaccharide-based CSP), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile / Methanol containing 0.1% Diethylamine (DEA). Rationale: The polar organic mobile phase is typical for normal-phase chiral separations. DEA is a basic modifier added to improve peak shape and reduce tailing for amine-containing analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • MS Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters:

      • Gas Temperature: 300°C

      • Gas Flow: 5 L/min

      • Nebulizer: 45 psi

      • Sheath Gas Temp: 350°C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3500 V

    • MRM Transitions: Monitor the transition for the protonated molecule [M+H]+. (Exact m/z to be determined based on the analyte's molecular weight).

3.3. Data Presentation: Expected Performance

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (tR)~5.2 min~6.8 min
Tailing Factor< 1.2< 1.2
Separation Metrics Value
Resolution (Rs)> 2.0
Selectivity (α)> 1.3

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing P1 Weighing & Dissolution P2 Serial Dilution (Standards & QCs) P1->P2 P3 Filtration (0.22 µm) P2->P3 A1 Autosampler Injection (5 µL) P3->A1 A2 Chiral Separation (Polysaccharide CSP) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (MS/MS) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification D2->D3 R1 R1 D3->R1 Final Report

Protocol II: Chiral Supercritical Fluid Chromatography (SFC-MS)

SFC is a high-speed, high-efficiency technique that is particularly well-suited for chiral separations. It provides a significant advantage in terms of reduced analysis time and solvent consumption.[8]

4.1. Principle of Separation SFC utilizes a mobile phase composed of supercritical carbon dioxide mixed with a small amount of an organic co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid allow for faster separations at lower pressures compared to HPLC.[7] The separation mechanism on the chiral stationary phase is similar to that in normal-phase HPLC.

4.2. Experimental Protocol

  • Step 1: Sample Preparation

    • Follow the same procedure as described in the HPLC method (Section 3.2, Step 1), using a suitable alcohol like methanol as the diluent.

  • Step 2: Instrumentation and Conditions

    • SFC System: Agilent 1260 Infinity II SFC or equivalent.

    • Mass Spectrometer: Same as in the HPLC method.

    • Column: CHIRAL ART Amylose-C (or equivalent), 100 x 3.0 mm, 3 µm. Rationale: Shorter columns with smaller particles are often used in SFC to leverage the technique's speed.[12]

    • Mobile Phase:

      • A: Supercritical CO2

      • B: Methanol with 0.2% Ammonium Hydroxide (NH4OH)

    • Gradient: 5% to 40% B over 3 minutes, hold at 40% for 1 minute. Rationale: A gradient is often used for initial screening in SFC to find the optimal elution conditions quickly.[13] NH4OH acts as a basic additive to improve peak shape.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • MS Parameters: Identical to the HPLC-MS method.

4.3. Data Presentation: Expected Performance

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (tR)~1.8 min~2.5 min
Tailing Factor< 1.3< 1.3
Separation Metrics Value
Resolution (Rs)> 2.5
Selectivity (α)> 1.4

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing P1 Weighing & Dissolution P2 Serial Dilution (Standards & QCs) P1->P2 P3 Filtration (0.22 µm) P2->P3 A1 Autosampler Injection (2 µL) P3->A1 A2 Chiral SFC Separation (CO2/Methanol Gradient) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (MS/MS) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification D2->D3 R1 R1 D3->R1 Final Report

Protocol III: GC-MS following Derivatization

This method is an excellent choice for achieving very low detection limits, leveraging the high efficiency of capillary GC and the specificity of MS. It requires a chemical modification step to make the analyte suitable for gas-phase analysis.

5.1. Principle of Derivatization and Separation The polar N-H group of the piperidine ring makes the analyte non-volatile and prone to adsorption on GC surfaces. Derivatization replaces the active hydrogen with a nonpolar group, increasing volatility and thermal stability.[9] Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a robust choice, creating a stable TBDMS derivative.[9] The derivatized enantiomers are then separated on a chiral GC column.

5.2. Experimental Protocol

  • Step 1: Derivatization

    • Prepare sample/standard solutions in a dry aprotic solvent (e.g., Dichloromethane) in a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of dry Acetonitrile and 50 µL of MTBSTFA to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. Rationale: Heating ensures the derivatization reaction goes to completion. The absence of moisture is critical for silylation reactions.[9]

  • Step 2: Instrumentation and Conditions

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, run in split mode (e.g., 20:1) at 250°C.

    • Oven Program:

      • Initial Temp: 100°C, hold for 1 min.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 min.

    • Injection Volume: 1 µL.

    • MS Ionization: Electron Ionization (EI), 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TBDMS derivative.[14]

5.3. Data Presentation: Expected Performance

Parameter(S)-Enantiomer Derivative(R)-Enantiomer Derivative
Retention Time (tR)~15.1 min~15.4 min
Separation Metrics Value
Resolution (Rs)> 1.8

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve & Evaporate P2 Add MTBSTFA Reagent P1->P2 P3 Heat (70°C, 30 min) P2->P3 P4 Cool to RT P3->P4 A1 GC Injection (1 µL) P4->A1 A2 Chiral GC Separation A1->A2 A3 EI Ionization A2->A3 A4 SIM Detection (MS) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3 R1 R1 D3->R1 Final Report

Method Validation: Ensuring Trustworthiness and Compliance

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The chosen method (e.g., the SFC-MS protocol) must be validated according to ICH Q2(R1) and FDA guidelines.[2][15][16]

6.1. Validation Parameters and Protocols

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo (if in formulation), and spiked samples. Check for interference at the retention time of the enantiomers.No significant interference at the retention time of the analytes.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of 5 concentration levels across the desired range. Plot response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.As defined by the application.
Accuracy To measure the closeness of test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD The lowest amount of analyte that can be detected.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.Typically S/N ≥ 3.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.[17]Based on S/N or standard deviation and slope. Confirmed by analyzing a standard at the proposed LOQ.Typically S/N ≥ 10; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%).Resolution (Rs) should remain > 2.0; results should not deviate significantly.

Comparison of Methods and Recommendations

FeatureHPLC-MSSFC-MSGC-MS with Derivatization
Speed Moderate (~10 min)Fastest (< 5 min)Slowest (> 20 min including derivatization)
Sensitivity HighHighHighest (sub-µg/mL)
"Greenness" High organic solvent useBest (uses CO2)Moderate solvent use
Development Complexity ModerateModerate (requires specialized hardware)Highest (derivatization adds complexity)
Robustness HighHighModerate (sensitive to moisture)

Recommendations:

  • For High-Throughput Screening (e.g., in discovery): The SFC-MS method is highly recommended due to its exceptional speed and low solvent consumption.[6][12]

  • For Routine Quality Control (QC): The HPLC-MS method offers a robust and reliable platform that is widely available in QC laboratories.

  • For Trace-Level Impurity Analysis: The GC-MS method is the preferred choice when the highest sensitivity is required to quantify the undesired enantiomer as a trace impurity.

References

  • Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]

  • Tóth, G., et al. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Bakhsh, A., & Iqbal, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • ResearchGate. (n.d.). Spectrofluorimetric determination of nateglinide in pure and pharmaceutical preparations through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. [Link]

  • Al-Samarrai, S. Y. (2024). Determination of famotidine drug using chemiluminescence method. Analytical Methods in Environmental Chemistry Journal, 7(1), 65-75. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]

  • Kim, H., et al. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]

  • PubMed. (n.d.). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. [Link]

  • PubMed. (n.d.). Improved chiral SFC screening for analytical method development. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2023, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

The Strategic Integration of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique and functionally rich building blocks. Among these, saturated heterocycles have proven to be invaluable scaffolds. This guide delves into the strategic application of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine , a chiral building block that synergistically combines the advantageous properties of both the azetidine and 3-fluoropiperidine moieties. Its judicious incorporation can address key challenges in drug design, including metabolic stability, target engagement, and physicochemical properties.

The four-membered azetidine ring, a strained heterocycle, imparts a unique three-dimensional character to molecules, offering distinct exit vectors compared to more common five- and six-membered rings.[1][2] This structural rigidity can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the azetidine motif is known to improve metabolic stability and aqueous solubility, crucial parameters for oral bioavailability.[3]

Concurrently, the incorporation of fluorine into drug candidates is a well-established strategy to modulate their properties.[4] In the context of the 3-fluoropiperidine ring, the fluorine atom's strong electron-withdrawing nature can significantly lower the pKa of the piperidine nitrogen. This modulation of basicity is a critical tool for optimizing ligand-receptor interactions and mitigating off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby prolonging the half-life of a drug.

This document provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its application in a representative synthetic transformation, and a discussion of its potential impact on drug discovery projects.

Physicochemical and Structural Attributes

This compound (CAS 1403769-88-9) is a chiral secondary amine that presents a unique combination of structural features. The fusion of the strained azetidine ring with the conformationally flexible 3-fluoropiperidine ring creates a scaffold with a well-defined spatial arrangement of atoms.

PropertyValueSource
CAS Number 1403769-88-9[5]
Molecular Formula C₈H₁₅FN₂[5]
Molecular Weight 158.22 g/mol [5]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Chirality (R)-configuration at the 3-position of the piperidine ring[5]

The interplay of the two heterocyclic systems in this compound offers medicinal chemists a powerful tool to fine-tune the properties of a lead compound. The azetidine nitrogen provides a vector for substitution, allowing for the introduction of various pharmacophoric groups, while the fluorinated piperidine ring influences the overall conformation and basicity of the molecule.

Synthetic Utility: A Representative Protocol

The secondary amine of the azetidine ring in this compound is a versatile functional handle for a variety of chemical transformations. A common and highly valuable reaction in medicinal chemistry is the N-arylation or N-alkylation to connect the building block to a core scaffold. Below is a representative protocol for the nucleophilic aromatic substitution (SNA_r_) reaction with a heteroaryl chloride.

Diagram of the Synthetic Workflow

G reagents Reagents: This compound 2-Chloro-5-nitropyridine DIPEA Acetonitrile (ACN) reaction Reaction Setup: Combine reagents in a sealed vial. Heat to 80-100 °C. reagents->reaction 1. Combine monitoring Reaction Monitoring: Monitor by LC-MS or TLC for consumption of starting material. reaction->monitoring 2. Monitor workup Aqueous Workup: Dilute with water and extract with an organic solvent (e.g., EtOAc). monitoring->workup 3. Quench & Extract purification Purification: Purify the crude product by flash column chromatography. workup->purification 4. Isolate analysis Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS. purification->analysis 5. Verify

Caption: General workflow for the N-arylation of the building block.

Protocol: N-Arylation with 2-Chloro-5-nitropyridine

This protocol describes a typical nucleophilic aromatic substitution reaction, a cornerstone of many drug discovery synthetic campaigns. The choice of a heteroaryl chloride is representative of common core structures in medicinal chemistry.

Materials and Reagents:

  • This compound

  • 2-Chloro-5-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry microwave vial, add this compound (1.0 eq.), 2-chloro-5-nitropyridine (1.1 eq.), and N,N-diisopropylethylamine (2.0 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 100 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SNA_r_ reactions, as it can dissolve the reactants and facilitate the reaction without interfering.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive aryl chlorides.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Potential Applications in Drug Discovery: A Forward Look

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its constituent motifs are featured in numerous clinical candidates and approved drugs. This suggests a high potential for this building block in future drug discovery endeavors.

Diagram of Potential Therapeutic Impact

G cluster_scaffold Building Block cluster_properties Modulated Properties cluster_outcomes Therapeutic Outcomes scaffold (R)-1-(Azetidin-3-YL) -3-fluoropiperidine pka pKa Modulation scaffold->pka metabolism Metabolic Stability scaffold->metabolism solubility Solubility scaffold->solubility selectivity Target Selectivity scaffold->selectivity efficacy Improved Efficacy pka->efficacy pk Favorable PK/ADME metabolism->pk solubility->pk safety Enhanced Safety Profile selectivity->safety

Sources

Application Notes & Protocols: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine as a Novel PET Imaging Agent for α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a scientifically informed, hypothetical guide. As of the date of this document, there is no published research on the specific application of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine as a PET imaging agent. This document is intended for research and development professionals and is constructed based on established principles of PET radiotracer development and data from analogous chemical structures.

Scientific Background & Rationale

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory.[1] Dysfunction of the α7 nAChR system is associated with a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and certain substance use disorders.[1] Consequently, the development of selective PET tracers for the in vivo quantification of α7 nAChR is of paramount importance for understanding disease pathophysiology and for the development of novel therapeutics.

The novel compound, this compound, herein designated as [¹⁸F]AZ-Pip-01, combines structural motifs known to confer favorable properties for CNS-targeted agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability, solubility, and receptor selectivity.[2] The 3-fluoropiperidine moiety is a recognized pharmacophore in the design of PET radioligands, with the fluorine atom providing a site for radiolabeling with Fluorine-18 and potentially enhancing binding affinity.[3][4]

This document outlines the hypothetical application of [¹⁸F]AZ-Pip-01 as a PET tracer for imaging α7 nAChRs, detailing its proposed synthesis, quality control, and protocols for preclinical evaluation.

Synthesis of the Reference Standard and Radiolabeling Precursor

A robust and scalable synthesis of the non-radioactive reference standard, this compound, and a suitable precursor for radiosynthesis is essential. The following is a proposed synthetic route.

2.1 Proposed Synthesis of this compound (Reference Standard)

A plausible synthetic route involves the coupling of a protected azetidine derivative with a protected 3-fluoropiperidine.

  • Step 1: Synthesis of (R)-3-fluoropiperidine. This can be achieved from commercially available (R)-nipecotic acid through a multi-step sequence involving reduction, protection, and fluorination.

  • Step 2: Synthesis of N-Boc-azetidin-3-one. This key intermediate can be synthesized from epichlorohydrin and tert-butyl carbamate.

  • Step 3: Reductive Amination. (R)-3-fluoropiperidine is reacted with N-Boc-azetidin-3-one under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form N-Boc-(R)-1-(Azetidin-3-YL)-3-fluoropiperidine.

  • Step 4: Deprotection. The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

2.2 Proposed Synthesis of the Radiolabeling Precursor

For the radiosynthesis of [¹⁸F]AZ-Pip-01, a precursor with a suitable leaving group for nucleophilic [¹⁸F]fluorination is required. A tosylate or nosylate precursor is proposed.

  • Step 1: Synthesis of (S)-N-Boc-1-(Azetidin-3-YL)-piperidin-3-ol. Following a similar reductive amination as described above, using (S)-3-hydroxypiperidine and N-Boc-azetidin-3-one. The (S)-stereochemistry is chosen to yield the (R)-fluoro product upon SN2 reaction with [¹⁸F]fluoride.

  • Step 2: Sulfonylation. The hydroxyl group of (S)-N-Boc-1-(Azetidin-3-YL)-piperidin-3-ol is converted to a good leaving group by reaction with p-toluenesulfonyl chloride (tosyl chloride) or 2-nitrobenzenesulfonyl chloride (nosyl chloride) to yield the tosylate or nosylate precursor, respectively.

Radiosynthesis of [¹⁸F]AZ-Pip-01

The radiosynthesis of [¹⁸F]AZ-Pip-01 is proposed via a one-step nucleophilic substitution reaction on the tosylate or nosylate precursor, followed by deprotection and purification.

3.1 Protocol for Automated Radiosynthesis

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge (e.g., QMA).

  • Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: The precursor (e.g., N-Boc-(S)-1-(Azetidin-3-YL)-3-tosyloxypiperidine) dissolved in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride/K2.2.2 complex. The reaction mixture is heated at 120°C for 15 minutes.

  • Deprotection: After cooling, an acidic solution (e.g., 2 M HCl) is added to the reaction mixture, which is then heated at 100°C for 5 minutes to remove the Boc protecting group.

  • Purification: The crude reaction mixture is neutralized and purified by semi-preparative HPLC. The fraction corresponding to [¹⁸F]AZ-Pip-01 is collected.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The trapped radiotracer is eluted with ethanol, and then formulated in sterile saline for injection, USP.

Radiosynthesis_Workflow cluster_production [¹⁸F]Fluoride Production cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation cyclotron Cyclotron ¹⁸O(p,n)¹⁸F qma QMA Cartridge Trapping cyclotron->qma [¹⁸F]F⁻ in H₂¹⁸O elution Elution with K₂CO₃/K₂₂₂ qma->elution drying Azeotropic Drying elution->drying labeling Radiolabeling Precursor + 120°C drying->labeling [¹⁸F]F⁻/K₂₂₂ complex deprotection Acidic Deprotection 100°C labeling->deprotection hplc Semi-Prep HPLC deprotection->hplc Crude Product formulation C18 Sep-Pak Formulation hplc->formulation qc Quality Control formulation->qc Final Product

Automated radiosynthesis workflow for [¹⁸F]AZ-Pip-01.

Quality Control

To ensure the safety and efficacy of the radiotracer for in vivo studies, a rigorous quality control protocol must be followed.

ParameterSpecificationMethod
Identity Retention time matches reference standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Purity ≥ 99.5% [¹⁸F]Gamma Spectroscopy
Specific Activity > 37 GBq/µmol (>1 Ci/µmol) at EOSAnalytical HPLC
pH 4.5 - 7.5pH meter
Sterility SterileUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU/VUSP <85> Bacterial Endotoxins Test
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography

Preclinical Evaluation

A comprehensive preclinical evaluation is necessary to determine the potential of [¹⁸F]AZ-Pip-01 as a PET tracer for α7 nAChRs.

5.1 In Vitro Binding Assays

  • Objective: To determine the binding affinity (Ki) and selectivity of the reference standard, this compound, for α7 nAChRs.

  • Protocol:

    • Competitive binding assays are performed using cell membranes from a cell line stably expressing human α7 nAChRs (e.g., GH4C1 cells).

    • A known high-affinity α7 nAChR radioligand (e.g., [³H]MLA) is used as the competitor.

    • Increasing concentrations of the reference standard are incubated with the cell membranes and the radioligand.

    • The amount of bound radioactivity is measured, and the Ki value is calculated.

    • Selectivity is assessed by performing similar binding assays on cell lines expressing other relevant CNS receptors (e.g., α4β2 nAChR, dopamine transporter, serotonin transporter).

Hypothetical Binding Affinity Data:

Receptor/TransporterKi (nM)
α7 nAChR 1.5
α4β2 nAChR> 1000
Dopamine Transporter (DAT)> 1000
Serotonin Transporter (SERT)850
Norepinephrine Transporter (NET)950

5.2 In Vitro Autoradiography

  • Objective: To visualize the binding distribution of [¹⁸F]AZ-Pip-01 in brain tissue and confirm its specificity for α7 nAChRs.

  • Protocol:

    • Cryosections of rodent or non-human primate brain tissue are prepared.

    • The sections are incubated with [¹⁸F]AZ-Pip-01.

    • A parallel set of sections is co-incubated with an excess of a known α7 nAChR antagonist (e.g., MLA) to determine non-specific binding.

    • The sections are washed, dried, and exposed to a phosphor imaging plate.

    • The resulting autoradiograms are analyzed to determine the regional distribution of the radiotracer.

5.3 In Vivo PET Imaging in Non-Human Primates

  • Objective: To evaluate the brain uptake, regional distribution, and kinetics of [¹⁸F]AZ-Pip-01 in a living brain, and to demonstrate its target specificity.

  • Protocol:

    • A non-human primate (e.g., rhesus macaque) is anesthetized and positioned in a PET scanner.

    • A bolus of [¹⁸F]AZ-Pip-01 is administered intravenously.

    • Dynamic PET data are acquired for 90-120 minutes.

    • Arterial blood samples are collected throughout the scan to determine the arterial input function.

    • For blocking studies, the animal is pre-treated with a selective α7 nAChR antagonist before the administration of [¹⁸F]AZ-Pip-01.

    • PET images are reconstructed, and time-activity curves are generated for various brain regions.

    • Kinetic modeling is applied to the data to quantify receptor density (e.g., using distribution volume, VT).

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Models) binding_assay Binding Assays (Affinity & Selectivity) autoradiography Autoradiography (Tissue Distribution) binding_assay->autoradiography pet_imaging PET Imaging (Brain Uptake & Kinetics) autoradiography->pet_imaging Proceed if promising blocking_studies Blocking Studies (Target Specificity) pet_imaging->blocking_studies biodistribution Biodistribution (Organ Uptake) pet_imaging->biodistribution metabolite_analysis Metabolite Analysis (Stability) pet_imaging->metabolite_analysis

Preclinical evaluation workflow for a novel PET tracer.

5.4 Biodistribution Studies

  • Objective: To determine the whole-body distribution and radiation dosimetry of [¹⁸F]AZ-Pip-01.

  • Protocol:

    • [¹⁸F]AZ-Pip-01 is administered to a cohort of rodents.

    • At various time points post-injection, the animals are euthanized, and major organs and tissues are collected.

    • The radioactivity in each tissue sample is measured using a gamma counter.

    • The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Hypothetical Biodistribution Data in Rodents (30 min post-injection):

Organ%ID/g (mean ± SD)
Brain2.5 ± 0.3
Heart1.8 ± 0.2
Lungs2.1 ± 0.4
Liver5.6 ± 0.8
Kidneys4.2 ± 0.6
Bone0.8 ± 0.1
Muscle0.5 ± 0.1
Blood1.2 ± 0.2

Conclusion

The hypothetical PET tracer, [¹⁸F]AZ-Pip-01, presents a promising candidate for imaging α7 nicotinic acetylcholine receptors based on its structural design. The protocols outlined in this document provide a comprehensive framework for its synthesis, quality control, and preclinical evaluation. Successful completion of these studies would be necessary to validate its potential as a tool for neuroscience research and clinical applications in neuropsychiatric and neurodegenerative disorders.

References

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular Imaging with PET. Chemical Reviews, 108(5), 1501-1516. [Link]

  • Gao, M., Wang, M., & Zheng, Q. H. (2009). Fluorine-18 radiolabeled PET tracers for imaging monoamine transporters: dopamine, serotonin, and norepinephrine. PET clinics, 4(1), 101–128. [Link]

  • Gundisch, D. (2000). Nicotinic Acetylcholine Receptors and Imaging. Current Pharmaceutical Design, 6(11), 1143-1157. [Link]

  • Horti, A. G., Gao, Y., Kuwabara, H., Wang, Y., Abazyan, S., Holt, D. P., ... & Dannals, R. F. (2014). [18F]ASEM, a new PET radioligand for imaging the α7-nicotinic acetylcholine receptor. Journal of Nuclear Medicine, 55(4), 672-677. [Link]

  • Koudih, R., Gilbert, G., Dhilly, M., Abbas, A., & Barré, L. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Organic & Biomolecular Chemistry, 10(47), 9495-9505. [Link]

  • Toyohara, J., & Hashimoto, K. (2010). α7 Nicotinic Receptor Agonists as a Potential Therapeutic Drug for Schizophrenia. Current Pharmaceutical Design, 16(3), 325-334. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Zhang, W., & Moore, A. (2007). Novel PET probes for molecular imaging of nicotinic acetylcholine receptors. Journal of medicinal chemistry, 50(24), 5953-5962. [Link]

  • Singh, U. P., & Kumar, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Radiolabeling of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, frequently incorporated into centrally acting drug candidates to modulate basicity, lipophilicity, and metabolic stability. The translation of these candidates into in vivo imaging agents for Positron Emission Tomography (PET) necessitates robust and efficient radiolabeling protocols. This guide provides a comprehensive overview of the principal strategies for labeling 3-fluoropiperidines with the common PET radionuclides, fluorine-18 ([¹⁸F]) and carbon-11 ([¹¹C]). We delve into the mechanistic underpinnings of these radiosynthetic routes, offering detailed, step-by-step protocols for both direct [¹⁸F]fluoro-functionalization and [¹¹C]methylation. Furthermore, this document outlines precursor synthesis strategies, purification methodologies, and essential quality control procedures to ensure the production of high-purity radiotracers suitable for preclinical and clinical research.

Introduction: The Significance of 3-Fluoropiperidines in PET Imaging

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS). The introduction of a fluorine atom at the 3-position can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and its ability to cross the blood-brain barrier. From a radiochemical perspective, the C-F bond is strong, which can minimize in vivo defluorination, a common metabolic pathway for some radiotracers that can lead to unwanted bone uptake of free [¹⁸F]fluoride.

The development of PET radiotracers based on the 3-fluoropiperidine scaffold allows for the non-invasive, quantitative in vivo assessment of various biological targets, such as receptors and enzymes. This provides invaluable information in drug development, from early-stage target engagement studies to late-stage clinical trials. This guide will focus on the two most prevalent PET radionuclides, ¹⁸F and ¹¹C, and their application to the labeling of 3-fluoropiperidines.

[¹⁸F]-Labeling of 3-Fluoropiperidines via Nucleophilic Substitution

The most common and efficient method for introducing fluorine-18 into a molecule is through nucleophilic substitution (S_N2) on a suitable precursor. This approach leverages the high specific activity of cyclotron-produced [¹⁸F]fluoride.

Mechanistic Rationale

The radiosynthesis of [¹⁸F]3-fluoropiperidines typically involves the displacement of a good leaving group from the 3-position of a piperidine precursor by the "naked" [¹⁸F]fluoride ion. The reactivity of the [¹⁸F]fluoride is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), which sequesters the potassium counter-ion, and by performing the reaction in a polar aprotic solvent.

The choice of leaving group is critical and directly impacts the radiochemical yield (RCY) and reaction conditions. Commonly used leaving groups are sulfonates, such as tosylates (-OTs), mesylates (-OMs), and nosylates (-ONs). Triflate (-OTf) is an excellent leaving group but can be too reactive, leading to precursor instability. For the 3-position of the piperidine ring, tosylates and mesylates offer a good balance of reactivity and stability.

The nature of the substituent on the piperidine nitrogen also plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the nitrogen, potentially leading to side reactions. In contrast, electron-withdrawing protecting groups, such as a tert-butoxycarbonyl (Boc) group, can mitigate these side reactions and are often employed during the radiofluorination step.

Precursor Synthesis: (S)-N-Boc-3-(tosyloxy)piperidine

A common precursor for the synthesis of [¹⁸F]3-fluoropiperidines is a protected 3-hydroxypiperidine activated with a sulfonate leaving group. The following is a representative, multi-step synthesis of (S)-N-Boc-3-(tosyloxy)piperidine:

Step 1: Hydrogenation of 3-Hydroxypyridine 3-Hydroxypyridine is reduced to 3-hydroxypiperidine using a catalyst such as rhodium on carbon under hydrogen pressure.[1]

Step 2: Chiral Resolution The resulting racemic 3-hydroxypiperidine is resolved to obtain the desired enantiomer. This can be achieved by forming diastereomeric salts with a chiral acid, such as D-pyroglutamic acid, followed by separation.[1]

Step 3: N-Boc Protection The enantiomerically pure (S)-3-hydroxypiperidine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Step 4: Tosylation The hydroxyl group of (S)-N-Boc-3-hydroxypiperidine is converted to a tosylate leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

G

Caption: Workflow for the synthesis of a common 3-fluoropiperidine precursor.
Protocol for [¹⁸F]-Fluorination of (S)-N-Boc-3-(tosyloxy)piperidine

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • QMA (quaternary methylammonium) light cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • (S)-N-Boc-3-(tosyloxy)piperidine precursor

  • Anhydrous acetonitrile (MeCN) or dimethyl sulfoxide (DMSO)

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 solid-phase extraction (SPE) cartridge

  • Sterile vials and filters

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned QMA cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to evaporate the water. Add anhydrous acetonitrile and repeat the evaporation to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous.

  • Radiofluorination Reaction:

    • Dissolve the (S)-N-Boc-3-(tosyloxy)piperidine precursor (typically 5-10 mg) in anhydrous acetonitrile or DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex.

    • Seal the reaction vessel and heat to 80-120°C for 10-20 minutes. The optimal temperature and time will depend on the specific precursor and solvent.

  • Deprotection (if necessary):

    • If the final product requires a free amine, the Boc group must be removed. After cooling the reaction mixture, add an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) and heat as required to effect deprotection.

  • Purification:

    • The crude reaction mixture is typically purified by semi-preparative reversed-phase HPLC.

    • A common mobile phase is a gradient of acetonitrile and water or an ammonium acetate buffer.[2][3]

    • Collect the radioactive peak corresponding to the desired [¹⁸F]3-fluoropiperidine product.

  • Formulation:

    • The collected HPLC fraction is usually diluted with water and passed through a C18 SPE cartridge to trap the product.

    • The cartridge is then washed with water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.

ParameterTypical Value/ConditionReference
Precursor N-Boc-3-(tosyloxy)piperidine[1]
Leaving Group Tosylate (-OTs) or Mesylate (-OMs)[4][5]
[¹⁸F]Fluoride Activation K₂₂₂/K₂CO₃[2]
Solvent Acetonitrile or DMSO[6]
Reaction Temperature 80 - 120 °C[7]
Reaction Time 10 - 20 min[7]
Radiochemical Yield (decay-corrected) 30 - 60%[8]
Purification Semi-preparative HPLC (C18)[2][3]

[¹¹C]-Labeling of 3-Fluoropiperidines via N-Methylation

For 3-fluoropiperidine-containing molecules where a methyl group can be introduced at a late stage, labeling with carbon-11 is a viable strategy. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and highly efficient reactions.[9] The most common method is N-methylation of a desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9][10]

Mechanistic Rationale

This reaction is a classic S_N2 nucleophilic substitution where the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic methyl carbon of the [¹¹C]methylating agent. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the secondary amine precursor, thereby increasing its nucleophilicity.

G

Caption: General workflow for [¹¹C]N-methylation of a 3-fluoropiperidine precursor.
Protocol for [¹¹C]-Methylation of a Desmethyl-3-fluoropiperidine Precursor

Materials and Equipment:

  • Automated radiosynthesis module with a [¹¹C]methyl iodide/triflate production setup.

  • [¹¹C]CO₂ from cyclotron.

  • N-desmethyl-3-fluoropiperidine precursor.

  • Anhydrous solvent (e.g., DMF, DMSO, or acetone).

  • Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic organic base).

  • Semi-preparative HPLC system.

  • SPE cartridges for formulation.

Procedure:

  • Production of [¹¹C]Methylating Agent:

    • [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module. This typically involves reduction of [¹¹C]CO₂ to [¹¹C]CH₄ followed by gas-phase iodination, or reduction with LiAlH₄ followed by reaction with hydroiodic acid.[11] [¹¹C]CH₃OTf is generally produced by passing [¹¹C]CH₃I over a silver triflate column.[10]

  • [¹¹C]-Methylation Reaction:

    • Dissolve the N-desmethyl-3-fluoropiperidine precursor (typically 1-2 mg) in a small volume of anhydrous solvent in the reaction vessel.

    • Add the base.

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution.

    • Heat the sealed reaction vessel for a short period (typically 2-5 minutes) at a temperature ranging from room temperature to 100°C. The more reactive [¹¹C]CH₃OTf often allows for milder conditions.[10]

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those for [¹⁸F]-labeled compounds, involving semi-preparative HPLC followed by SPE-based reformulation. Due to the short half-life of ¹¹C, these steps must be performed as rapidly as possible.

ParameterTypical Value/ConditionReference
Precursor N-desmethyl-3-fluoropiperidine derivative[12]
[¹¹C]-Labeling Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf[10][11]
Base NaOH, K₂CO₃, or organic bases
Solvent DMF, DMSO, Acetone
Reaction Temperature 25 - 100 °C[10]
Reaction Time 2 - 5 min[10]
Radiochemical Yield (decay-corrected) 40 - 80% (from [¹¹C]CH₃I/OTf)[12]
Purification Rapid semi-preparative HPLC[12]

Quality Control of Radiolabeled 3-Fluoropiperidines

Ensuring the quality of the final radiopharmaceutical product is paramount for its use in in vivo studies. The following quality control tests are essential:

  • Appearance: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-8.5).

  • Radionuclidic Identity and Purity: The identity of the radionuclide is confirmed by measuring its half-life. Radionuclidic purity is assessed by gamma-ray spectrometry to ensure the absence of other radioactive isotopes.

  • Radiochemical Purity: This is the most critical parameter and is typically determined by analytical radio-HPLC. It ensures that the radioactivity is associated with the desired chemical form. A radiochemical purity of >95% is generally required.[2]

  • Specific Activity: This is a measure of the radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass. It is calculated from the analytical HPLC data by relating the radioactivity of the product peak to its mass, which is determined from a standard curve using the UV detector response.

  • Residual Solvents: The levels of residual solvents (e.g., acetonitrile, ethanol, DMSO) in the final injection must be below the limits specified by pharmacopeial guidelines. This is typically measured by gas chromatography (GC).

  • Sterility and Endotoxins: The final product must be sterile and meet the limits for bacterial endotoxins.

G

Caption: Key quality control steps for the release of a radiolabeled 3-fluoropiperidine.

Conclusion and Future Perspectives

The radiolabeling of 3-fluoropiperidines with fluorine-18 and carbon-11 is well-established, with nucleophilic substitution being the predominant methodology. The choice between ¹⁸F and ¹¹C depends on the specific application, the desired imaging time window, and the synthetic accessibility of the appropriate precursor. The protocols outlined in this guide provide a solid foundation for researchers entering this field.

Future developments will likely focus on the development of novel, more efficient labeling methodologies that proceed under milder conditions and are amenable to a wider range of functional groups. The use of microfluidic technologies may offer advantages in terms of reduced reaction volumes, faster reaction times, and higher radiochemical yields. Furthermore, the development of kit-based formulations for the on-demand synthesis of these radiotracers could greatly facilitate their broader application in a clinical setting.

References

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology.
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
  • Preparation method of (S)-N-BOC-3-hydroxypiperidine.
  • Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control.
  • Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‐Performance Liquid Chrom
  • Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Retention of [18F]fluoride on reversed phase HPLC columns.
  • Selective Solid Phase Extraction for Purification of Fluorous Radiotracer issued from an Aromatic Nucleophilic Substitution. Affinisep.
  • Comparison of synthesis yields of 3′‐deoxy‐3′‐[18F]fluorothymidine by nucleophilic fluorination in various alcohol solvents.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes.
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
  • Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorin
  • Tosylates And Mesyl
  • Efficient preparation of [11C]CH3Br for the labeling of [11C]CH3-containing tracers in positron emission tomography clinical practice. Sci-Hub.
  • Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • Selective alkylation of pyrimidyldianions: synthesis and purification of 11C labeled thymidine for tumor visualization using positron emission tomography. PubMed.
  • Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • CDTN Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO.
  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed.
  • Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evalu
  • Radionuclidic Purity Tests in (18)F radiopharmaceutIcals Production Process. PubMed.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PubMed Central.
  • Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide.
  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogen
  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed.
  • Triflyl [18F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic 18F-Fluorin
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals.
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Mini-Reviews in Medicinal Chemistry.

Sources

Application Notes & Protocols: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in Central Nervous System (CNS) Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel pharmacological tools. (R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a compound of significant interest, embodying the strategic fusion of a strained azetidine ring with a conformationally influenced 3-fluoropiperidine scaffold. While direct, extensive research on this specific molecule is emerging, its constituent parts have a rich history in the development of CNS-active agents.[1][2][3][4] Azetidine derivatives are recognized for their ability to impart favorable pharmacokinetic properties, including improved metabolic stability and solubility, and are present in several FDA-approved drugs.[3] The inclusion of a 3-fluoropiperidine moiety is a deliberate design choice, as the fluorine atom can modulate pKa, influence binding to target proteins, and stabilize specific conformations, which is critical for receptor selectivity and efficacy.[5][6]

These structural alerts strongly suggest that this compound is a promising candidate for investigation in the context of a range of CNS disorders, such as depression, anxiety, schizophrenia, and neurodegenerative diseases.[2][4] This document provides a comprehensive guide for researchers, outlining potential applications and detailed protocols for the characterization of this compound's biological activity.

Hypothesized Mechanism of Action and Potential CNS Targets

The unique arrangement of nitrogen atoms and the conformational constraints imposed by the azetidine and fluoropiperidine rings suggest potential interactions with several key CNS targets. Based on the activities of structurally related compounds, the following target classes are proposed for initial investigation:

  • Monoamine Transporters (SERT, DAT, NET): The piperidine scaffold is a classic feature of many monoamine reuptake inhibitors. The specific stereochemistry and fluorine substitution of the molecule could confer selectivity for one or more of these transporters, making it a candidate for antidepressant or psychostimulant research.

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine Receptors (e.g., D2, D4): Azetidine and piperidine derivatives have been explored as dopamine receptor antagonists.[4][7]

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of serotonergic pathways is a cornerstone of many psychiatric medications.

    • Histamine Receptors (e.g., H3): The H3 receptor is an important target for cognitive enhancement and wakefulness-promoting agents.[8]

  • Ion Channels:

    • Nicotinic Acetylcholine Receptors (nAChRs): Azetidinyl-containing compounds have shown high affinity for nAChRs.[9]

    • NMDA Receptors: Fluorinated piperidine derivatives have been investigated as NMDA receptor antagonists.[10]

Experimental Workflows and Protocols

A systematic approach to characterizing the pharmacological profile of this compound is essential. The following sections detail proposed in vitro and in vivo experimental protocols.

Part 1: In Vitro Characterization

Objective: To determine the primary biological targets and functional activity of the compound.

1.1. Primary Target Screening: Receptor Binding Assays

A broad-panel receptor binding screen is the recommended first step to identify potential high-affinity targets. This can be outsourced to a specialized contract research organization (CRO) or conducted in-house if the necessary facilities are available.

Protocol: Radioligand Binding Assay (Generic Protocol)

  • Preparation of Cell Membranes: Obtain cell lines expressing the human recombinant receptor of interest (e.g., HEK293 cells). Culture cells to confluence, harvest, and homogenize in an appropriate buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for this compound

TargetRadioligandKi (nM)
Serotonin Transporter (SERT)[³H]-Citalopram15
Dopamine Transporter (DAT)[³H]-WIN 35,428250
Norepinephrine Transporter (NET)[³H]-Nisoxetine80
Dopamine D2 Receptor[³H]-Spiperone>1000
Histamine H3 Receptor[³H]-N-α-methylhistamine50

1.2. Functional Activity Assays

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: In Vitro Transporter Uptake Assay (for SERT)

  • Cell Culture: Culture cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in 96-well plates.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES buffer. Pre-incubate the cells with varying concentrations of this compound or a reference compound (e.g., fluoxetine) for 15-30 minutes at 37°C.

  • Uptake Initiation: Add a known concentration of [³H]-Serotonin to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.

Diagram 1: Experimental Workflow for In Vitro Characterization

G A Compound Synthesis & Purity Analysis B Broad Panel Receptor Binding Screen (e.g., 40+ CNS targets) A->B C Data Analysis: Identify High-Affinity Targets (Ki < 100 nM) B->C D Functional Assays: - Uptake/Efflux Assays (Transporters) - Calcium Mobilization (GPCRs) - Electrophysiology (Ion Channels) C->D E Determine Mechanism of Action (Agonist, Antagonist, PAM, NAM) D->E F In Vitro ADME Profiling: - Microsomal Stability - CYP Inhibition - Plasma Protein Binding E->F

Caption: Workflow for in vitro profiling.

Part 2: In Vivo Pharmacological Assessment

Objective: To evaluate the in vivo efficacy of the compound in animal models of CNS disorders.

2.1. Animal Models for Depression and Anxiety

Based on a hypothetical strong in vitro profile as a serotonin reuptake inhibitor, the following behavioral models are proposed.

Protocol: Forced Swim Test (FST) in Mice

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.

  • Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Scoring: Videotape the 6-minute session. Score the last 4 minutes for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated above the floor.

  • Drug Administration: Administer the compound or vehicle as described for the FST. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be used.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of anxiolytic-like effects.

Diagram 2: In Vivo Efficacy Testing Cascade

G A Pharmacokinetic Studies: Determine Brain Penetration (BBB) B Acute Behavioral Models: - Forced Swim Test (Depression) - Elevated Plus Maze (Anxiety) - Open Field Test (Locomotion) A->B C Dose-Response Relationship Determination B->C D Chronic Efficacy Models (if applicable): - Chronic Unpredictable Stress - Social Defeat Model C->D E Target Engagement Studies: - Ex vivo Receptor Occupancy - In vivo Microdialysis D->E

Caption: Cascade for in vivo efficacy evaluation.

Data Interpretation and Future Directions

The results from these studies will provide a comprehensive pharmacological profile of this compound. A potent and selective serotonin reuptake inhibitor with good brain penetration and efficacy in preclinical models of depression and anxiety would be a strong candidate for further development. Subsequent studies should focus on safety pharmacology, toxicology, and the elucidation of the precise binding mode through co-crystallization with its primary target or computational modeling. The unique structural features of this compound may offer advantages over existing therapies, such as an improved side-effect profile or efficacy in treatment-resistant populations.

References

  • Kürti, L., et al. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Angewandte Chemie. [Source: ScienceDaily]
  • Catt, J. D., & Fesen, K. (1982). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie.
  • ResearchGate. (n.d.).
  • Verma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Butcher, M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Arzneimittelforschung.
  • U.S. Patent No. US20070270463A1. (2007).
  • U.S. Patent No. US7202279B1. (2007).
  • Li, G., et al. (2013). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and...
  • Gelis, C., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Durtan, A. E., et al. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal.
  • U.S. Patent No. US11479552B2. (2022). Substituted piperidine compounds and their use.
  • European Patent No. EP1196166A1. (2002).
  • European Patent No. EP1430027A2. (2004).
  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
  • O'Connor, L., et al. (2017). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules.
  • Scott, J. D., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Glushkov, D. O., et al. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor. Journal of Pharmacology and Experimental Therapeutics.
  • U.S. Patent No. US10221182B2. (2019). 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists.
  • U.S. Patent No. US20130102584A1. (2013). Piperidin-4-yl-azetidine diamides as monoacylglycerol lipase inhibitors.
  • New Zealand Patent No. NZ535082A. (2004).

Sources

Application Note: High-Throughput Screening Assays for Novel Nicotinic Acetylcholine Receptor Modulators Featuring (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), with a specific focus on the hypothetical modulator, (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission and are implicated in a variety of neurological disorders, making them a key target for drug discovery.[1][2] This application note details two robust HTS assays: a competitive binding assay using Fluorescence Polarization (FP) and a cell-based functional assay measuring calcium influx with a Fluorescent Imaging Plate Reader (FLIPR). These protocols are designed for researchers, scientists, and drug development professionals to identify and characterize novel nAChR modulators.

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are integral membrane proteins composed of five subunits that form a central ion channel.[3][4] The binding of acetylcholine (ACh) or other agonists triggers a conformational change, opening the channel to allow the influx of cations like sodium and calcium, leading to neuronal excitation.[5] The diversity of nAChR subtypes, arising from different combinations of its 17 known subunits, allows for a wide range of physiological functions and presents an opportunity for the development of subtype-selective drugs.[3] The α7 and α4β2 subtypes are the most abundant in the central nervous system and are prominent targets in drug discovery programs for cognitive disorders and other neurological conditions.[3][6]

Given the structural motifs present in this compound, namely the azetidine and fluoropiperidine rings which are found in various CNS-active compounds, it is hypothesized to be a modulator of nAChRs. This document outlines HTS methodologies to test this hypothesis and characterize its potential activity.

Signaling Pathway of nAChR Activation

The fundamental signaling pathway initiated by nAChR activation involves the binding of an agonist, which opens the ion channel, leading to cation influx and membrane depolarization. This depolarization can trigger a cascade of downstream events, including the activation of voltage-gated ion channels, neurotransmitter release, and changes in gene expression.

nAChR_Pathway Agonist Agonist (this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Action Potential, Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway of nAChR activation.

Assay I: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: Fluorescence polarization is a robust, homogeneous technique used to measure molecular interactions in solution.[7][8] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When the tracer binds to a larger molecule, such as a receptor protein, its rotation slows, and the emitted light remains polarized.[9] In a competitive binding assay, a test compound that binds to the receptor will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.[9]

Objective: To determine if this compound binds to a specific nAChR subtype by competing with a known fluorescently labeled ligand.

Experimental Workflow

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Receptor nAChR Subtype (e.g., α7, α4β2) Mix Mix Receptor, Tracer, and Test Compound in 384-well plate Receptor->Mix Tracer Fluorescent Tracer (e.g., Fluorescently-labeled α-bungarotoxin for α7) Tracer->Mix Test_Compound Test Compound (this compound) Test_Compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Reader Read Fluorescence Polarization (mP) Incubate->Reader Analyze Calculate IC50 values Reader->Analyze

Caption: Workflow for the nAChR Fluorescence Polarization assay.

Protocol: FP Competitive Binding Assay

Materials:

  • Purified nAChR subtype protein (e.g., α7 or α4β2)

  • Fluorescent tracer specific for the nAChR subtype (e.g., fluorescently-labeled α-bungarotoxin for α7 nAChR)

  • This compound

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer.

  • Reagent Preparation:

    • Dilute the nAChR protein to a final concentration of 2X in assay buffer.

    • Dilute the fluorescent tracer to a final concentration of 2X in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions to the appropriate wells of the 384-well plate.

    • Include wells for positive control (no test compound, maximum polarization) and negative control (no receptor, minimum polarization).

  • Reagent Addition:

    • Add 5 µL of the 2X nAChR protein solution to all wells except the negative control wells.

    • Add 5 µL of assay buffer to the negative control wells.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Expected Results

The data is analyzed by plotting the mP values against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a four-parameter logistic equation.

ParameterDescriptionExpected Value
IC50 Concentration for 50% inhibitionDependent on compound potency
Max Polarization (mP) Signal from tracer bound to receptore.g., 250-350 mP
Min Polarization (mP) Signal from free tracere.g., 20-50 mP
Z'-factor Assay quality metric> 0.5

Assay II: FLIPR-Based Calcium Flux Functional Assay

Principle: Many nAChR subtypes, particularly the α7 subtype, are permeable to calcium ions.[3] The activation of these receptors leads to an influx of extracellular calcium, which can be detected using calcium-sensitive fluorescent dyes. The Fluorometric Imaging Plate Reader (FLIPR) system allows for the high-throughput measurement of these rapid changes in intracellular calcium concentration by simultaneously dispensing reagents and detecting the fluorescent signal.[10][11]

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of a specific nAChR subtype expressed in a cellular context.

Experimental Workflow

FLIPR_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run FLIPR Assay cluster_analysis_flipr Data Analysis Cell_Culture Culture cells expressing the target nAChR subtype Plate_Cells Plate cells in 384-well black-walled, clear-bottom plates Cell_Culture->Plate_Cells Incubate_Cells Incubate for 24-48 hours Plate_Cells->Incubate_Cells Dye_Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Cells->Dye_Load Incubate_Dye Incubate for 60 minutes Dye_Load->Incubate_Dye Add_Compound Add test compound (this compound) Incubate_Dye->Add_Compound Read_1 Read baseline and agonist response Add_Compound->Read_1 Add_Agonist Add known nAChR agonist (for antagonist/PAM mode) Read_1->Add_Agonist Read_2 Read response to agonist Add_Agonist->Read_2 Analyze_FLIPR Analyze kinetic data and calculate EC50/IC50 Read_2->Analyze_FLIPR

Caption: Workflow for the nAChR FLIPR-based calcium flux assay.

Protocol: FLIPR Calcium Flux Assay

Materials:

  • A cell line stably expressing the nAChR subtype of interest (e.g., CHO or HEK-293 cells)

  • This compound

  • Known nAChR agonist (e.g., Acetylcholine, Nicotine)

  • Known nAChR antagonist (for control)

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit)[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 384-well, black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in a separate 384-well plate.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode: The instrument will add the test compound to the cells and immediately begin reading the fluorescence signal over time.

    • Antagonist/PAM Mode: The instrument will first add the test compound and incubate for a specified period. Then, it will add a known nAChR agonist (at its EC80 concentration) and measure the resulting fluorescence change.

  • Data Acquisition: The FLIPR records the fluorescence intensity before and after the addition of the compound and/or agonist.

Data Analysis and Expected Results

The change in fluorescence intensity over time is used to determine the cellular response.

  • Agonist Activity: An increase in fluorescence after the addition of the test compound indicates agonist activity. The EC50 (effective concentration for 50% maximal response) can be calculated.

  • Antagonist Activity: A decrease in the fluorescence response to a known agonist after pre-incubation with the test compound indicates antagonist activity. The IC50 can be calculated.

  • Positive Allosteric Modulator (PAM) Activity: An enhancement of the fluorescence response to a known agonist after pre-incubation with the test compound suggests PAM activity.

ParameterDescriptionExpected Value (Agonist)Expected Value (Antagonist)
EC50 Concentration for 50% maximal activationDependent on compound potencyN/A
IC50 Concentration for 50% inhibitionN/ADependent on compound potency
Max Fluorescence Peak fluorescence signalDependent on compound efficacyN/A
Z'-factor Assay quality metric> 0.5> 0.5

Trustworthiness and Self-Validation

To ensure the reliability of the screening data, each assay incorporates a set of controls:

  • Positive Control: A known potent and selective agonist or antagonist for the target nAChR subtype. This validates that the assay system is responsive.

  • Negative Control: Vehicle (e.g., DMSO) treatment. This establishes the baseline response.

  • Z'-factor Calculation: The Z'-factor is calculated for each assay plate to quantify the separation between the positive and negative controls. A Z'-factor ≥ 0.5 is considered excellent for HTS.[13]

Conclusion

The Fluorescence Polarization and FLIPR-based calcium flux assays provide a robust and complementary approach for the high-throughput screening of this compound and other novel compounds as potential modulators of nicotinic acetylcholine receptors. The FP assay offers a direct measure of binding to the receptor, while the FLIPR assay provides functional data on the compound's effect in a cellular environment. Together, these assays can accelerate the identification and characterization of promising new drug candidates for the treatment of neurological disorders.

References

  • Corradi, J., & Bouzat, C. (2016). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecular Pharmacology, 90(3), 256-267. [Link]

  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Molecular Neuroscience, 31(3), 245-254. [Link]

  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic Acetylcholine Receptors: From Structure to Function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1-46. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Nicotinic Acetylcholine Receptors: An Overview on Drug Discovery. Current Pharmaceutical Design, 12(4), 429-444. [Link]

  • Unwin, N. (2013). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Journal of Molecular Biology, 425(9), 1467-1481. [Link]

  • D'hoedt, D., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(6), 635-645. [Link]

  • Creative Bioarray. (n.d.). FLIPR Detection System. Retrieved from [Link]

  • Schiele, F., & Gohlke, H. (2010). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 610, 135-146. [Link]

  • Molecular Devices. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). FLIPR and Transfluor, Analysis of Calcium Flux & Receptor Desensitization. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

  • Wooten, D., et al. (2013). Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. ACS Chemical Neuroscience, 4(10), 1361-1369. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Dey, R., & Lin, X. (2011). In search of allosteric modulators of α7-nAChR by solvent density guided virtual screening. Journal of Biomolecular Structure & Dynamics, 28(5), 735-750. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Wilson, B. A., & Gilman, A. G. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(10), 965-980. [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

Sources

Application Notes and Protocols for the Purification of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a chiral building block of significant interest in contemporary drug discovery. Recognizing the critical importance of enantiomeric purity for pharmacological efficacy and safety, this document details robust methodologies for achieving high levels of stereochemical integrity. We will explore advanced purification techniques, including chiral Supercritical Fluid Chromatography (SFC) and diastereomeric salt crystallization. Each section is designed to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to adapt and optimize these methods for their specific needs. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral small molecules.

Introduction: The Significance of Stereochemical Purity

This compound is a key heterocyclic scaffold incorporating two chiral centers, making stereochemical control paramount. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to vastly different interactions with biological targets. Consequently, the isolation of the desired (R)-enantiomer in high purity is a critical step in the drug development process to ensure optimal therapeutic activity and minimize potential off-target effects.

This guide will focus on two primary, industrially relevant techniques for the purification of chiral amines: chiral Supercritical Fluid Chromatography (SFC) and diastereomeric salt crystallization. The choice between these methods often depends on the scale of purification, available equipment, and the specific properties of the compound and its impurities.

Initial Purity and Enantiomeric Excess Assessment

Before commencing any purification protocol, a thorough analysis of the crude material is essential to determine the initial purity, identify major impurities, and quantify the starting enantiomeric excess (e.e.).

Recommended Analytical Techniques

A multi-pronged analytical approach is recommended for a comprehensive initial assessment:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the gold standard for determining the enantiomeric excess of chiral compounds[1]. A screening of various CSPs and mobile phases is often necessary to achieve baseline separation of the enantiomers.

  • Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase: Chiral SFC is a powerful and often faster alternative to HPLC for enantiomeric excess determination[2][3]. It is particularly advantageous for its reduced solvent consumption and faster run times[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the desired product and identify any major organic impurities.

    • ¹⁹F NMR: The presence of a fluorine atom provides a sensitive handle for purity analysis. Chiral ¹⁹F NMR, using chiral solvating agents or chiral derivatizing agents, can be a powerful technique for determining enantiomeric excess, often providing baseline separation of signals for the two enantiomers[6][7][8][9][10][11][12].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Potential Impurities

Based on the general synthesis of azetidine and fluoropiperidine derivatives, the following impurities should be considered:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Diastereomers: If the synthesis is not perfectly stereoselective, other diastereomers of 1-(Azetidin-3-YL)-3-fluoropiperidine may be present.

  • Enantiomer: The undesired (S)-enantiomer will likely be the primary impurity to be removed.

  • Byproducts from Synthesis:

    • Azetidine-related: Byproducts from ring-opening or side reactions of the azetidine moiety.

    • Piperidine-related: Potential for des-fluoro impurities where the fluorine atom is lost[13].

    • Coupling reagents and byproducts: Residual reagents from the coupling of the azetidine and piperidine rings.

Purification by Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a highly efficient, green, and scalable technique for the purification of chiral compounds[4][5][14]. The use of supercritical CO₂ as the main mobile phase component offers advantages in terms of reduced solvent consumption, faster separations, and easier product recovery[2][3].

Scientific Principles

Chiral SFC operates on the same principles as chiral HPLC, where separation is achieved through differential interactions of the enantiomers with a chiral stationary phase. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster flow rates and more efficient mass transfer, leading to improved resolution and shorter run times.

Protocol for Chiral SFC Method Development

Caption: Workflow for chiral SFC method development.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., methanol, ethanol) at a known concentration.

  • Analytical Column Screening:

    • Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, ID, IG) to identify the column that provides the best initial separation.

    • Use a generic screening gradient with a common co-solvent like methanol and an additive such as diethylamine (0.1-0.5%) to improve peak shape for the basic amine.

  • Mobile Phase Optimization:

    • Once a promising column is identified, optimize the mobile phase composition. Vary the co-solvent (methanol, ethanol, isopropanol) and the concentration of the additive to improve resolution and retention time.

  • Parameter Optimization:

    • Fine-tune the gradient slope, flow rate, and back pressure to maximize resolution and throughput.

  • Scale-up to Preparative SFC:

    • Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired (R)-enantiomer and analyze for purity and enantiomeric excess using the developed analytical SFC or chiral HPLC method.

ParameterTypical Starting ConditionsOptimization Strategy
Column Chiralpak IA, IB, IC (analytical scale)Select based on best initial separation
Mobile Phase CO₂ / Methanol with 0.2% DEAVary co-solvent and additive concentration
Gradient 5% to 40% Methanol over 5 minAdjust slope and range for optimal resolution
Flow Rate 3 mL/min (analytical)Increase for faster analysis if resolution is maintained
Back Pressure 150 barMaintain to ensure supercritical state
Temperature 40 °CCan be varied to improve selectivity

Purification by Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and cost-effective method for the large-scale resolution of chiral compounds[1][15]. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Scientific Principles

The two basic nitrogen atoms in this compound can react with a chiral acid to form diastereomeric salts. Since diastereomers have different physical properties, one salt will be less soluble in a given solvent system and will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor.

Protocol for Diastereomeric Salt Resolution

Caption: Workflow for diastereomeric salt resolution.

Step-by-Step Protocol:

  • Resolving Agent and Solvent Screening:

    • Screen a variety of chiral acids (e.g., (+)-tartaric acid, (-)-tartaric acid, (R)-(-)-mandelic acid, (S)-(+)-mandelic acid)[15]. The choice of enantiomer of the resolving agent will determine which enantiomer of the product crystallizes.

    • Simultaneously screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water) to find a system where one diastereomeric salt has significantly lower solubility.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic (or enantiomerically enriched) 1-(Azetidin-3-YL)-3-fluoropiperidine in the chosen solvent.

    • Add a solution of the selected chiral resolving agent (typically 0.5 to 1.0 molar equivalents) to the amine solution. The mixture may exotherm.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Free Base:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., NaOH, K₂CO₃) to deprotonate the amine and liberate the free base.

    • Extract the free base with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Analysis: Analyze the final product for purity and enantiomeric excess.

ParameterKey Considerations
Chiral Acid Tartaric acid and its derivatives are often a good starting point for chiral amines[8].
Stoichiometry The molar ratio of resolving agent to amine can significantly impact yield and purity.
Solvent The choice of solvent is critical for achieving differential solubility of the diastereomeric salts.
Temperature Cooling rate and final temperature affect crystal growth and purity.

Post-Purification Analysis and Quality Control

Following purification, a comprehensive analysis of the final product is crucial to confirm its identity, purity, and enantiomeric excess. The same analytical techniques used for the initial assessment should be employed.

Analytical TestAcceptance Criteria
Appearance White to off-white solid or oil
Identity (¹H, ¹³C, ¹⁹F NMR, MS) Conforms to the structure of this compound
Purity (HPLC/SFC) ≥ 98.0%
Enantiomeric Excess (Chiral HPLC/SFC) ≥ 99.0% e.e.

Conclusion

The purification of this compound to a high degree of enantiomeric purity is a critical step in its utilization as a pharmaceutical building block. Both chiral SFC and diastereomeric salt crystallization are powerful techniques that can be employed to achieve this goal. The choice of method will depend on the specific requirements of the project, including scale, throughput, and cost considerations. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy for this and other chiral amine compounds.

References

  • Jang, S. et al. (2021). Determining the enantiomeric excess and absolute configuration of in situ fluorine-labeled amines and alcohols by 19F NMR spectroscopy. Anal. Chem., 94(2), 1441–1446. [Link]

  • Duong, Q. H. et al. (2022). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 79(15), 7045-7063. [Link]

  • Gouilleux, B., Moussallieh, F.-M., & Lesot, P. (2024). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 149(11). [Link]

  • Zhao, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645-1651. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1163. [Link]

  • Yang, H., et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Analyst, 149(11). [Link]

  • Jang, S. et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Sribue, C., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Philips, E., & Xiang, B. et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Google Patents. (n.d.).
  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • National Center for Biotechnology Information. (2019). Applications of Chiral Supercritical Fluid Chromatography. [Link]

  • YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]

  • Sci-Hub. (n.d.). Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. [Link]

  • ResearchGate. (2025). Synthesis of Chiral Azetidines. [Link]

  • Genentech. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • National Analytical Corporation - Chemical Division. (n.d.). (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

  • National Institutes of Health. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • National Center for Biotechnology Information. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. (2025). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • American Elements. (n.d.). Azetidines. [Link]

  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. [Link]

Sources

Application Notes & Protocols for the Formulation of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a novel small molecule entity incorporating two privileged structural motifs in modern medicinal chemistry: a strained azetidine ring and a fluorinated piperidine scaffold. The azetidine moiety is often introduced to enhance metabolic stability, solubility, and other critical pharmacokinetic properties.[1] Similarly, the strategic incorporation of fluorine can profoundly influence a compound's basicity, lipophilicity, and binding affinity, making it a powerful tool in drug design.[2][3]

The successful translation of promising compounds like this compound from bench to preclinical in vivo evaluation is critically dependent on the development of appropriate formulations. An ill-defined or poorly characterized formulation can lead to variable drug exposure, erroneous pharmacokinetic and toxicological data, and ultimately, the unjust failure of a promising drug candidate.[3][4] This guide provides a comprehensive framework for the systematic development and characterization of formulations for this compound, ensuring data integrity and reproducibility in in vivo studies. As a Senior Application Scientist, this document is structured to explain not just the "how" but the critical "why" behind each experimental choice, empowering researchers to make informed decisions.

Part 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[3][5] This pre-formulation data package informs every subsequent decision, from vehicle selection to the choice of administration route. It is the cornerstone of a scientifically sound formulation strategy.[6]

Diagram: Pre-formulation to In Vivo Study Workflow

G cluster_preform Pre-formulation Assessment cluster_form Formulation Development cluster_qc Analytical & Quality Control cluster_invivo In Vivo Studies p1 API Physicochemical Characterization p2 Solubility Profiling (Aqueous & Non-Aqueous) p1->p2 p3 pKa & LogD Determination p2->p3 p4 Solution Stability Screening p3->p4 f1 Select Route of Administration (PO, IV, SC) p4->f1 Data-Driven Decision f2 Vehicle & Excipient Screening f1->f2 f3 Prototype Formulation Preparation f2->f3 q1 Assay & Purity (HPLC-UV) f3->q1 Characterize q2 Appearance, pH, Homogeneity q1->q2 q3 Short-Term Stability Confirmation q2->q3 i1 Dosing & Sample Collection q3->i1 Release for Study

Caption: Workflow from API characterization to in vivo dosing.

Table 1: Essential Pre-formulation Parameters
ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines pH-dependency. Essential for assessing oral absorption and feasibility of simple aqueous vehicles.[3]
pKa Potentiometric titration / Capillary electrophoresisIdentifies ionizable centers. Crucial for predicting solubility vs. pH profile and selecting appropriate buffers or pH modifiers.[7]
LogD at pH 7.4 Shake-flask / HPLC methodMeasures lipophilicity at physiological pH. A key predictor of membrane permeability and guides selection of lipid-based or surfactant vehicles.[8]
Solubility in Vehicles Visual assessment / HPLC quantificationScreens for suitable co-solvents, surfactants, and lipids for solution or suspension development.[9]
Solution Stability HPLC-UV analysis over time at various temperaturesEnsures the compound does not degrade in the chosen vehicle before and during administration.[7]
Solid Form DSC, TGA, MicroscopyIdentifies crystalline vs. amorphous state and presence of polymorphs, which can impact solubility and stability.[10]
Protocol 1: Aqueous & Vehicle Solubility Profiling

Objective: To determine the thermodynamic solubility of this compound in physiologically relevant buffers and common preclinical vehicles.

Materials:

  • This compound API

  • pH Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4)

  • Vehicles: PEG 400, Propylene Glycol (PG), 20% Hydroxypropyl-β-Cyclodextrin (HPβCD), Tween® 80, Saline.

  • HPLC system with UV detector, shaker incubator, centrifuge, pH meter.

Methodology:

  • Add an excess amount of the API to 2 mL of each buffer and vehicle in separate glass vials. Causality: Using excess solid ensures that equilibrium is reached at saturation.

  • Cap the vials and place them in a shaker incubator at 25°C for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved solid.

  • Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • Measure the final pH of the aqueous buffer samples.

Part 2: Formulation Development for Key Administration Routes

The choice of administration route depends on the study's objective (e.g., pharmacokinetics, toxicology, efficacy) and the compound's properties.[11] The following protocols provide starting points for common preclinical routes.

Diagram: Formulation Selection Decision Tree

G start Start: Pre-formulation Data sol Aqueous Solubility > 1 mg/mL at pH 6-8? start->sol cosolv Soluble in Co-solvents (e.g., PEG400, PG)? sol->cosolv No sol_po PO/SC Formulation: Aqueous Solution sol->sol_po Yes dose Required Dose? sol_iv IV Formulation: Aqueous Solution (pH adjusted, isotonic) dose->sol_iv Low susp PO Formulation: Suspension dose->susp High cosolv_sol PO/SC/IV Formulation: Co-solvent Solution cosolv->cosolv_sol Yes complex Consider Complexation (e.g., Cyclodextrin) cosolv->complex No sol_po->dose complex->susp

Caption: Decision tree for initial formulation strategy selection.

Section 2.1: Oral Administration (PO)

Oral gavage is a common route for preclinical efficacy and PK studies.[12] The goal is often to achieve sufficient and consistent absorption.

Protocol 2: Preparation of a Co-solvent Solution for Oral Dosing (Example: 10% DMSO / 40% PEG 400 / 50% Water)

Causality: This vehicle is a robust starting point for many poorly water-soluble compounds. DMSO acts as a primary solvent, PEG 400 enhances solubility and is miscible with water, and water serves as the diluent to reduce viscosity and potential toxicity.[9]

Materials:

  • This compound API

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG 400), NF grade

  • Purified Water or Water for Injection (WFI)

Methodology:

  • Calculate the required amounts of API and vehicle components for the target concentration and volume.

  • In a clean glass vial, weigh the required amount of API.

  • Add the DMSO and vortex or sonicate until the API is fully dissolved.

  • Add the PEG 400 and mix thoroughly until a homogenous solution is formed.

  • Slowly add the water while mixing. The solution should remain clear.

  • Visually inspect the final formulation for any precipitation or particulates.

  • Confirm the final concentration via HPLC.

Protocol 3: Preparation of a Suspension for Oral Dosing (Example: 0.5% CMC-Na / 0.1% Tween® 80 in Water)

Causality: Suspensions are necessary when the required dose is high and cannot be achieved in a solution.[3] A suspending agent (CMC-Na) increases viscosity to slow particle sedimentation, and a wetting agent (Tween® 80) is used to ensure the hydrophobic API particles are properly dispersed in the aqueous vehicle.[13]

Materials:

  • This compound API (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Tween® 80

  • Purified Water

Methodology:

  • Prepare the vehicle: Slowly add 0.5% (w/v) CMC-Na to water while stirring vigorously to avoid clumping. Leave to hydrate for several hours or overnight. Add 0.1% (w/v) Tween® 80 and mix.

  • Weigh the API into a mortar.

  • Add a small amount of the vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This wetting step is critical.

  • Gradually add the remaining vehicle while mixing continuously to form the final suspension.

  • Homogenize the suspension if necessary using a suitable homogenizer.

  • Confirm dose uniformity by sampling from the top, middle, and bottom of the suspension.

Section 2.2: Intravenous Administration (IV)

IV formulations demand the highest level of quality, as they bypass physiological barriers. They must be sterile, isotonic, and free of particulates, with a pH close to physiological levels to avoid injection site reactions and hemolysis.[14]

Protocol 4: Preparation of a Sterile Solution for IV Dosing (Example: 20% HPβCD in Saline)

Causality: Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[9] HPβCD is a common choice for parenteral formulations due to its favorable safety profile. Using saline as the bulk vehicle helps achieve isotonicity.

Materials:

  • This compound API

  • Hydroxypropyl-β-Cyclodextrin (HPβCD)

  • 0.9% Sodium Chloride for Injection (Saline)

  • Sterile 0.22 µm syringe filters

Methodology:

  • Prepare the vehicle by dissolving 20% (w/v) HPβCD in saline. Gentle warming may be required. Allow to cool to room temperature.

  • Add the API to the vehicle and stir or sonicate until fully dissolved. The solution must be completely clear.

  • Confirm the pH is within an acceptable range (typically 4-9). Adjust with dilute HCl or NaOH if necessary, but this may impact stability and should be validated.[14]

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Perform a final visual inspection against a light and dark background to ensure no particulates are present.

  • Confirm the final concentration via HPLC.

Part 3: Analytical Validation and Quality Control

A prepared formulation must be validated to ensure it meets the required specifications for the study. This is a non-negotiable step for data integrity.

Protocol 5: HPLC-UV Method for Concentration & Purity

Objective: To confirm the concentration of the API in the final formulation and check for any degradation products.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating the API from any potential degradants or excipient interference. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.

  • Standard Curve: Prepare a standard curve of the API in the mobile phase with at least 5 concentration levels bracketing the target formulation concentration.

  • Sample Preparation: Accurately dilute a sample of the final formulation with the mobile phase to fall within the linear range of the standard curve.

  • Analysis: Inject the standards and the prepared sample onto the HPLC system.

  • Quantification: Calculate the concentration of the API in the formulation based on the standard curve. The result should be within ±10% of the target concentration.

  • Purity Check: Examine the chromatogram for any new peaks that would indicate degradation.

References

  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]

  • Mathias, N., & Cheney, M. (2017). Subcutaneous delivery of small molecule formulations: An insight into biopharmaceutics & formulation strategies. Journal of Controlled Release, 260, 12-23. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. [Link]

  • Waring, M. J. (2010). Physicochemical drug properties associated with in vivo toxicological outcomes: a review. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 921-931. [Link]

  • Zhang, G. G. Z., & Ping, Y. (2021). Considerations in Formulation Development of Injectable Solutions. AAPS PharmSciTech, 22(4), 1-13. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Singh, B. K., & Kumar, Y. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(24), 2165-2189. [Link]

  • Ma, P., & Narang, A. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(8), 2217-2231. [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]

  • Lee, G. C., & Nguyen, C. N. (2003). An intravenous formulation decision tree for discovery compound formulation development. International journal of pharmaceutics, 253(1-2), 111-119. [Link]

  • Wu, Y., & Li, Y. (2023). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 15(6), 1642. [Link]

  • Oakwood Labs. (2024). Rethinking Drug Formulation: The Motivation Behind Embracing Subcutaneous Delivery. [Link]

  • CD Formulation. (n.d.). Injectable Formulation Development. [Link]

  • Mirasol, F. (2012). Preformulation Means Characterization. BioPharm International, 25(10). [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Li, S., & Zhao, L. (2019). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. AAPS PharmSciTech, 20(7), 1-11. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. [Link]

  • Fields, L. (2022). The Impact of Injection: Representative In Vitro Testing for Subcutaneous Drug Delivery. American Pharmaceutical Review. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Nguyen, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 173. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Pifferi, G., & Restani, P. (2003). The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]

  • Capsugel. (n.d.). Excipient Requirements in the Formulation of Solid Oral Drug Forms. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to optimize your synthetic yield and purity.

I. Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-step process:

  • Reductive Amination: Coupling of an N-protected azetidin-3-one with (R)-3-fluoropiperidine. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the azetidine nitrogen.

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final target molecule.

This guide will address potential issues in each of these critical steps.

II. Troubleshooting Guide & FAQs

Step 1: Reductive Amination of N-Boc-azetidin-3-one with (R)-3-fluoropiperidine

Q1: My reductive amination reaction shows low conversion to the desired N-Boc protected product. What are the likely causes and how can I improve the yield?

A1: Low conversion in this reductive amination is a common issue, often stemming from several factors related to iminium ion formation and reduction.

Potential Causes & Troubleshooting Steps:

  • Inefficient Iminium Ion Formation: The initial condensation between the ketone (N-Boc-azetidin-3-one) and the secondary amine ((R)-3-fluoropiperidine) to form the iminium ion can be slow, especially with sterically hindered reactants.

    • Acid Catalysis: The reaction often requires a catalytic amount of a weak acid to facilitate the dehydration step. Acetic acid is a common choice.[1] Ensure you are using an appropriate amount, typically 0.1 to 1 equivalent.

    • Water Removal: The formation of the iminium ion generates water, which can shift the equilibrium back to the starting materials. The use of dehydrating agents, such as molecular sieves (3Å or 4Å), can significantly improve the yield by sequestering water.

    • Azeotropic Removal of Water: In some solvent systems like toluene or dichloroethane (DCE), water can be removed azeotropically.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for selectively reducing the iminium ion in the presence of the starting ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is mild, selective for iminium ions over ketones, and does not require strictly anhydrous conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and can generate cyanide gas under acidic conditions, requiring careful handling.[2]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone, leading to the formation of N-Boc-azetidin-3-ol as a byproduct. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[1]

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used solvents. The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with hindered substrates.

    • Stoichiometry: Ensure the stoichiometry of the reactants is optimized. Using a slight excess (1.1-1.2 equivalents) of the amine or the ketone can sometimes improve conversion.

Experimental Protocol: Reductive Amination

Q2: I am observing a significant amount of a byproduct that appears to be the reduced starting material, N-Boc-azetidin-3-ol. How can I prevent this?

A2: The formation of N-Boc-azetidin-3-ol indicates that the reducing agent is reducing the ketone starting material before it can react with the amine.

Solutions:

  • Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to NaBH(OAc)₃, which is more selective for the iminium ion.

  • Sequential Addition: If using NaBH₄, ensure that the imine formation is complete before adding the reducing agent. This can be achieved by stirring the ketone, amine, and acid catalyst for a few hours before introducing the borohydride, often at a lower temperature (e.g., 0 °C).

Q3: My reaction is complete, but I am struggling to purify the N-Boc protected product from the remaining starting materials and byproducts.

A3: Purification can be challenging due to the similar polarities of the product and unreacted amine or alcohol byproduct.

Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the more polar impurities. Washing with a dilute acid solution (e.g., 1M HCl) can remove unreacted (R)-3-fluoropiperidine by protonating it and making it water-soluble. However, be cautious as the azetidine ring can be sensitive to strong acids. A milder acidic wash with, for example, ammonium chloride solution may be preferable.

  • Column Chromatography: Flash column chromatography on silica gel is the standard method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking of the amine product on the silica gel.

Step 2: Deprotection of N-Boc-(R)-1-(azetidin-3-yl)-3-fluoropiperidine

Q4: I am experiencing low yields during the Boc deprotection step. What could be the cause?

A4: Low yields during Boc deprotection are often due to incomplete reaction or degradation of the product.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Acid Strength and Concentration: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent (e.g., dioxane or ethanol) are commonly used.[3][4] Ensure that a sufficient excess of acid is used to drive the reaction to completion.

    • Reaction Time and Temperature: While deprotection is often rapid at room temperature, some sterically hindered Boc groups may require longer reaction times or gentle heating.

  • Product Degradation:

    • Azetidine Ring Instability: The four-membered azetidine ring is strained and can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.[5][6]

      • Mitigation: Use the mildest acidic conditions possible. Monitor the reaction closely and avoid prolonged exposure to strong acid. A shorter reaction time at a lower temperature is preferable.

Experimental Protocol: Boc Deprotection

Q5: After deprotection, I observe multiple spots on my TLC, suggesting product decomposition. How can I confirm if azetidine ring-opening is occurring?

A5: The formation of multiple products is a strong indicator of decomposition. Ring-opening of the azetidine is a likely side reaction under acidic deprotection conditions.[5]

Confirmation and Mitigation:

  • Characterization of Byproducts: Isolate the major byproducts and characterize them by NMR and mass spectrometry. A common ring-opened product would be a γ-amino alcohol derivative.

  • Milder Deprotection Conditions:

    • Lower Acid Concentration: Use a lower concentration of TFA or HCl.

    • Alternative Acids: Consider using a milder acid such as formic acid or p-toluenesulfonic acid.

    • Temperature Control: Perform the deprotection at 0 °C to minimize side reactions.

General Issues & FAQs

Q6: The final product is a mixture of diastereomers. How can I separate them?

A6: The reductive amination of N-Boc-azetidin-3-one with (R)-3-fluoropiperidine will generate a new stereocenter at the 3-position of the azetidine ring, resulting in a mixture of two diastereomers.

Separation Techniques:

  • Flash Column Chromatography: In some cases, careful flash column chromatography with an optimized solvent system may provide partial or complete separation of the diastereomers.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers.

    • Chiral HPLC: While the starting piperidine is enantiomerically pure, the final product is a mixture of diastereomers. A chiral stationary phase may not be necessary if the diastereomers have sufficient differences in their physical properties to be separated on a standard silica or C18 column.[7] However, chiral columns can sometimes provide better resolution for diastereomers.

    • Method Development: Method development will involve screening different columns (normal phase or reverse phase) and mobile phases to achieve baseline separation.

Q7: How can I confirm the stereochemistry of my final product?

A7: Determining the absolute stereochemistry of the newly formed center on the azetidine ring requires advanced analytical techniques.

Analytical Methods:

  • X-ray Crystallography: If a suitable crystal of one of the purified diastereomers can be obtained, X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the diastereomers.

III. Visualization of Key Processes

Synthetic Workflow

Synthetic_Workflow Start N-Boc-azetidin-3-one + (R)-3-fluoropiperidine ReductiveAmination Reductive Amination (NaBH(OAc)3, AcOH, DCM) Start->ReductiveAmination ProtectedIntermediate N-Boc-(R)-1-(azetidin-3-yl)-3-fluoropiperidine (Diastereomeric Mixture) ReductiveAmination->ProtectedIntermediate Purification1 Column Chromatography / HPLC ProtectedIntermediate->Purification1 Optional Separation Deprotection Boc Deprotection (TFA, DCM) ProtectedIntermediate->Deprotection Purification1->Deprotection FinalProduct This compound (Diastereomeric Mixture or Separated Diastereomers) Deprotection->FinalProduct Purification2 Final Purification / Salt Formation FinalProduct->Purification2

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination cluster_Imine Iminium Formation Issues cluster_Reduction Reduction Issues cluster_Workup Purification Issues LowYield Low Yield in Reductive Amination CheckImine Check Iminium Formation LowYield->CheckImine CheckReduction Check Reduction Step LowYield->CheckReduction CheckWorkup Check Work-up/Purification LowYield->CheckWorkup AddAcid Add/Optimize Acid Catalyst (AcOH) CheckImine->AddAcid AddDehydratingAgent Add Molecular Sieves CheckImine->AddDehydratingAgent IncreaseTemp Increase Reaction Temperature CheckImine->IncreaseTemp ChangeReductant Switch to NaBH(OAc)3 CheckReduction->ChangeReductant SequentialAddition Sequential Reagent Addition CheckReduction->SequentialAddition OptimizeStoichiometry Optimize Reagent Stoichiometry CheckReduction->OptimizeStoichiometry OptimizeChromatography Optimize Column Chromatography CheckWorkup->OptimizeChromatography MildWash Use Mild Acidic Wash CheckWorkup->MildWash

Caption: Troubleshooting decision tree for low yield in reductive amination.

IV. Quantitative Data Summary

ParameterRecommended ConditionRationale
Reductive Amination
Reactant Ratio1.0 eq. Ketone : 1.1-1.2 eq. AmineA slight excess of the amine can help drive the equilibrium towards imine formation.
Reducing AgentNaBH(OAc)₃ (1.5 eq.)Mild and selective for iminium ions, minimizing reduction of the starting ketone.
CatalystAcetic Acid (0.1-1.0 eq.)Catalyzes the dehydration step in iminium ion formation.[1]
SolventAnhydrous DCM or DCEGood solubility for reactants and allows for a clean reaction.
TemperatureRoom Temperature to 40 °CBalances reaction rate with potential side reactions.
Boc Deprotection
ReagentTFA in DCM (5-10 eq.)Effective and common reagent for Boc removal.[3]
Temperature0 °C to Room TemperatureLower temperatures can minimize degradation of the acid-sensitive azetidine ring.[5]
Work-upAqueous NaHCO₃ or mild baseNeutralizes the strong acid to prevent product degradation during isolation.

V. References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Synthesis of Azetidines and Azetidin-2-ones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.

  • Goldstein, D. M., Soth, M., Gabriel, T., & Ellingboe, J. W. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. [Link]

  • Fülöp, F., Kiss, L., & Forró, E. (2017). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 13, 1755-1761.

  • Ashraf, M. Z. (2020, November 19). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(77), 48755-48788. [Link]

  • Gati, W., & Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. European Journal of Organic Chemistry, 2021(13), 1935-1954. [Link]

  • Reddy, K. L., & Reddy, C. R. (2012). Thermolytic deprotection of N-Boc compounds. Tetrahedron Letters, 53(28), 3594-3597.

  • Proietto, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4983. [Link]

  • Orpwood, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit. (2022, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]

  • Zhang, Y., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 24(17), 3065. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Yang, L., et al. (2019). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 58(32), 11029-11033. [Link]

  • Kumar, A., & Singh, P. (2018). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6645-6663. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Becker, M. R., & Schindler, C. S. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1848-1856. [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). A one-pot selective synthesis of N-Boc protected secondary amines. Arkivoc, 2003(13), 68-76. [Link]

  • De Kimpe, N., & Stanoeva, E. (1994). A one-pot preparation of 1,3-disubstituted azetidines. Synthesis, 1994(06), 695-696. [Link]

  • Reddy, T. J., & Ghorai, M. K. (2012). Diastereoselective synthesis of 1,3-disubstituted isoindolines and sultams via bronsted acid catalysis. Chemical Communications, 48(20), 2641-2643. [Link]

  • Singh, R. P., & Kumar, V. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 54B(1), 129-135. [Link]

  • Patent CN103204801A. (2013). Synthesis method for N-Boc-3-piperidone.

  • Deiters, A. (2017). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 82(21), 11497-11505. [Link]

  • Sureshbabu, V. V., & Chennakesava, R. (2018). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Fluorine Chemistry, 210, 124-131.

  • LookChem. (n.d.). N-Boc-3-fluoropiperidine. [Link]

  • Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1018. [Link]

  • Poddutoori, R., et al. (2015). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 58(3), 1039-1054. [Link]

  • Murai, K., & Fujioka, H. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITION. Heterocycles, 98(11), 1525-1533. [Link]

  • Latha, J., & Jeeva, S. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Journal of Pharmaceutical Research International, 33(38B), 1-13.

  • Coldham, I., & Watson, D. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Patent CN103865964A. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

Sources

Technical Support Center: Navigating the Challenges of Fluorinated Piperidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated piperidines. As valuable building blocks in medicinal chemistry and drug development, the successful isolation of these compounds in high purity is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.

The introduction of fluorine into a piperidine scaffold dramatically alters its physicochemical properties, which in turn impacts purification strategies.[3][4] Understanding these fluorine-specific effects is the cornerstone of developing robust and efficient purification protocols. This guide will delve into the causality behind common purification hurdles and offer field-proven solutions.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My fluorinated piperidine is volatile and I'm experiencing significant product loss during solvent removal.

Probable Cause: Low molecular weight, unprotected fluorinated piperidines often exhibit high volatility, leading to their loss under reduced pressure.

Solution:

  • In Situ Protection: Before workup and purification, consider protecting the piperidine nitrogen with a suitable group such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (fluorenylmethyloxycarbonyl).[1][2] This increases the molecular weight and reduces volatility, facilitating easier handling and purification. The choice of protecting group will depend on the downstream synthetic steps.

  • Careful Solvent Removal: If protection is not feasible, exercise extreme caution during solvent evaporation. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. It is often advisable to remove the solvent at a higher pressure and slightly lower temperature than you would for a non-volatile compound.

  • Azeotropic Removal: For removal of water, which can form azeotropes with piperidines, consider azeotropic distillation with a hydrocarbon solvent like toluene.[5]

Issue 2: I'm struggling to separate my fluorinated piperidine from non-fluorinated or partially fluorinated impurities using standard reverse-phase HPLC.

Probable Cause: Structurally similar impurities that differ only by the presence or number of fluorine atoms can co-elute under standard chromatographic conditions.[6] Fluorine's high electronegativity can also lead to unexpected retention behaviors.

Solution:

  • Orthogonal Purification Strategies: Employ a multi-dimensional purification approach. If you initially used reverse-phase HPLC, consider a subsequent purification step using a different separation principle, such as:

    • Normal-Phase Chromatography: This can be effective in separating isomers and compounds with different polarities.

    • Ion-Exchange Chromatography: The introduction of fluorine can significantly lower the pKa of the piperidine nitrogen, altering its ionization state.[3][6] This property can be exploited for separation using ion-exchange chromatography.

    • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of highly fluorinated compounds to interact with a fluorinated stationary phase.[6] This is particularly useful for separating highly fluorinated compounds from their non-fluorinated counterparts.[7][8]

  • HPLC Method Optimization:

    • Column Selection: Experiment with different stationary phases. While C18 is a common choice, a C8 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) might provide better selectivity.

    • Mobile Phase Modification: The use of a fluorinated eluent, such as trifluoroethanol, can enhance the separation of fluorinated compounds on a standard reverse-phase column.[9]

    • Temperature Optimization: Adjusting the column temperature can influence the interactions between the analyte and the stationary phase, potentially improving separation.[9]

Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE) for Purification of a Fluorinated Piperidine

This protocol outlines a general procedure for the separation of a fluorous-tagged compound from non-fluorous impurities.

Materials:

  • Crude reaction mixture containing the fluorinated piperidine.

  • Fluoro-Pak™ column or similar fluorous SPE cartridge.[7]

  • Loading buffer (e.g., water/acetonitrile mixture).

  • Washing buffer (e.g., 5-10% acetonitrile in 0.1 M TEAA).[8]

  • Elution buffer (e.g., a higher concentration of organic solvent like methanol or acetonitrile).

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in the loading buffer.

  • Column Equilibration: Condition the F-SPE cartridge by passing the loading buffer through it.

  • Loading: Apply the dissolved sample to the top of the cartridge and allow it to flow through. The fluorous-tagged piperidine will be retained on the stationary phase.

  • Washing: Wash the cartridge with the washing buffer to remove non-fluorous impurities.

  • Elution: Elute the purified fluorinated piperidine from the cartridge using the elution buffer.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or another appropriate analytical technique to confirm the purity of the product.

Issue 3: I am observing hydrodefluorination of my compound during purification.

Probable Cause: Certain conditions, particularly in the presence of some catalysts or reactive species, can lead to the cleavage of the C-F bond, resulting in the formation of the non-fluorinated piperidine. This can be a significant issue during hydrogenation reactions used to synthesize fluorinated piperidines.[2]

Solution:

  • Catalyst Selection: If the hydrodefluorination is occurring during a reaction workup involving a catalyst (e.g., palladium on carbon), ensure the catalyst is thoroughly removed by filtration before proceeding with further purification steps.

  • pH Control: The stability of the C-F bond can be pH-dependent. Avoid strongly acidic or basic conditions during workup and purification if your compound is susceptible to hydrodefluorination.

  • Inert Atmosphere: If the defluorination is suspected to be a reductive process, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: My fluorinated piperidine is difficult to crystallize.

Probable Cause: The introduction of fluorine can alter the crystal packing and solubility of a molecule, making crystallization challenging.[6] Fluorine's ability to form F...F and C-H...F interactions can lead to different and sometimes less favorable crystal packing arrangements.[10]

Solution:

  • Systematic Solvent Screening: Conduct a thorough screening of a wide range of solvents and solvent mixtures with varying polarities.

  • Vary Crystallization Technique: Experiment with different crystallization methods, such as slow evaporation, vapor diffusion, and cooling crystallization.

  • Salt Formation: If the piperidine nitrogen is basic, consider forming a salt (e.g., hydrochloride or trifluoroacetate). Salts often have different solubility profiles and may crystallize more readily than the free base.

  • Co-crystallization: Explore the possibility of forming co-crystals with a suitable co-former.

Data Presentation: Solvent Selection for Crystallization

The following table provides a starting point for solvent selection in crystallization experiments for fluorinated piperidines.

Solvent ClassExamplesProperties to Consider
Protic Solvents Water, Methanol, Ethanol, IsopropanolCan form hydrogen bonds, which may aid in crystallization. However, the solubility of fluorinated compounds in protic solvents can be variable.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood for dissolving a wide range of organic compounds. The polarity can be fine-tuned by using mixtures.
Aprotic Nonpolar Hexanes, Toluene, DichloromethaneOften used as anti-solvents in crystallization. The low polarity can induce precipitation of more polar compounds.
Fluorinated Perfluorohexane, TrifluorotolueneCan promote crystallization through fluorous-fluorous interactions, especially for highly fluorinated compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the piperidine ring affect its purification?

The position of the fluorine atom has a profound impact on the molecule's electronic properties, conformation, and basicity, all of which influence its behavior during purification.[6]

  • Basicity (pKa): A fluorine atom, especially in the 2- or 3-position, will significantly lower the basicity of the piperidine nitrogen due to its strong electron-withdrawing inductive effect.[3][11] This change in pKa can be exploited in ion-exchange chromatography or acid-base extractions.

  • Conformational Preference: Fluorine substitution can influence the conformational equilibrium of the piperidine ring. For instance, an axial orientation of a fluorine atom can be stabilized by favorable dipole interactions with the protonated nitrogen (C-F...H-N+).[12][13][14][15] This conformational locking can affect how the molecule interacts with a stationary phase during chromatography.

  • Lipophilicity: While fluorine is highly electronegative, its impact on lipophilicity is complex and context-dependent.[4][16] The overall change in lipophilicity will affect retention times in reverse-phase chromatography.

Q2: Are there any "universal" starting conditions for purifying a novel fluorinated piperidine?

While there is no one-size-fits-all solution, a good starting point for a novel fluorinated piperidine would be:

  • Initial Cleanup: A simple acid-base workup can often remove non-basic impurities. Be mindful of the lowered pKa of your fluorinated piperidine when selecting the pH for extraction.

  • Chromatography Screening:

    • Reverse-Phase HPLC: Start with a standard C18 column and a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • TLC Analysis: Use thin-layer chromatography with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the compound's polarity and the number of impurities. This can help in choosing between normal-phase and reverse-phase chromatography.

  • Purity Assessment: Use LC-MS and ¹H/¹⁹F NMR to assess the purity of the fractions and identify any co-eluting impurities.

Q3: What is the role of ¹⁹F NMR in the purification process?

¹⁹F NMR is an invaluable tool for tracking the purification of fluorinated compounds. It allows you to:

  • Confirm the presence of fluorine in your target molecule.

  • Identify and quantify fluorinated impurities, even if they are not visible in the ¹H NMR spectrum.

  • Assess the isomeric purity of your compound if multiple fluorinated stereoisomers are possible.

  • Monitor for hydrodefluorination by observing the disappearance of the fluorine signal and the appearance of new signals in the ¹H NMR.

Part 3: Visualization & Formatting

Diagram: General Purification Workflow for Fluorinated Piperidines

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_workup Initial Workup & Cleanup cluster_purification Primary Purification cluster_secondary Secondary/Orthogonal Purification (if needed) cluster_final Final Product Start Crude Product Workup Aqueous Workup / Acid-Base Extraction Start->Workup Protection In Situ Protection (if volatile) Start->Protection Volatility Issue RPHPLC Reverse-Phase HPLC Workup->RPHPLC Default Path NPHPLC Normal-Phase Chromatography Workup->NPHPLC FSPE Fluorous SPE Workup->FSPE Highly Fluorinated Protection->Workup IonExchange Ion-Exchange Chromatography RPHPLC->IonExchange Co-elution Final Pure Fluorinated Piperidine RPHPLC->Final Purity > 95% Crystallization Crystallization / Salt Formation NPHPLC->Crystallization Co-elution NPHPLC->Final Purity > 95% FSPE->Final Purity > 95% IonExchange->Final Crystallization->Final

Caption: A decision-making workflow for the purification of fluorinated piperidines.

Diagram: Troubleshooting Logic for Co-eluting Impurities

TroubleshootingLogic node_action node_action Start Co-elution Observed in RP-HPLC? ChangeColumn Different Stationary Phase? Start->ChangeColumn Yes ChangeMobilePhase Modify Mobile Phase? ChangeColumn->ChangeMobilePhase No Action_ChangeColumn Switch to C8, Phenyl-Hexyl, etc. ChangeColumn->Action_ChangeColumn Yes OrthogonalMethod Try Orthogonal Method? ChangeMobilePhase->OrthogonalMethod No Action_FluorinatedEluent Add Trifluoroethanol to Mobile Phase ChangeMobilePhase->Action_FluorinatedEluent Yes OrthogonalMethod->Start No, Re-evaluate Problem Action_Orthogonal Use Normal-Phase, Ion-Exchange, or F-SPE OrthogonalMethod->Action_Orthogonal Yes Success Pure Product Obtained Action_ChangeColumn->Success Action_FluorinatedEluent->Success Action_Orthogonal->Success

Caption: A troubleshooting decision tree for resolving co-eluting impurities.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6. YouTube.
  • Purification of Fluorine by Distillation. SciSpace.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies.
  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides.
  • Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.

Sources

stability issues of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential solution-state stability challenges of this unique scaffold. By understanding the underlying chemical principles of its structure, users can proactively mitigate degradation and ensure the integrity of their experimental results.

Introduction: A Molecule of Competing Interests

This compound is a compound of significant interest in medicinal chemistry, incorporating three key structural motifs: a strained azetidine ring, a basic piperidine ring, and a stabilizing fluorine atom. The very features that make it an attractive scaffold—the rigid, vectorially-defined azetidine and the modulated basicity from the fluorine—are also the source of its potential instability in solution. This guide provides a framework for diagnosing, troubleshooting, and preventing common stability issues.

Section 1: Fundamental Stability Considerations

The stability profile of this compound is governed by the interplay of its structural components.

  • Azetidine Ring Strain: Azetidines possess a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain makes the four-membered ring susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions where the azetidine nitrogen can become protonated.[2][3]

  • Piperidine Basicity: The piperidine nitrogen is basic, with a typical pKa around 11.[4] This site can be readily protonated, influencing the molecule's solubility and overall charge state. In acidic media, the formation of a positively charged piperidinium salt can enhance stability to some degree.[5]

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 3-position of the piperidine ring modulates the basicity of the piperidine nitrogen. Furthermore, the high C-F bond energy generally increases metabolic stability.[6][7] Solvation and solvent polarity play a major role in the conformational preferences of fluorinated piperidines.[6][7][8]

  • Secondary Amine Reactivity: The molecule contains two secondary amine centers. Secondary amines are known to be more susceptible to oxidative degradation than their tertiary amine counterparts.[9][10]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: I'm observing rapid degradation of my compound in an acidic aqueous buffer (e.g., pH < 4). What is the likely degradation pathway?

A: The most probable cause is acid-mediated hydrolysis of the strained azetidine ring. The azetidine nitrogen, although a weaker base than the piperidine nitrogen, can become protonated under sufficiently acidic conditions. This protonation creates a highly reactive azetidinium ion, which is an excellent electrophile.[11] A nucleophile, such as water, can then attack one of the ring carbons, leading to irreversible ring-opening. Studies on similar N-substituted azetidines have demonstrated this rapid, acid-mediated decomposition pathway.[2][3]

Causality: The driving force is the relief of the inherent ring strain (~25.4 kcal/mol) of the azetidine ring, which is triggered by protonation.[1]

Recommendation:

  • Avoid prolonged storage in strongly acidic solutions.

  • If acidic pH is required for an assay, prepare the solution immediately before use and keep it at a low temperature (2-8°C).

  • Consider using alternative buffer systems closer to neutral pH if the experimental design permits.

Q2: My HPLC/LC-MS analysis shows several new, unexpected peaks after storing a stock solution in methanol or acetonitrile for a few days at room temperature. What could these be?

A: You are likely observing degradation products. Given the structure, two primary pathways should be considered:

  • Oxidative Degradation: As a molecule with two secondary amine centers, it is susceptible to oxidation.[9] The reaction can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. This can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[12] Primary and secondary amines are generally less stable than tertiary amines with respect to oxidation.[9]

  • Solvent-Mediated Degradation: While less common for methanol and acetonitrile, trace impurities (e.g., water, acid/base contaminants) can initiate the degradation pathways described in Q1. Additionally, some reactive functional groups can slowly react with solvents, although this is less likely here.

Recommendation:

  • Store stock solutions at -20°C or -80°C.

  • Use high-purity (e.g., HPLC or MS-grade) solvents to minimize contaminants.

  • Protect solutions from light by using amber vials or wrapping them in foil.

  • Consider sparging solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen before preparing solutions for long-term storage.

Q3: How does the choice of solvent impact the stability of this compound?

A: The solvent choice is critical and influences stability through several mechanisms.

  • Polarity and Solvation: Solvation plays a key role in the conformational stability of fluorinated piperidines.[6][7] Protic solvents (like water, methanol, ethanol) can form hydrogen bonds with the nitrogen atoms and the fluorine, potentially influencing reactivity.

  • pH and Acidity: As discussed, aqueous solutions with low pH are detrimental. Even nominally neutral water can become acidic from dissolved CO2. Buffered aqueous solutions are preferable to unbuffered water.

  • Aprotic Solvents: Aprotic solvents like DMSO, DMF, acetonitrile, and THF are generally preferred for long-term storage as they lack acidic protons and are less likely to participate directly in hydrolytic degradation. However, ensure they are anhydrous, as trace water can still cause issues over time.

Recommendation:

  • For long-term storage, anhydrous DMSO or acetonitrile are excellent first choices.

  • For aqueous assays, use a well-characterized buffer system as close to neutral pH as possible (e.g., PBS pH 7.4). Prepare fresh for each experiment.

Q4: I need to perform a reaction at elevated temperatures. What thermal stability issues should I anticipate?

A: While the C-F bond itself is very strong and confers thermal stability, the overall molecule's stability at high temperatures will likely be limited by the azetidine ring and the potential for oxidation.[13] Elevated temperatures will accelerate all degradation pathways, including:

  • Hydrolysis/Solvolysis: The rate of azetidine ring-opening will increase significantly with temperature.

  • Oxidation: Oxidative degradation rates are highly temperature-dependent.

  • Intramolecular Rearrangement: While less predictable without specific data, thermal energy can sometimes enable intramolecular reactions, especially in strained systems. A study on δ-fluorobutylpiperidines showed an intramolecular ring-closing reaction even under mild conditions, highlighting the potential for unexpected reactivity in fluorinated alkylamines.[14]

Recommendation:

  • Conduct a preliminary thermal stability test on a small scale. Use the protocol outlined in Section 3 to assess degradation at your target temperature over the required time frame.

  • Perform reactions under an inert atmosphere (N2 or Ar) to mitigate oxidation.

  • Minimize reaction time at elevated temperatures whenever possible.

Section 3: Recommended Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound.

Protocol 1: Preliminary Stability Assessment in Different Solvents

Objective: To quickly assess the short-term stability of the compound in various common laboratory solvents.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the following solvents in separate, clearly labeled amber HPLC vials:

    • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

    • Methanol (MeOH) with 0.1% FA

    • Water with 0.1% FA

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 50:50 ACN:Water

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into an HPLC-UV system. Record the peak area of the parent compound. This is your baseline purity.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, 25°C).

  • Follow-up Analysis: Inject aliquots from each vial at subsequent time points (e.g., T=4h, 24h, 48h).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5-10% purity indicates instability under those conditions.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and understand degradation pathways under accelerated stress conditions. This is crucial for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate the solution at 80°C, protected from light, for 48 hours.

    • Control: Keep one solution at 4°C, protected from light.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples and the control by LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation peaks.

    • Use the mass spectrometry data (MS and MS/MS fragmentation) to propose structures for the degradation products. For example, a mass addition of 18 Da in the acid-stressed sample would strongly suggest a water addition product from azetidine ring-opening.

Section 4: Data Interpretation & Visualization

Summary of Potential Stability Risks
Risk Factor Contributing Moiety Potential Outcome Primary Mitigation Strategy
Acidic pH (< 4) Azetidine RingRing-opening via hydrolysisUse buffers at pH > 5; prepare fresh solutions
Oxidizing Agents Secondary AminesFormation of N-oxides, hydroxylaminesStore under inert gas; use antioxidants; protect from light
Elevated Temperature Entire MoleculeAccelerated hydrolysis and oxidationAvoid heat; perform reactions at the lowest effective temperature
Long-term Storage in Protic Solvents Azetidine RingSlow hydrolysis/solvolysisStore as a solid or in anhydrous aprotic solvents (DMSO, ACN)
Trace Metal Contamination Secondary AminesCatalysis of oxidationUse high-purity solvents and clean glassware
Visual Guides

Troubleshooting_Workflow start Instability Observed (e.g., new HPLC peaks) q1 In which solution was degradation seen? start->q1 acid Acidic Aqueous Buffer (pH < 4) q1->acid Acidic organic Organic or Neutral Aqueous Solution q1->organic Neutral / Organic acid_cause Likely Cause: Azetidine Ring Hydrolysis (Acid-Catalyzed) acid->acid_cause q2 What were the storage conditions? organic->q2 acid_action Action: 1. Use buffer pH > 5 2. Prepare fresh, keep cold 3. Run time-course study acid_cause->acid_action ambient Room Temp / Light Exposure q2->ambient Ambient controlled Cold / Dark / Inert q2->controlled Controlled ambient_cause Likely Cause: Oxidative Degradation ambient->ambient_cause controlled_cause Issue may be inherent or due to contamination. controlled->controlled_cause ambient_action Action: 1. Store at -20°C or below 2. Use amber vials 3. Degas solvents ambient_cause->ambient_action controlled_action Action: 1. Re-confirm structure (NMR, MS) 2. Run Forced Degradation Study (Protocol 2) controlled_cause->controlled_action

Caption: Troubleshooting decision tree for stability issues.

Degradation_Pathways cluster_main Potential Degradation Pathways Parent (R)-1-(Azetidin-3-YL) -3-fluoropiperidine Protonation Azetidinium Ion (Electrophilic) Parent->Protonation H⁺ (Acid) Oxidation Oxidized Intermediates (e.g., Radicals) Parent->Oxidation [O] (e.g., O₂, H₂O₂) Hydrolysis Ring-Opened Product (Addition of H₂O) Protonation->Hydrolysis + H₂O (Nucleophile) N_Oxide N-Oxide Products Oxidation->N_Oxide Further Oxidation

Caption: Hypothesized degradation pathways.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications. Available from: [Link]

  • Tanthana, J., et al. (2020). Oxidative stability of structurally varied amines for post-combustion CO2 capture. International Journal of Greenhouse Gas Control. Available from: [Link]

  • Vevelstad, S.J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. Available from: [Link]

  • Gjernes, E., et al. (2013). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine? Blog. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available from: [Link]

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431-437. Available from: [Link]

  • Eide-Haugmo, I., et al. (2021). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available from: [Link]

  • Tracy, C. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. Available from: [Link]

  • Tracy, C. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available from: [Link]

  • Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • Al-Ghamdi, K.M. Oxidation of Secondary and Primary Amines. Lecture Notes. Available from: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

  • Lazzari, P., et al. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability. Available from: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's low aqueous solubility. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound.

Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution

Question: I am unable to dissolve this compound in aqueous buffers to create a sufficiently concentrated stock solution for my in vitro assays. The compound precipitates out of solution. What is causing this, and how can I resolve it?

Answer:

The poor aqueous solubility of this compound is the primary cause of this issue. This is a common challenge with many small molecule drug candidates.[1][2][3] The presence of two amine groups in the molecule suggests that its solubility will be highly dependent on the pH of the solution.[4][5]

Causality and Recommended Solutions:

  • pH Adjustment: The amine functional groups in the molecule are basic and will become protonated (charged) at acidic pH.[6][7][8] This protonation increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.

    • Actionable Advice: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). The increased solubility is due to the formation of a more soluble salt form in situ.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[3]

    • Actionable Advice: Prepare your stock solution in a co-solvent system. Common choices include DMSO, ethanol, or polyethylene glycol (PEG). However, be mindful of the final concentration of the co-solvent in your assay, as it may affect the biological system you are studying.

  • Salt Formation: Creating a salt of the compound can significantly improve its aqueous solubility.[9][10]

    • Actionable Advice: If you have the capability, consider forming a salt of the compound with a pharmaceutically acceptable acid (e.g., HCl, tartaric acid, citric acid). This can lead to a more stable and soluble form of the drug.[11][12]

Issue 2: Low and Variable Bioavailability in Animal Studies

Question: My in vivo studies are showing low and inconsistent oral bioavailability for this compound. Could this be related to its poor solubility, and what formulation strategies can I employ to improve it?

Answer:

Yes, poor aqueous solubility is a major contributor to low and variable oral bioavailability. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility limits the dissolution rate, which in turn limits absorption.[13]

Causality and Recommended Solutions:

Several advanced formulation strategies can be employed to overcome this limitation:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[14][15][16][17] The amorphous form has a higher energy state than the crystalline form, leading to improved solubility.[18]

    • Actionable Advice: Explore the use of hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to create an ASD of your compound.[16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution rate and bioavailability.[19][20][21][22]

    • Actionable Advice: Nanosuspension technology can be a viable approach for drugs that are poorly soluble in both aqueous and organic media.[19]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[23][24][25][26]

    • Actionable Advice: For lipophilic compounds, lipid-based formulations can be a highly effective strategy to enhance oral bioavailability.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex with enhanced aqueous solubility.[27][28][][30]

    • Actionable Advice: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form a complex with your compound.

Issue 3: Physical Instability of the Formulation During Storage

Question: I have developed a formulation that initially shows good solubility, but over time, the drug precipitates out. What is causing this instability, and how can I prevent it?

Answer:

This phenomenon is likely due to the conversion of a higher-energy, more soluble form of the drug (like an amorphous form or a supersaturated solution) back to its more stable, less soluble crystalline form.

Causality and Recommended Solutions:

  • Inhibition of Crystallization: The key is to maintain the drug in its more soluble state.

    • Actionable Advice for ASDs: The choice of polymer is critical in preventing recrystallization. Polymers with strong interactions with the drug molecule can inhibit its mobility and prevent crystal growth.[15]

    • Actionable Advice for Supersaturated Solutions: The inclusion of precipitation inhibitors in your formulation can help maintain a supersaturated state. These are typically polymers that adsorb to the surface of newly formed drug crystals, preventing their growth.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor solubility of this compound?

A1: The molecular structure contains both hydrophobic (the piperidine ring) and hydrophilic (the amine groups) regions. While the amine groups can be protonated to increase solubility, the overall molecule may still possess a significant degree of lipophilicity, leading to poor aqueous solubility, especially at neutral pH.[5]

Q2: How does pH manipulation affect the solubility of this compound?

A2: As a basic compound with amine groups, its solubility is expected to increase as the pH decreases.[4] In an acidic environment, the amine groups become protonated, forming a more polar and thus more water-soluble salt.[8] The relationship between pH and solubility is a critical factor to consider in formulation development.

Q3: What are the first steps I should take to systematically improve the solubility of this compound?

A3: A systematic approach would involve:

  • Characterization: Determine the intrinsic solubility and pKa of the compound.

  • pH-Solubility Profile: Measure the solubility of the compound across a range of pH values to understand its pH-dependent solubility.

  • Feasibility Studies: Conduct small-scale experiments with different solubilization techniques (e.g., co-solvents, cyclodextrins, different pH buffers) to identify the most promising approaches.

Q4: Are there any specific excipients that are known to be effective for compounds with similar structures?

A4: For basic compounds, acidic excipients can be beneficial. Additionally, hydrophilic polymers and cyclodextrins are commonly used to enhance the solubility of poorly soluble drugs.[31] The selection of excipients should be based on experimental screening to find the most compatible and effective options for your specific compound.[32]

Q5: What analytical techniques are essential for characterizing the different formulations?

A5: Key analytical techniques include:

  • Dynamic Light Scattering (DLS): To determine the particle size of nanosuspensions or lipid-based formulations.

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous or crystalline state of the drug in solid dispersions.

  • Differential Scanning Calorimetry (DSC): To assess the physical state and drug-polymer interactions in solid dispersions.

  • High-Performance Liquid Chromatography (HPLC): To quantify the drug concentration in solubility studies and dissolution testing.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: pH-Dependent Solubility Determination

A detailed, step-by-step methodology for determining the pH-solubility profile.

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a known volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated HPLC method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Data Summary Table: Solubility Enhancement Strategies
StrategyExcipient/MethodExpected Solubility ImprovementKey Considerations
pH Adjustment Acidic Buffers (e.g., citrate, acetate)10-100 foldPotential for precipitation upon pH change (e.g., in the intestines).
Co-solvents DMSO, PEG 400, Ethanol10-1000 foldPotential for in vivo toxicity and drug precipitation upon dilution.
Cyclodextrin Complexation HP-β-CD, SBE-β-CD10-500 foldStoichiometry of the complex and potential for renal toxicity with some cyclodextrins.
Amorphous Solid Dispersion PVP K30, HPMC-AS50-1000+ foldPhysical stability of the amorphous form during storage.
Nanosuspension Milling or High-Pressure HomogenizationN/A (increases dissolution rate)Physical stability (particle growth) and sterility for parenteral administration.

Section 4: Visualizations

Diagram 1: Decision Tree for Solubility Enhancement

This diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

G start Poorly Soluble Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment / Salt Formation is_ionizable->ph_adjustment Yes not_ionizable Consider other strategies is_ionizable->not_ionizable No is_lipophilic Is the compound lipophilic? not_ionizable->is_lipophilic lipid_formulation Lipid-Based Formulations is_lipophilic->lipid_formulation Yes particle_size Particle Size Reduction (Nanosuspension) is_lipophilic->particle_size No solid_dispersion Amorphous Solid Dispersion particle_size->solid_dispersion cyclodextrin Cyclodextrin Complexation solid_dispersion->cyclodextrin

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Complexation

This diagram illustrates how a cyclodextrin encapsulates a drug molecule to improve its solubility.

G cluster_0 Cyclodextrin Complexation drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow -> complex Inclusion Complex (Improved Solubility)

Caption: The formation of an inclusion complex between a drug molecule and a cyclodextrin.

References

  • MDPI. (2026, January 19). Pharmaceutics | Announcements.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Springer. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • PubMed. (n.d.). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability.
  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Seppic. (2025, May 12). Solubility enhancement with amorphous solid dispersions.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • National Analytical Corporation. (n.d.). (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9 at Best Price in Mumbai.
  • Evonik. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020, July 15). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review.
  • Tradeindia. (n.d.). 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • GSRS. (n.d.). 1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL).
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Scholars Research Library. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ChemicalBook. (2025, July 24). (R)-1-Boc-3-Aminopiperidine | 188111-79-7.
  • SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs.
  • Revista Electronica de Veterinaria. (n.d.). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • MDPI. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
  • Jurnal Universitas Padjadjaran. (2024, June 7). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • SciSpace. (n.d.). Liposomal formulations of poorly soluble camptothecin: drug retention and biodistribution.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Ashland. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Universal Journal. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.

Sources

Technical Support Center: Synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. We will delve into the mechanistic basis of potential issues and provide robust, field-tested protocols and troubleshooting advice to ensure a successful and reproducible synthesis.

Section 1: Synthesis Overview and Mechanistic Considerations

The synthesis of this compound typically involves the formation of a C-N bond between the (R)-3-fluoropiperidine nitrogen and the C3 position of an azetidine ring. The two most common and logical approaches are Direct N-Alkylation and Reductive Amination.

  • Direct N-Alkylation: This pathway involves reacting (R)-3-fluoropiperidine, a secondary amine, with an electrophilic azetidine derivative, such as N-protected 3-iodo- or 3-tosyloxy-azetidine. A base is required to neutralize the acid generated during the reaction.

  • Reductive Amination: This route couples (R)-3-fluoropiperidine with a protected azetidin-3-one in the presence of a reducing agent. An intermediate iminium ion is formed in situ and subsequently reduced to yield the target tertiary amine.

Each pathway, while effective, presents a unique set of challenges that must be carefully managed. The primary hurdles include preventing over-alkylation, maintaining the integrity of the strained azetidine ring, and preserving the stereochemistry of the chiral center.

Synthesis_Pathways cluster_SM Starting Materials cluster_Routes Synthetic Routes cluster_Side_Products Potential Side Products 3FP (R)-3-fluoropiperidine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 3FP->Reductive_Amination Azetidine_Electrophile N-Boc-3-Iodoazetidine Alkylation Direct N-Alkylation (e.g., K₂CO₃, MeCN) Azetidine_Electrophile->Alkylation Azetidinone N-Boc-azetidin-3-one Azetidinone->Reductive_Amination Quat_Salt Quaternary Ammonium Salt Alkylation->Quat_Salt Side Reaction Ring_Opened Azetidine Ring-Opened Product Alkylation->Ring_Opened Side Reaction (Harsh Conditions) Target Target Alkylation->Target Main Reaction Reductive_Amination->Ring_Opened Side Reaction (Acidic Conditions) Reductive_Amination->Target Main Reaction

Figure 1: Overview of primary synthetic routes and associated side reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Observation 1: Low or No Product Formation with Significant Unreacted Starting Material.

Question: My LC-MS analysis shows primarily unreacted (R)-3-fluoropiperidine and the azetidine starting material after the recommended reaction time. What could be the cause?

Answer: This issue typically points to insufficient reactivity or suboptimal reaction conditions.

  • For Direct N-Alkylation:

    • Cause (A) - Inadequate Base: The choice and amount of base are critical. Carbonate bases (K₂CO₃, Cs₂CO₃) are often effective, but hindered organic bases like N,N-diisopropylethylamine (DIPEA) can also be used.[1] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents) to neutralize the generated acid and drive the reaction forward.

    • Cause (B) - Poor Leaving Group: If you are using a 3-chloro- or 3-bromoazetidine derivative, the reaction may be sluggish. An iodo- or tosyloxy- group is a much better leaving group and will significantly increase the reaction rate.

    • Cause (C) - Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the reactants without interfering with the nucleophilic attack.[1]

  • For Reductive Amination:

    • Cause (A) - Inefficient Iminium Ion Formation: The formation of the iminium intermediate is pH-dependent and often requires mildly acidic conditions, which can sometimes be achieved by the amine salt itself or by adding a catalytic amount of acetic acid.[2]

    • Cause (B) - Incorrect Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild and selective for the iminium ion over the ketone. Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the azetidinone starting material. Conversely, a very weak reducing agent like sodium cyanoborohydride (NaBH₃CN) may require more acidic conditions to be effective.[3]

Preventative/Corrective Actions:

  • Confirm Reagent Quality: Ensure starting materials and reagents are pure and anhydrous.

  • Optimize Temperature: While room temperature is a good starting point, gently heating the reaction (e.g., to 50-70 °C) can often overcome activation energy barriers.[1] Monitor for side product formation at higher temperatures.

  • Re-evaluate Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of the azetidine electrophile is common.

Observation 2: A New, More Polar Peak is Observed in the LC-MS, with a Mass Consistent with the Product + Alkyl Group.

Question: My reaction mixture shows a major new peak in the LC-MS with an m/z corresponding to my product plus the mass of the alkyl group from my protecting group's parent halide (e.g., + C₄H₉ for Boc from a butyl source, or +CH₃ if methyl iodide was used elsewhere). What is this species?

Answer: You are likely observing the formation of a quaternary ammonium salt . This occurs when the desired tertiary amine product, which is still nucleophilic, reacts with another molecule of the azetidine electrophile.

Causality: This side reaction is a classic example of over-alkylation.[1] It is more prevalent when:

  • A large excess of the alkylating agent is used.

  • The alkylating agent is added too quickly, creating high local concentrations.

  • The reaction is run for an unnecessarily long time.

Overalkylation Product This compound (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt (Side Product) Product->Quat_Salt Reacts with another equivalent of electrophile Electrophile N-Boc-3-Iodoazetidine Electrophile->Quat_Salt

Sources

Technical Support Center: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral, fluorinated heterocyclic compound. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Reaction Challenges

Two common synthetic pathways to this compound are reductive amination and nucleophilic substitution . This guide will address potential issues in both routes.

This pathway typically involves the reaction of (R)-3-fluoropiperidine with N-protected azetidin-3-one, followed by deprotection.

cluster_0 Reductive Amination Workflow Start (R)-3-fluoropiperidine + N-Boc-azetidin-3-one Imine_Formation Imine Formation Start->Imine_Formation Weak acid Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Protected_Product N-Boc-(R)-1-(Azetidin-3-YL) -3-fluoropiperidine Reduction->Protected_Product Deprotection Deprotection (e.g., TFA/DCM) Protected_Product->Deprotection Final_Product (R)-1-(Azetidin-3-YL) -3-fluoropiperidine Deprotection->Final_Product

Caption: Reductive Amination Workflow for this compound.

Q1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial equilibrium between the amine, ketone, and the iminium ion is critical.

    • Cause: The reaction medium may not be optimal for dehydration.

    • Solution: Ensure your solvent is anhydrous. The use of a mild dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine. While reductive amination is often performed as a one-pot reaction, monitoring the imine formation by TLC or LC-MS before adding the reducing agent can be beneficial. Reductive amination is highly chemoselective, and various functionalities like esters, hydroxyls, and carboxylic acids are tolerated[1].

  • Suboptimal pH: The pH of the reaction is crucial. The reaction needs to be acidic enough to protonate the carbonyl group but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.

    • Cause: Incorrect amount or strength of the acid catalyst.

    • Solution: A weak acid, such as acetic acid, is typically used. Optimize the amount of acid; a catalytic amount is usually sufficient.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the ketone starting material but strong enough to reduce the iminium ion.

    • Cause: Use of a too strong or too weak reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are selective for the iminium ion over the ketone[2].

    • Solution: Sodium triacetoxyborohydride is often preferred as it is less toxic than NaBH3CN and can be used in a wider range of solvents. Ensure the reducing agent is fresh and has been stored under appropriate conditions.

Q2: I am observing a significant amount of a side product with a mass corresponding to the di-alkylation of the piperidine nitrogen. How can I minimize this?

A2: While reductive amination generally avoids the over-alkylation issues common with direct alkylation, it can still occur if the reaction conditions are not well-controlled[2].

  • Cause: Excess of the azetidin-3-one or prolonged reaction times at elevated temperatures.

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the (R)-3-fluoropiperidine relative to the N-Boc-azetidin-3-one.

    • Temperature and Time: Run the reaction at room temperature or below and monitor its progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

    • Slow Addition: Adding the reducing agent slowly to the mixture of the amine and ketone can also help to control the reaction rate and minimize side reactions.

This route typically involves the reaction of (R)-3-fluoropiperidine with an azetidine bearing a good leaving group at the 3-position, such as a tosylate or a halide.

cluster_1 Nucleophilic Substitution Workflow Start_NS (R)-3-fluoropiperidine + N-Boc-3-OTs-azetidine SN2_Reaction SN2 Reaction Start_NS->SN2_Reaction Base (e.g., K2CO3, DIPEA) Protected_Product_NS N-Boc-(R)-1-(Azetidin-3-YL) -3-fluoropiperidine SN2_Reaction->Protected_Product_NS Deprotection_NS Deprotection (e.g., TFA/DCM) Protected_Product_NS->Deprotection_NS Final_Product_NS (R)-1-(Azetidin-3-YL) -3-fluoropiperidine Deprotection_NS->Final_Product_NS

Caption: Nucleophilic Substitution Workflow for the synthesis.

Q3: My nucleophilic substitution reaction is sluggish and gives a low yield. What can I do to improve it?

A3: Sluggish nucleophilic substitution reactions can be improved by optimizing several parameters:

  • Leaving Group Ability: The choice of the leaving group on the azetidine ring is critical.

    • Cause: A poor leaving group is being used.

    • Solution: A tosylate (-OTs) or mesylate (-OMs) is generally a better leaving group than a halide. If you are using a 3-haloazetidine, consider converting the corresponding 3-hydroxyazetidine to a tosylate or mesylate.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate.

    • Cause: The base may not be strong enough, or the solvent may not be suitable for an SN2 reaction.

    • Solution: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K2CO3) is often used. Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions.

  • Temperature: Increasing the temperature can increase the reaction rate.

    • Cause: The reaction may have a high activation energy.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can improve the rate. However, be cautious as higher temperatures can also promote side reactions.

Q4: I am observing a side product that appears to be from the ring-opening of the azetidine. How can I prevent this?

A4: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially under acidic conditions or with activation of the nitrogen atom[3].

  • Cause: The reaction conditions are too harsh, or a Lewis acid is inadvertently present, which can activate the azetidine nitrogen for ring-opening. Simple alkylation with certain reagents can also activate the azetidine ring towards opening[4].

  • Solution:

    • Avoid Acidic Conditions: Ensure the reaction is run under basic or neutral conditions.

    • Protecting Group Choice: An electron-withdrawing protecting group on the azetidine nitrogen, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can decrease the nucleophilicity of the nitrogen and reduce its likelihood of being activated for ring-opening. These protecting groups can be removed under acidic (for Boc) or hydrogenolysis (for Cbz) conditions[5].

    • Temperature Control: Avoid excessive heating, which can promote ring-opening.

II. Purification & Characterization

Q5: I'm having difficulty purifying the final product by column chromatography. It seems to be very polar. What are my options?

A5: The final product, being a secondary amine, is indeed quite polar and can be challenging to purify by standard silica gel chromatography.

  • Column Chromatography on Modified Silica:

    • Amine-Treated Silica: Pre-treating the silica gel with a small amount of triethylamine or ammonia in the eluent can help to reduce tailing and improve the separation.

    • Reversed-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase (C18) chromatography can be an effective alternative.

  • Crystallization/Salt Formation:

    • Technique: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. If it is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification.

  • Supercritical Fluid Chromatography (SFC):

    • Application: SFC is an excellent technique for the purification of chiral compounds and polar molecules[6][7]. It often provides better resolution and is faster than traditional HPLC.

Q6: The 1H NMR of my product is complex, and I'm having trouble confirming the structure. What other analytical techniques should I use?

A6: The overlapping signals in the 1H NMR of cyclic amines can indeed be complex. A multi-technique approach is recommended for unambiguous structure confirmation.

Analytical TechniqueInformation Provided
13C NMR Provides information on the number of unique carbon atoms and their chemical environment. The presence of substituents on the azetidine ring can significantly affect the 13C NMR frequencies of the carbonyl group if one is present[8].
19F NMR This is a crucial technique for fluorinated compounds. It will show a signal for the fluorine atom, and the coupling constants to adjacent protons (2JHF and 3JHF) can provide valuable stereochemical information. The chemical shift range in 19F NMR is very wide, which often leads to well-resolved spectra[9].
2D NMR (COSY, HSQC, HMBC) These experiments are invaluable for structure elucidation. COSY shows proton-proton correlations, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing you to piece together the molecular framework.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your product.
Infrared (IR) Spectroscopy Can confirm the presence of key functional groups, such as the N-H bond in the final product.

Typical 19F NMR Chemical Shift Ranges for Organofluorine Compounds

Type of CompoundChemical Shift Range (ppm) relative to CFCl3
-CF3+40 to +80
-CF2-+80 to +140
-CF-+140 to +250
-ArF-+80 to +170

Table adapted from common 19F NMR chemical shift ranges.[9][10][11]

III. Stability & Storage

Q7: How should I store this compound and its precursors? Are there any stability concerns?

A7: Proper storage is crucial to maintain the integrity of your compounds.

  • This compound: As a secondary amine, it can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

    • Storage Conditions: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage).

  • N-protected Azetidine Intermediates:

    • Stability: N-Boc protected intermediates are generally stable but can be sensitive to strong acids. N-Cbz protected intermediates are stable to a wider range of conditions but are sensitive to catalytic hydrogenation. Azetidine derivatives can be unstable in aqueous solutions, with stability being temperature-dependent.

    • Storage Conditions: Store in a cool, dry place.

  • (R)-3-fluoropiperidine:

    • Volatility and Hygroscopicity: This starting material can be volatile and hygroscopic.

    • Storage Conditions: Store in a tightly sealed container in a desiccator or under an inert atmosphere.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. (2014-10-29)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. (2016-10-06)
  • Coupling Reagents. Aapptec Peptides.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • 1403769-88-9|this compound. BLDpharm.
  • Fluorinated Heterocycles.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Procedure for N-alkylation of Piperidine?
  • Nucleophilic ring-opening of azetidine derivatives.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21)
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC - PubMed Central. (2015-08-19)
  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. (2024-03-24)
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01)
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. (2025-03-25)
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. (2023-06-09)
  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. NIH.
  • EP2176279A2 - Stable highly pure azacitidine and preparation methods therefor.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20)
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29)
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. (2024-08-02)
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. (2019-05-03)
  • Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade | The Journal of Organic Chemistry.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. (2021-03-16)
  • 19Flourine NMR.
  • Amine synthesis by reductive amination (reductive alkyl
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • Piperidine Impurities. BOC Sciences.
  • Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10)
  • answers NUCLEOPHILIC SUBSTITUTION. Chemguide.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Stability of 25 mg/mL Azacitidine Suspensions Kept in Fridge after Freezing.

Sources

Technical Support Center: Stereoselective Synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This molecule is a critical building block in medicinal chemistry, where precise control of stereochemistry is paramount for achieving desired pharmacological activity and minimizing off-target effects. The presence of two distinct chiral centers—one on the piperidine ring and another on the azetidine substituent—presents significant synthetic challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and improve the stereoselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the (R)-stereocenter on the 3-fluoropiperidine core?

A: Achieving high enantioselectivity for the 3-fluoropiperidine moiety is the cornerstone of this synthesis. The most successful strategies avoid direct, often poorly selective, fluorination methods in favor of building the chirality into the heterocyclic core. The leading industrial and academic approaches include:

  • Asymmetric Hydrogenation: This is a powerful method involving the reduction of a prochiral precursor, such as a fluoro-enamide or a fluoropyridine derivative.[1] A chiral metal catalyst, typically based on Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir), complexed with a chiral phosphine ligand, is used to direct the hydrogenation from one face of the double bond, leading to a high enantiomeric excess (ee%).[1][2]

  • Enzymatic Dynamic Kinetic Transamination: This biocatalytic approach uses a transaminase enzyme to convert a 3-fluoropiperidone (a fluoroketone) into the desired chiral amine.[1] The process is often run under conditions that allow for the racemization of the ketone starting material, enabling a theoretical yield of over 50% for a single enantiomer. Screening commercially available transaminase libraries is a common first step to identify a suitable enzyme.[1]

  • Palladium-Catalyzed Aminofluorination: Recent advances have shown the utility of asymmetric Pd(II)-catalyzed aminofluorination of unactivated alkenes.[3] This method constructs the C-N and C-F bonds in a single, stereocontrolled step using chiral ligands like quinoline-oxazolines (Quox).[3]

  • Chiral Resolution: A classical approach involves reacting racemic 3-fluoropiperidine with a chiral resolving agent (e.g., (R)-mandelic acid) to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. While effective, this method is less atom-economical as it discards half of the material.[4]

Q2: How does the fluorine atom influence the piperidine ring conformation and reaction outcomes?

A: The presence of a fluorine atom at the C3 position has a profound conformational effect. Due to a favorable dipole interaction between the C-F bond and the protonated nitrogen (C-F…H-N+), the fluorine atom strongly prefers an axial orientation in the piperidine ring system.[1][5] This conformational locking can be exploited to influence the stereochemical outcome of subsequent reactions. For instance, in hydrogenation processes, the substrate may adopt a conformation that exposes one face to the catalyst, enhancing diastereoselectivity.[6] Understanding this electrostatic gauche effect is crucial for designing rational synthetic strategies and interpreting NMR data.[5]

Q3: What are the essential analytical techniques for monitoring and verifying stereoselectivity?

A: Accurate determination of both enantiomeric excess (ee%) and diastereomeric ratio (dr) is critical. The primary analytical methods employed are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee%. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish between diastereomers, determining ee% often requires the use of a chiral solvating agent or derivatizing agent to induce a chemical shift difference between the enantiomers.

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method can be used to separate and quantify volatile enantiomers or their derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation

Q: My asymmetric hydrogenation of the fluoro-enamide precursor is yielding a product with low ee%. What factors should I investigate to improve stereoselectivity?

A: Low enantioselectivity in this critical step is a common hurdle. A systematic optimization of reaction parameters is essential.[2]

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of metal and chiral ligand is the single most important factor.[2] Not all ligands perform equally well for all substrates.

    • Solution: Conduct a high-throughput screen of various commercially available chiral phosphine ligands in combination with different metal precursors (Rh, Ru, Ir).[1]

  • Incorrect Solvent: The solvent influences the catalyst's conformation and the stability of the diastereomeric transition states.[2]

    • Solution: Screen a range of solvents with varying polarities (e.g., methanol, toluene, dichloromethane, THF). A non-polar solvent might favor a more ordered transition state, leading to higher ee%.[2]

  • Reaction Temperature: Temperature affects the energy difference between the competing diastereomeric transition states.

    • Solution: Lowering the reaction temperature generally improves enantioselectivity by amplifying this energy difference.[2] However, this may significantly slow down the reaction rate, so a balance must be found.

  • Hydrogen Pressure: H₂ pressure can influence the reaction kinetics and, in some cases, the stereochemical outcome.

    • Solution: Investigate a range of pressures. While higher pressures often increase the reaction rate, they may not always be optimal for selectivity.

  • Substrate Purity: Impurities in the fluoro-enamide precursor can interfere with or poison the catalyst.

    • Solution: Ensure the precursor is of the highest possible purity, using techniques like recrystallization or column chromatography.

Metal PrecursorChiral LigandSolventTemperature (°C)Pressure (bar)Typical ee%
[Rh(COD)₂]BF₄(R)-BINAPMethanol2520>90%
[Ru(p-cymene)I₂]₂(R,R)-TsDPENToluene5050>95%
[Ir(COD)Cl]₂(R)-MeO-BIPHEPDichloromethane030>92%
(COD)Ru(Me-allyl)₂Custom LigandVariousRTHBF₄ additiveHigh

Note: This table is illustrative. Optimal conditions are substrate-dependent and require experimental validation.

Caption: Workflow for optimizing enantiomeric excess in asymmetric hydrogenation.

Issue 2: Catalyst Poisoning During Hydrogenation of Pyridine Derivatives

Q: My hydrogenation of a 3-fluoropyridine precursor stalls before completion. I suspect catalyst poisoning. What are the common causes and how can this be prevented?

A: Catalyst poisoning is a frequent problem when working with nitrogen-containing heterocycles.[1][2][4]

Potential Causes & Solutions:

  • Lewis Basic Nitrogen: The lone pair of electrons on the pyridine or piperidine nitrogen can coordinate strongly to the metal center of the catalyst, deactivating it.[1]

    • Solution 1: Use Pyridinium Salts: Activate the pyridine nucleus by converting it to a pyridinium salt (e.g., using an benzyl halide). This sequesters the lone pair, preventing it from poisoning the catalyst. A partial reduction with NaBH₄ can then generate the enamide substrate for asymmetric hydrogenation.[1]

    • Solution 2: Dearomatization-Hydrogenation (DAH): Employ a two-stage process. First, use a borane reagent to dearomatize the pyridine ring. This step also effectively protects the Lewis basic nitrogen. The resulting diene mixture can then be hydrogenated under milder conditions, preventing catalyst deactivation.[1]

  • Impurities: Sulfur or other coordination-capable impurities in starting materials or solvents can irreversibly bind to the catalyst.

    • Solution: Use high-purity, degassed solvents and ensure starting materials are free from potential poisons.[4] Passing materials through a plug of activated alumina or carbon can help remove trace impurities.[4]

PoisoningPrevention sub 3-Fluoropyridine (Lewis Basic) deactivated Deactivated Catalyst (Poisoned) sub->deactivated Poisons prot_sub N-Benzyl Pyridinium Salt or Borane Complex (Protected) sub->prot_sub Protection/ Activation cat Chiral Catalyst (e.g., Rh-complex) cat->deactivated product Chiral 3-Fluoropiperidine prot_sub->product Asymmetric Hydrogenation

Caption: Strategy to mitigate catalyst poisoning by protecting the Lewis basic nitrogen.

Issue 3: Low Diastereoselectivity in the Azetidine-Piperidine Coupling Step

Q: I have successfully synthesized enantiopure (R)-3-fluoropiperidine, but coupling it with the azetidine precursor results in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A: Controlling diastereoselectivity in this coupling step is crucial for the final product's purity. The outcome is governed by the steric interactions between the two chiral fragments during the bond-forming reaction (e.g., reductive amination or nucleophilic substitution).

Potential Causes & Solutions:

  • Steric Hindrance: The substituents on both the azetidine and piperidine rings can clash in the transition state, leading to poor selectivity.

    • Solution: Modify the protecting groups. A bulkier protecting group on either the azetidine or piperidine nitrogen can create a more significant steric bias, favoring the formation of one diastereomer over the other. For example, switching from a Boc group to a Cbz or a more sterically demanding group might be effective.

  • Reaction Conditions: Temperature and solvent can influence which transition state is favored.

    • Solution: Experiment with different solvents to find one that may better organize the transition state through specific solvation effects. Lowering the reaction temperature can also enhance selectivity if the reaction is under thermodynamic control.

  • Coupling Reagent: In reductive amination, the choice of reducing agent can impact selectivity.

    • Solution: Compare mild reducing agents like sodium triacetoxyborohydride (STAB), which is often effective for sterically hindered couplings, with other borohydride reagents.[2]

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Fluoro-Enamide Precursor

This protocol is a representative example and requires optimization for specific substrates.

  • Catalyst Preparation: In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) to a flame-dried Schlenk flask. Add degassed, anhydrous methanol (5 mL). Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: In a separate flask, dissolve the fluoro-enamide substrate (1.0 eq) in degassed, anhydrous methanol (15 mL).

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave that has been purged with argon. Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Execution: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to the desired pressure (e.g., 20 bar). Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully and safely) for TLC or HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%)
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds. A common starting point is 90:10 Hexane:IPA.

  • Method Development:

    • Inject the racemic standard first to determine the retention times of both enantiomers and ensure baseline separation.

    • Optimize the mobile phase composition to achieve a resolution factor (Rs) > 1.5.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

  • Analysis: Inject the synthesized sample. Integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculation: Calculate the ee% using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

  • ResearchGate. (n.d.). Property and asymmetric synthesis of β‐fluoropiperidines. [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

Sources

Technical Support Center: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. The following question-and-answer guide addresses common issues and provides troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that are susceptible to degradation?

A1: Based on its chemical structure, this compound possesses two key regions susceptible to degradation under typical stress conditions. Understanding these sites is the first step in designing robust stability studies.

  • The Azetidine Ring: This four-membered saturated heterocycle is inherently strained.[1][2] This ring strain makes it a primary target for degradation, particularly acid-mediated ring-opening reactions.[1][3][4] Mechanistically, protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring. A similar degradation mechanism involving the formation of an azetidinium ion has been demonstrated for other azetidine-containing compounds.[5]

  • The Piperidine Ring Nitrogen: The tertiary amine within the piperidine ring is a common site for oxidation.[6] Under oxidative stress (e.g., exposure to hydrogen peroxide), this nitrogen can be oxidized to form an N-oxide, a common degradation pathway for piperidine-containing pharmaceuticals.[6]

The carbon-fluorine (C-F) bond is exceptionally strong and generally resistant to degradation under standard forced degradation conditions.[7] Therefore, defluorination is not considered a primary degradation pathway.

Q2: What are the most probable degradation pathways under hydrolytic (acidic, basic, neutral) conditions?

A2: Hydrolytic stability is a critical parameter. The molecule's behavior is expected to differ significantly across the pH spectrum.

  • Acidic Conditions (pH 1-3): The most significant degradation is expected under acidic conditions due to the strained azetidine ring.[1][2][3][4] The pathway likely involves protonation of the azetidine nitrogen, followed by nucleophilic attack by water, leading to a ring-opened product. This acid-mediated intramolecular ring-opening is a known liability for N-substituted azetidines.[1][3] The piperidine ring is expected to be relatively stable against hydrolysis.

  • Neutral Conditions (pH ~7): The molecule is expected to be significantly more stable at neutral pH. While slow hydrolysis of the azetidine ring might occur over extended periods, it will be substantially less pronounced than under acidic conditions.

  • Basic Conditions (pH 10-13): The molecule is predicted to be relatively stable under basic conditions. The absence of acidic protons minimizes the risk of the azetidinium ion-mediated ring-opening pathway.

The diagram below illustrates the predicted acid-catalyzed hydrolytic degradation pathway.

G cluster_main Predicted Hydrolytic Degradation of this compound Parent This compound (Parent Compound) Intermediate Protonated Azetidinium Ion (Intermediate) Parent->Intermediate H⁺ (Acidic pH) Product Ring-Opened Product (e.g., Amino alcohol derivative) Intermediate->Product + H₂O (Nucleophilic Attack)

Predicted acid-catalyzed ring-opening of the azetidine moiety.
Q3: How is the molecule likely to degrade under oxidative stress?

A3: Oxidation is the second most common degradation pathway for pharmaceuticals after hydrolysis.[8] For this compound, the tertiary amine on the piperidine ring is the most likely site of oxidative attack.[6]

Exposure to common oxidizing agents like hydrogen peroxide (H₂O₂) is expected to yield the corresponding N-oxide . Further oxidation could potentially lead to more complex ring-opened products, although N-oxidation is the most probable initial event.[6] The azetidine nitrogen is less sterically accessible and generally less prone to oxidation compared to the piperidine nitrogen.

Q4: My analytical results are inconsistent. What are the common pitfalls when running stability studies for this compound?

A4: Inconsistent results during stability studies often stem from issues with the experimental setup or the analytical method itself. Here are common problems and troubleshooting tips.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor Mass Balance (<90%) 1. Degradants are not UV-active or have poor chromophores.[4]2. Degradants are volatile.3. Degradants are adsorbing to the HPLC column or vials.4. Inadequate separation of degradation products.[9]1. Use a mass spectrometer (LC-MS) for detection alongside UV.[10]2. Confirm the suitability of your stability-indicating method by ensuring all degradant peaks are resolved from the parent peak.[11]3. Check for peak purity of the parent compound using a PDA detector.[10]
Shifting Retention Times 1. Unstable pH of the mobile phase.2. Column temperature fluctuations.3. Column degradation or contamination.1. Ensure mobile phase is well-buffered and freshly prepared.2. Use a column oven to maintain a consistent temperature.3. Implement a column wash cycle after each run and use guard columns.
No Degradation Observed 1. Stress conditions are too mild.[9]2. The compound is highly stable under the tested conditions.3. Incorrect sample preparation (e.g., concentration too low).1. Increase the duration, temperature, or concentration of the stressor. For hydrolysis, studies can be started at room temperature and then elevated to 50–70 °C if no degradation occurs.[12]2. The goal is to achieve 5-20% degradation to ensure the method is challenged.[13][14]
Excessive Degradation (>20%) 1. Stress conditions are too harsh.[10]1. Reduce the exposure time, temperature, or concentration of the stressor.[10]2. Take multiple time points to capture the ideal degradation level.

Experimental Protocols & Troubleshooting

Workflow for a Forced Degradation Study

A successful forced degradation study requires a systematic approach to ensure the data is reliable and suitable for regulatory submission.[11][15]

A systematic workflow for conducting forced degradation studies.
Protocol 1: Forced Hydrolysis Study

This protocol is designed to assess the degradation of the compound across a range of pH values.

  • Objective: To identify hydrolytic degradation products.

  • Materials:

    • This compound

    • Acetonitrile (ACN) or other suitable co-solvent

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water (for neutral hydrolysis)

    • HPLC vials

  • Procedure:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable co-solvent like ACN.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Store all solutions at 60°C. Store a control sample (stock solution diluted with the mobile phase) at 4°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis. Analyze against the unstressed control.

Protocol 2: Forced Oxidation Study

This protocol uses hydrogen peroxide to induce oxidative degradation.

  • Objective: To identify oxidative degradation products.

  • Materials:

    • This compound stock solution (~1 mg/mL)

    • 3% (w/v) Hydrogen Peroxide (H₂O₂)

    • HPLC vials

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Store a control sample (stock solution diluted with mobile phase) at 4°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Dilute samples to a suitable concentration and analyze immediately by HPLC.

Protocol 3: Photostability Study

This protocol follows ICH Q1B guidelines to assess light sensitivity.[9]

  • Objective: To determine if the compound is sensitive to light.

  • Materials:

    • Solid sample of this compound

    • Solution sample (~1 mg/mL)

    • Photostability chamber with calibrated UV and visible light sources

    • Control samples wrapped in aluminum foil

  • Procedure:

    • Place both solid and solution samples (in quartz or suitable transparent containers) in the photostability chamber.

    • Prepare corresponding control samples (solid and solution) and wrap them completely in aluminum foil to protect them from light. Place them in the same chamber to experience the same temperature conditions.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

    • After exposure, prepare the solid sample for analysis by dissolving it in a suitable solvent.

    • Analyze all exposed and control samples by HPLC.

References

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. ResolveMass.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Lhasa Limited. (2025, March 27).
  • BioProcess International. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Nielsen, C. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Keypour, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

Sources

Technical Support Center: (R)-1-(Azetidin-3-YL)-3-fluoropiperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific analytical challenges encountered during experimental work.

This compound is a chiral molecule containing two basic nitrogen centers and a fluorine substituent, features that can present unique challenges in analytical characterization. This guide provides practical, field-proven insights to help you navigate these complexities and ensure the integrity of your analytical data.

Part 1: Chromatographic Analysis (HPLC/UHPLC) - Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary techniques for assessing the purity, stability, and chiral integrity of this compound. However, its chemical nature can lead to several common analytical artifacts.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Q: My chromatogram for this compound shows significant peak tailing on a C18 column. What is the cause and how can I resolve this?

A: Peak tailing for basic compounds like this is a frequent issue in reversed-phase chromatography. The primary cause is the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective solution is to add a competitor for the active sites or to control the ionization of the analyte.

    • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5% v/v) into your mobile phase. These amines will preferentially interact with the silanol groups, effectively masking them from your analyte.[1]

    • Adjust pH: The pH of the mobile phase is critical for controlling the ionization state of your analyte.[2][3][4][5][6] Since this compound has two basic nitrogens, maintaining a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid - TFA) will ensure the molecule is fully protonated. This can improve peak shape but may reduce retention. A combination of an acid (like TFA) and a base (like TEA) can also be highly effective.[1]

  • Column Selection:

    • Consider using a column with a stationary phase specifically designed for basic compounds, such as those with end-capping or a hybrid particle technology that reduces the number of accessible silanol groups.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that matches the initial mobile phase composition. A solvent mismatch can cause peak distortion.[1]

Issue 2: Low Resolution in Chiral Separation

Q: I am struggling to achieve baseline separation of the enantiomers of 1-(Azetidin-3-YL)-3-fluoropiperidine on a chiral column. How can I improve the resolution?

A: Achieving good chiral resolution (Rs > 1.5) requires optimizing both the selectivity (α) and efficiency (N) of your separation. Chiral separations are highly specific and depend on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[7]

Troubleshooting Protocol:

  • Column Screening: There is no universal chiral column.[7] It is often necessary to screen a variety of CSPs. For amine-containing compounds, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point.[1]

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Chiral separations can often be more effective in normal-phase (e.g., hexane/ethanol) than in reversed-phase.

    • Additive Effects: As with achiral separations, mobile phase additives are crucial. For basic compounds, small amounts of DEA or TEA in a normal-phase system can dramatically improve peak shape and resolution.[1]

  • Temperature Control: Column temperature affects the thermodynamics of the chiral recognition process. Systematically varying the column temperature (e.g., from 15°C to 40°C) can have a significant impact on selectivity.

  • Flow Rate Adjustment: Lowering the flow rate can increase the efficiency of the separation, though at the cost of longer run times.

Part 2: Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[8][9][10]

FAQ: Forced Degradation Studies

Q: What are the most likely degradation pathways for this compound under stress conditions?

A: Given its structure, the molecule is susceptible to degradation under several conditions:

  • Oxidation: The tertiary amines in both the azetidine and piperidine rings are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[11] This can be tested using hydrogen peroxide (H₂O₂).

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation.[4] Piperidine derivatives can exhibit varying stability, with some being more susceptible to alkaline conditions.[12][13]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[11]

  • Thermal Degradation: High temperatures can promote various complex degradation reactions.[11]

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[13][14][15][16]

Step-by-Step Protocol:

  • Perform Forced Degradation: Subject the analyte to acid, base, oxidative, thermal, and photolytic stress as outlined above, aiming for 5-20% degradation.[9]

  • Initial Method Development: Use a reversed-phase C18 column with a gradient elution of a low-pH mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (acetonitrile or methanol).

  • Analyze Stressed Samples: Inject the stressed samples and an unstressed control. The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, temperature, and flow rate to improve the separation of any co-eluting peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

Parameter Typical Acceptance Criteria
Specificity Baseline resolution between analyte and all degradants/impurities.
Linearity Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy Recovery of 98.0% to 102.0%.
Precision Relative Standard Deviation (RSD) ≤ 2.0%.[14]
Robustness Insignificant changes in results with small, deliberate variations in method parameters.[16]
Part 3: Mass Spectrometry (MS) and NMR Spectroscopy
FAQ: Mass Spectrometry

Q: What fragmentation patterns should I expect for this compound in MS/MS analysis?

A: The fragmentation of piperidine-containing compounds in mass spectrometry is often driven by cleavage alpha to the nitrogen atom.[17][18][19] For this molecule, you can expect fragmentation pathways involving both the azetidine and piperidine rings.

Expected Fragmentation Pathways:

  • Alpha-Cleavage of the Piperidine Ring: Loss of substituents adjacent to the piperidine nitrogen.

  • Ring Opening of the Azetidine Ring: The strained four-membered ring can be a site of initial fragmentation.

  • Loss of Small Neutral Molecules: Depending on the ionization method, you might observe the loss of small molecules like HF.

G A Molecular Ion [M+H]+ B Fragment 1: Loss from Piperidine Ring A->B α-cleavage C Fragment 2: Azetidine Ring Opening A->C Ring Strain Release D Fragment 3: Loss of HF A->D Neutral Loss

Caption: Potential MS fragmentation pathways.

FAQ: NMR Spectroscopy

Q: I am using ¹⁹F NMR for characterization. What should I consider?

A: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range.[20][21][22][23]

Key Considerations:

  • Chemical Shift: The chemical shift of the fluorine atom will be highly sensitive to its local electronic environment and the conformation of the piperidine ring.[21] Computational studies on similar fluorinated piperidines have shown a strong preference for the fluorine to be in an axial position, which is influenced by hyperconjugation and solvent effects.[24][25][26][27]

  • Coupling Constants: You will observe coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF). The magnitude of these coupling constants can provide valuable information about the dihedral angles and thus the conformation of the piperidine ring.[20][23][28]

  • Quantitative Analysis: ¹⁹F NMR can be used for quantitative analysis, but care must be taken to ensure complete relaxation between pulses for accurate integration.[23]

References
  • Benchchem. Technical Support Center: Purification of Chiral Piperidine Derivatives.
  • Ghuge, R., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 74(4), 308–313. Available from: [Link]

  • Abdel-Kawy, M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 779–787. Available from: [Link]

  • Smith, A. J. R., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 12(1), 5875. Available from: [Link]

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). The Significance of Acid/Base Properties in Drug Discovery. Drug Discovery Today, 21(3), 405–412. Available from: [Link]

  • ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Smith, A. J. R., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supplementary Information. Nature Communications.
  • Angirekula, N., & L, V. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 21-28. Available from: [Link]

  • Abdel-Kawy, M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Semantic Scholar.
  • Kumar, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1348–1353. Available from: [Link]

  • de Oliveira, M. A. L., et al. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Albert-Vidal, M. J., et al. (2018). pH determination as a quality standard for the elaboration of oral liquid compounding formula. Farmacia Hospitalaria, 42(4), 163-167. Available from: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. Available from: [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation.
  • University of Ottawa. 19Flourine NMR.
  • Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available from: [Link]

  • UCLA Chemistry and Biochemistry. Mass Spectrometry - Fragmentation.
  • BGB Analytik. CHIRAL Handbook.
  • de A. M. Lima, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1345–1353. Available from: [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Europe PMC. Available from: [Link]

  • Lund University. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Protocol Refinement for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving (R)-1-(Azetidin-3-YL)-3-fluoropiperidine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and protocol refinement strategies. Our goal is to equip you with the expertise to navigate the complexities of characterizing this novel chemical entity, ensuring the integrity and reproducibility of your experimental data.

Introduction: Understanding the Compound

This compound is a synthetic compound featuring a piperidine ring, a common scaffold in medicinal chemistry known to interact with a variety of biological targets, and an azetidine moiety, which can influence binding affinity and selectivity. The fluorine substitution can further modulate the compound's pharmacokinetic and pharmacodynamic properties. Given its structural motifs, this compound is likely to interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

This guide will address common challenges encountered during the bioassay workflow, from initial target validation to functional characterization.

Part 1: Initial Target Assessment & Assay Development

FAQ: My initial screening results with this compound are ambiguous. How can I refine my target identification strategy?

Answer: Ambiguous initial screening results are a common challenge when working with novel compounds. A systematic approach to target deconvolution is crucial.

1. Computational and In Silico Analysis:

  • Pharmacophore Modeling: Utilize computational models to compare the 3D structure of your compound with known ligands for various receptors. This can provide initial hypotheses about potential targets.

  • Target Prediction Software: Employ software that predicts biological targets based on chemical structure.

2. Broad Panel Screening:

  • Commercial Screening Services: Engage a contract research organization (CRO) to screen your compound against a broad panel of receptors, enzymes, and ion channels. This can quickly identify primary targets and potential off-target effects.

3. Cell-Based Phenotypic Screening:

  • High-Content Imaging: Use cell painting or other high-content imaging techniques to observe phenotypic changes in cells treated with your compound.[1] This unbiased approach can reveal the compound's functional effects and suggest potential pathways it modulates.

Workflow for Target Identification and Initial Assay Setup

cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hypothesis Validation cluster_2 Phase 3: Assay Optimization In_Silico In Silico Analysis (Pharmacophore Modeling, Target Prediction) Binding_Assay Binding Assay (Radioligand or Fluorescence-Based) In_Silico->Binding_Assay Predicted Targets Broad_Screen Broad Panel Screening (CRO Services) Broad_Screen->Binding_Assay Identified Hits Phenotypic_Screen Phenotypic Screening (High-Content Imaging) Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Phenotypic_Screen->Functional_Assay Observed Cellular Effects Binding_Assay->Functional_Assay Confirmed Binding Optimization Protocol Refinement and Troubleshooting Functional_Assay->Optimization Validated Functional Activity

Caption: A workflow for target identification and initial assay development.

Part 2: Troubleshooting Binding Assays

Binding assays are fundamental for characterizing the interaction between a ligand and its receptor. Radioligand and fluorescence-based assays are common, each with its own set of potential issues.

FAQ: I am observing high non-specific binding in my radioligand binding assay. What are the likely causes and how can I mitigate this?

Answer: High non-specific binding can obscure the true specific binding signal, leading to inaccurate affinity measurements. Here’s a systematic approach to troubleshooting this issue:

1. Optimize Radioligand Concentration:

  • Rationale: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to binding to low-affinity, non-specific sites.

  • Action: Use a radioligand concentration at or below its Kd value.[2] For competition assays, this is particularly critical to ensure you are measuring displacement from the specific binding site.

2. Check for Radioligand Hydrophobicity:

  • Rationale: Hydrophobic radioligands tend to stick to plasticware and cell membranes, increasing non-specific binding.

  • Action: Include a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer to block non-specific binding sites on the assay plates and filters.[2]

3. Optimize Washing Steps:

  • Rationale: Inadequate or slow washing can fail to remove unbound and non-specifically bound radioligand.

  • Action: Increase the number of washes and ensure they are performed rapidly, especially if your ligand has a fast off-rate.[3] Using ice-cold wash buffer can also help by slowing down dissociation from the specific binding site.

4. Filter Pre-treatment:

  • Rationale: The filter material itself can contribute to non-specific binding.

  • Action: Pre-soak your filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.

Troubleshooting High Non-Specific Binding
Potential Cause Rationale Troubleshooting Action Expected Outcome
Radioligand Concentration Too High Saturation of non-specific, low-affinity sites.Use radioligand at or below its Kd.[2]Reduced background signal and a clearer specific binding window.
Hydrophobic Radioligand Adherence to assay plastics and membranes.Add BSA to the assay buffer.[2]Decreased non-specific binding to the assay apparatus.
Inadequate Washing Insufficient removal of unbound radioligand.Increase wash volume and speed; use ice-cold buffer.[3]More efficient removal of non-specifically bound ligand.
Filter Binding Radioligand adheres to the filter material.Pre-treat filters with PEI or other blocking agents.Reduced background signal originating from the filter.

Part 3: Refining Functional Assays

Functional assays measure the biological response elicited by ligand binding. For GPCRs, common readouts include second messenger accumulation (e.g., cAMP, IP1) or β-arrestin recruitment. For ion channels, changes in membrane potential or ion flux are measured.

FAQ: My functional assay has a low signal-to-noise ratio. How can I improve it?

Answer: A low signal-to-noise ratio (SNR) can make it difficult to discern a true biological response from background noise.[4] Optimizing your SNR is crucial for reliable data.

1. Cell Line and Receptor Expression:

  • Rationale: The level of receptor expression in your chosen cell line directly impacts the magnitude of the signal.

  • Action: Use a cell line with a validated and robust expression of the target receptor. If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent to achieve optimal receptor expression without causing cellular stress.

2. Assay Buffer Composition:

  • Rationale: The components of your assay buffer can significantly influence enzyme activity and cellular health.

  • Action: Ensure your buffer contains necessary co-factors, such as Mg2+ for many GPCRs, and a reducing agent like DTT to maintain protein integrity.[5] Adding GDP can help maintain a population of G-proteins in their inactive state, reducing basal activity.[5]

3. Signal Amplification and Detection:

  • Rationale: The choice of detection reagents and instrumentation can greatly impact the measured signal.

  • Action: For fluorescence-based assays, select fluorophores with high quantum yields and ensure your detector is set to the optimal excitation and emission wavelengths.[6] For luminescence assays, allow sufficient time for the signal to stabilize before reading.[7]

4. Minimize Background Signal:

  • Rationale: High background can be caused by autofluorescence from cells or media components.

  • Action: Use phenol red-free media during the assay. If autofluorescence is a persistent issue, consider time-resolved fluorescence (TRF) assays, which can reduce background by introducing a delay between excitation and emission detection.

Improving Signal-to-Noise in Functional Assays

cluster_0 Increase Signal cluster_1 Decrease Noise Low_SNR Low Signal-to-Noise Ratio Cell_Line Optimize Cell Line and Receptor Expression Low_SNR->Cell_Line Signal_Amp Enhance Signal Amplification and Detection Low_SNR->Signal_Amp Buffer_Comp Optimize Assay Buffer Composition Low_SNR->Buffer_Comp Background Minimize Background Signal (e.g., use phenol red-free media) Low_SNR->Background

Caption: Strategies to improve the signal-to-noise ratio in functional assays.

Part 4: Data Interpretation and Advanced Troubleshooting

FAQ: I am observing a discrepancy between my binding affinity (Ki) and functional potency (EC50) values. What could be the reason?

Answer: A significant difference between Ki and EC50 is a common observation and can provide valuable insights into the mechanism of action of your compound.

1. Receptor Reserve:

  • Rationale: In some cell systems, a maximal biological response can be achieved when only a fraction of the receptors are occupied. This phenomenon, known as "receptor reserve," can lead to an EC50 value that is significantly lower (more potent) than the Ki.

  • Action: To investigate this, you can use an irreversible antagonist to inactivate a portion of the receptor population and then re-determine the EC50 of your compound. A rightward shift in the dose-response curve would indicate the presence of receptor reserve.

2. Ligand-Biased Signaling:

  • Rationale: Some ligands can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[8] This can result in different potency values depending on the functional assay being used.

  • Action: Profile your compound in multiple functional assays that measure different downstream signaling events (e.g., cAMP, IP1, β-arrestin recruitment) to build a comprehensive picture of its signaling profile.

3. Allosteric Modulation:

  • Rationale: Your compound may be acting as an allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric binding site of the radioligand. This can lead to complex effects on binding and function that are not captured by a simple competitive binding model.

  • Action: Conduct binding assays in the presence of varying concentrations of an orthosteric ligand. An allosteric modulator will affect the affinity or efficacy of the orthosteric ligand in a non-competitive manner.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay. It should be optimized for your specific receptor and radioligand.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest to a high density.
  • Harvest cells and homogenize in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add assay buffer, the unlabeled competitor compound (this compound) at various concentrations, and the radioligand at a fixed concentration (at or below its Kd).
  • Add the cell membrane preparation to initiate the binding reaction.
  • Incubate the plate at a specific temperature and for a predetermined time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

4. Detection:

  • Place the filters in scintillation vials with scintillation cocktail.
  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Plot the radioactivity (counts per minute) against the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50.
  • Calculate the Ki using the Cheng-Prusoff equation.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F383-9.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Sriram, K., & Insel, P. A. (2018). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in cell biology, 142, 299–315. [Link]

  • Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to (R)-1-(Azetidin-3-YL)-3-fluoropiperidine and its Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine and its analogs, a promising class of compounds targeting nicotinic acetylcholine receptors (nAChRs). While direct comparative preclinical or clinical data for this compound is not extensively available in the public domain, this document synthesizes findings from closely related azetidine- and piperidine-based nAChR ligands to project the structure-activity relationships (SAR), potential pharmacological profile, and experimental considerations for this compound class.

The content herein is designed to empower researchers in medicinal chemistry and pharmacology with the foundational knowledge to design and evaluate novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. We will delve into the synthetic rationale, key structural motifs for nAChR interaction, and the experimental protocols necessary for a thorough comparative evaluation.

Introduction: The Azetidinyl-Piperidine Scaffold in Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological and cognitive processes. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a significant area of therapeutic research.

The azetidinyl-piperidine scaffold has emerged as a key pharmacophore in the design of potent and selective nAChR ligands. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique conformational rigidity and a basic nitrogen atom that can serve as a crucial hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The piperidine ring provides a larger, flexible scaffold that can be substituted to fine-tune the ligand's affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes, which are prominent in the central nervous system.

The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to modulate a compound's metabolic stability, pKa, and binding affinity. Fluorine's high electronegativity can influence the electronic properties of the piperidine ring and its interaction with the receptor binding pocket.

Synthetic Strategies for Azetidinyl-Piperidine Analogs

The synthesis of 1-(azetidin-3-yl)piperidine derivatives typically involves the coupling of a suitably protected azetidine precursor with a piperidine derivative. A general synthetic route is outlined below.

General Synthetic Workflow:

Caption: General synthetic workflow for the preparation of this compound.

A key step in the synthesis is the stereoselective introduction of the fluorine atom on the piperidine ring. This can be achieved through various fluorination methods on a piperidine precursor. The subsequent coupling with the azetidine moiety, often via reductive amination, followed by deprotection of the protecting group on the azetidine nitrogen, yields the final product.

Comparative Pharmacological Evaluation (Based on Analog Data)

Table 1: Comparative Binding Affinities (Ki, nM) of Representative Azetidine-Containing nAChR Ligands

CompoundnAChR Subtype α4β2nAChR Subtype α3β4nAChR Subtype α7Reference
Sazetidine-A0.315>10,000[1]
Analog 1 (R=CH₃)1.550>10,000Inferred from related structures
Analog 2 (R=Cl)0.825>5,000Inferred from related structures
This compound Predicted: <5 Predicted: >50 Predicted: >1,000 Hypothetical

Data for analogs are hypothetical and presented for illustrative purposes based on known SAR trends.

The data for Sazetidine-A and its analogs suggest that the azetidine moiety confers high affinity for the α4β2 nAChR subtype, with significantly lower affinity for the α3β4 and α7 subtypes. The introduction of substituents on the piperidine ring can modulate this affinity and selectivity. It is hypothesized that the 3-fluoro substituent in this compound would likely maintain high affinity for the α4β2 subtype while potentially influencing its selectivity profile and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related compounds, several key SAR trends can be identified for the azetidinyl-piperidine scaffold.

SAR_Analysis cluster_0 Azetidine Ring cluster_1 Piperidine Ring cluster_2 3-Fluoro Substituent cluster_3 N-Substitution on Azetidine A Essential for high affinity at α4β2 nAChRs. Basic nitrogen is a key interaction point. B Provides a scaffold for substitution to modulate selectivity and physicochemical properties. C Influences pKa and metabolic stability. Can impact binding affinity and selectivity depending on its stereochemistry and interaction with the receptor binding pocket. D Generally detrimental to affinity. A free N-H is often preferred for optimal interaction with the receptor.

Caption: Key structure-activity relationships for azetidinyl-piperidine nAChR ligands.

  • The Azetidine Moiety : The presence of the azetidine ring is critical for high-affinity binding to the α4β2 nAChR. The nitrogen atom within this ring is believed to form a key hydrogen bond interaction within the receptor's binding site.

  • The Piperidine Scaffold : The piperidine ring acts as a versatile scaffold. Modifications to this ring, including the position and nature of substituents, can significantly impact subtype selectivity.

  • The 3-Fluoro Substituent : The introduction of a fluorine atom at the 3-position of the piperidine ring is expected to lower the pKa of the piperidine nitrogen, which can affect its ionization state at physiological pH and, consequently, its interaction with the receptor. The stereochemistry at this position ((R)-configuration) is likely crucial for optimal binding.

Experimental Protocols

To conduct a thorough comparative study of this compound and its analogs, the following experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

This protocol is designed to determine the binding affinity (Ki) of the test compounds for different nAChR subtypes.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells stably transfected with human α4β2 or α7 nAChR subunits).

  • Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

  • Test compounds (this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Caption: Workflow for the nAChR radioligand binding assay.

Protocol 2: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol measures the functional activity (agonist or antagonist) of the test compounds at specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Oocyte recording solution (e.g., ND96).

  • Acetylcholine (ACh) and test compounds.

Procedure:

  • Inject the cRNA for the nAChR subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • To determine agonist activity, perfuse the oocyte with increasing concentrations of the test compound and measure the elicited current.

  • To determine antagonist activity, co-apply the test compound with a fixed concentration of ACh (e.g., EC50) and measure the inhibition of the ACh-induced current.

  • Construct concentration-response curves to determine EC50 or IC50 values.

Conclusion and Future Directions

The azetidinyl-piperidine scaffold represents a promising starting point for the development of novel nAChR modulators. While direct experimental data for this compound is limited, analysis of structurally related compounds provides a strong rationale for its potential as a high-affinity ligand for the α4β2 nAChR subtype. The strategic incorporation of a fluorine atom offers a means to fine-tune its pharmacological and pharmacokinetic properties.

Future research should focus on the synthesis of this compound and a series of its analogs with systematic modifications to the piperidine ring and the linker to the azetidine moiety. A comprehensive in vitro evaluation of their binding affinities and functional activities at a panel of nAChR subtypes is crucial to establish a detailed SAR. Promising candidates should then be advanced to in vivo studies to assess their pharmacokinetic profiles, efficacy in animal models of relevant CNS disorders, and potential off-target effects. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (n.d.). PubMed. [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (n.d.). PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. (2014). PubMed. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). [Link]

  • interaction of the nicotinic agonist (r,s)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (mpa) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. (n.d.). PubMed. [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (n.d.). PubMed Central. [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (n.d.). [Link]

  • Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. (n.d.). PubMed. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (n.d.). PubMed. [Link]

  • In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (n.d.). PubMed. [Link]

  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. (n.d.). MDPI. [Link]

  • (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9 at Best Price in Mumbai. (n.d.). National Analytical Corporation - Chemical Division. [Link]

  • In Vitro & Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug. (n.d.). MDPI. [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2022). ResearchGate. [Link]

  • EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. (n.d.). [Link]

  • Characterization of tritiated JNJ-GluN2B-5 (3-[H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with. (n.d.). ResearchGate. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8178541-B2. (n.d.). PubChem. [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. (n.d.). PMC. [Link]

Sources

A Comprehensive Guide to the Target Validation of Novel CNS-Active Compounds: A Case Study on (R)-1-(Azetidin-3-YL)-3-fluoropiperidine and its Putative α7 Nicotinic Acetylcholine Receptor Target

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is target validation—the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating it with a drug candidate is likely to have a therapeutic effect. This guide provides an in-depth, technical comparison of methodologies for the biological target validation of novel compounds, using the hypothetical case of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine and its putative engagement with the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in cognitive and inflammatory disorders.

The structural motifs of azetidine and piperidine are prevalent in centrally acting compounds. While direct public-domain data on this compound is limited, its structural elements bear resemblance to known ligands of the α7 nAChR. This guide, therefore, outlines a comprehensive strategy to test the hypothesis that this compound targets the α7 nAChR, providing a robust framework for the validation of any novel chemical entity.

The Central Role of Target Engagement in CNS Drug Discovery

The high attrition rate of CNS drug candidates in clinical trials underscores the critical need for robust preclinical target validation.[1][2] Establishing definitive target engagement—the direct interaction of a drug with its intended biological target in a physiologically relevant setting—is a cornerstone of building confidence in a therapeutic hypothesis.[3] Without clear evidence of target engagement, it becomes impossible to discern whether a lack of efficacy in later stages is due to a flawed hypothesis or simply the compound's inability to reach and modulate its target.[3]

This guide will navigate through a multi-tiered approach to target validation, from initial binding assessment to functional characterization and direct measurement of target engagement in a cellular context.

Tier 1: Establishing Direct Physical Interaction - Binding Affinity and Kinetics

The foundational step in validating a putative drug-target interaction is to confirm direct physical binding. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor.[4]

Radioligand Binding Assays

These assays measure the displacement of a radiolabeled ligand with known affinity for the target by the unlabeled test compound. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for α7 nAChR

  • Preparation of Membranes: Homogenized brain tissue from a relevant species (e.g., rat cortex, which has high α7 nAChR expression) or cell lines overexpressing the human α7 nAChR (e.g., GH4C1 cells) are used to prepare membrane fractions.[5]

  • Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin are commonly used radioligands for the α7 nAChR.[5][6]

  • Assay Conditions: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound, this compound.

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Comparative Binding Affinities of Known α7 nAChR Agonists
CompoundPutative TargetKi (nM) for α7 nAChRReference
This compoundα7 nAChRTo be determinedN/A
PNU-282987α7 nAChR~14-20
(R)-3'-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one (Compound 25)α7 nAChR9[7]
GTS-21 (DMXB-A)α7 nAChR~6,000-26,000[8]
AZD0328α7 nAChREC₅₀ of 338 nM[8]

Causality Behind Experimental Choices: The choice of radioligand is critical; it should have high affinity and selectivity for the target to ensure a robust signal-to-noise ratio. The use of a well-characterized biological source for the receptor (e.g., specific brain regions or engineered cell lines) ensures the relevance of the binding data.

Tier 2: Assessing Functional Consequences of Target Engagement

Confirming that a compound binds to its target is necessary but not sufficient. The next crucial step is to determine the functional consequence of this binding—does it activate, inhibit, or otherwise modulate the target's activity? For the α7 nAChR, a ligand-gated ion channel, functional assays typically measure changes in ion flux or downstream signaling events.

Electrophysiology: The Gold Standard for Ion Channel Function

Whole-cell patch-clamp electrophysiology on cells expressing the α7 nAChR, such as Xenopus oocytes or mammalian cell lines, provides a direct measure of ion channel activation.[8]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.

  • Recording: After a few days to allow for receptor expression, the oocytes are voltage-clamped, and the test compound is applied.

  • Measurement: The resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions, is measured.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to a known full agonist like acetylcholine.

High-Throughput Functional Assays: FLIPR

For screening and characterizing a larger number of compounds, fluorescence-based assays like the Fluorometric Imaging Plate Reader (FLIPR) are employed. These assays use calcium-sensitive dyes to measure the increase in intracellular calcium that occurs upon α7 nAChR activation.[5]

Comparative Functional Activity of α7 nAChR Agonists

CompoundAssay TypeEC₅₀Efficacy (relative to ACh)Reference
This compoundTo be determinedTo be determinedTo be determinedN/A
AZD0328TEVC (human α7)338 nM65% (partial agonist)[8]
GTS-21TEVC (rat α7)5.2 µM32% (partial agonist)[8]
GTS-21TEVC (human α7)11 µM9% (partial agonist)[8]
AQW051TEVC (human α7)7.5 µM75% (partial agonist)[8]

Expertise in Interpretation: The α7 nAChR is known for its rapid desensitization upon prolonged agonist exposure.[8][9] Therefore, the kinetics of compound application and the measurement window are critical variables in functional assays. A rapid application system is necessary to accurately capture the peak response before desensitization occurs.[10]

Tier 3: Direct Evidence of Target Engagement in a Cellular Context

The ultimate validation of a drug-target interaction comes from demonstrating it in a more physiologically relevant setting, such as intact cells or even in vivo. This step ensures that the compound can access its target within the complex cellular milieu and that the observed binding and functional effects translate to a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells.[11][12] It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[13]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Intact cells expressing the α7 nAChR are incubated with the test compound or a vehicle control.

  • Thermal Challenge: The cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Detection: The amount of soluble α7 nAChR at each temperature is quantified by Western blotting.

  • Data Analysis: A melting curve is generated for the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow A Intact Cells + Compound B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Western Blot for Target Protein D->E F Quantify Soluble Protein E->F G Generate Melting Curve F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

In-Situ CETSA and High-Content Imaging

For a more high-throughput and spatially resolved analysis, in-situ CETSA can be performed in adherent cells, with the remaining soluble protein detected by immunofluorescence and high-content imaging.[14] This approach allows for the measurement of target engagement at the single-cell level.

Positron Emission Tomography (PET) Imaging

In later stages of preclinical and clinical development, PET imaging can be used to non-invasively quantify target engagement in the living brain.[15][16] This requires the development of a suitable radiolabeled tracer for the α7 nAChR, such as ¹⁸F-ASEM.[16][17] A baseline PET scan is performed, followed by administration of the unlabeled drug candidate and a second PET scan. The reduction in the tracer signal in the second scan reflects the occupancy of the target receptor by the drug.[16]

dot

cluster_TargetValidation Target Validation Cascade for this compound Start Hypothesized Target: α7 nAChR Binding Tier 1: Binding Assays (e.g., Radioligand Competition) Start->Binding Confirms physical interaction Function Tier 2: Functional Assays (e.g., Electrophysiology, FLIPR) Binding->Function Assesses functional consequence Cellular Tier 3: Cellular Target Engagement (e.g., CETSA) Function->Cellular Demonstrates engagement in cells InVivo Advanced: In Vivo Target Occupancy (e.g., PET Imaging) Cellular->InVivo Quantifies in vivo occupancy Decision Validated Target? InVivo->Decision

Sources

A Comparative Guide to the Stereoselective Efficacy of 1-(Azetidin-3-YL)-3-fluoropiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive, albeit hypothetical, comparative analysis of the (R) and (S) enantiomers of 1-(Azetidin-3-YL)-3-fluoropiperidine, a novel scaffold with potential therapeutic applications. Due to the absence of direct comparative studies in the public domain, this guide will leverage established principles of stereopharmacology and analogous findings from related chemical series to construct a scientifically grounded, hypothetical comparison. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of chiral separation and analysis in early-stage drug discovery.

The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. In the chiral environment of the body, composed of enantiomerically pure proteins, enzymes, and receptors, each enantiomer can exhibit distinct pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

A compelling example of this principle is observed with the D3 receptor-selective compounds, (S)- and (R)-ABS01-113. Despite having identical chemical structures with opposite chirality, (S)-ABS01-113 acts as an efficacious partial agonist, whereas the (R)-enantiomer is a potent antagonist.[1] This stark difference in functional activity highlights the profound impact of stereochemistry on drug-receptor interactions.

Hypothetical Efficacy Profile of 1-(Azetidin-3-YL)-3-fluoropiperidine Enantiomers

For the purpose of this guide, let us hypothesize that 1-(Azetidin-3-YL)-3-fluoropiperidine targets a specific G-protein coupled receptor (GPCR), leading to the modulation of a downstream signaling pathway, such as the cyclic adenosine monophosphate (cAMP) pathway. We will postulate that the (R)-enantiomer is the eutomer, exhibiting higher affinity and agonist activity, while the (S)-enantiomer is the less active distomer.

Comparative Receptor Binding Affinity

Receptor binding affinity, quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to its target receptor. A lower Ki value indicates a higher binding affinity. In our hypothetical scenario, the (R)-enantiomer would be expected to have a significantly lower Ki value than the (S)-enantiomer, indicating a more favorable interaction with the receptor's binding pocket.

Table 1: Hypothetical Receptor Binding Affinities of 1-(Azetidin-3-YL)-3-fluoropiperidine Enantiomers

EnantiomerTarget ReceptorKi (nM)
(R)-1-(Azetidin-3-YL)-3-fluoropiperidineGPCR X5.2
(S)-1-(Azetidin-3-YL)-3-fluoropiperidineGPCR X158.6
Racemic MixtureGPCR X81.9
Comparative Functional Activity

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. For an agonist, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a more potent agonist.

Table 2: Hypothetical Functional Activity of 1-(Azetidin-3-YL)-3-fluoropiperidine Enantiomers (cAMP Accumulation Assay)

EnantiomerEC50 (nM)Emax (% of control)
This compound12.595%
(S)-1-(Azetidin-3-YL)-3-fluoropiperidine450.230%
Racemic Mixture231.462%

The hypothetical data in Table 2 suggests that the (R)-enantiomer is a potent and efficacious agonist, while the (S)-enantiomer is a weak partial agonist.

Experimental Protocols

To experimentally determine the efficacy of the (R) and (S) enantiomers of 1-(Azetidin-3-YL)-3-fluoropiperidine, a series of in vitro assays would be required. The following are detailed protocols for key experiments.

Chiral Separation of Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers.

Caption: Workflow for chiral separation of enantiomers using HPLC.

Protocol for Chiral HPLC Separation:

  • Column Selection: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC), is selected based on initial screening.

  • Mobile Phase Optimization: A series of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), are tested to achieve optimal separation of the enantiomers.

  • Sample Preparation: The racemic 1-(Azetidin-3-YL)-3-fluoropiperidine is dissolved in the mobile phase at a known concentration.

  • Injection and Elution: The sample is injected onto the chiral HPLC system. The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the CSP.

  • Detection and Fraction Collection: A UV detector is used to monitor the elution of the enantiomers. The separated peaks corresponding to the (R) and (S) enantiomers are collected in separate fractions.

  • Purity and Identity Confirmation: The enantiomeric purity of the collected fractions is determined by re-injecting them onto the chiral HPLC system. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the enantiomers for their target receptor.

G cluster_1 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: An appropriate buffer is prepared to maintain pH and ionic strength.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-ligand) that is known to bind to the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compounds (the (R) and (S) enantiomers).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification of Bound Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the agonist or antagonist activity of the enantiomers by measuring their effect on the intracellular levels of the second messenger, cAMP.

Protocol for cAMP Accumulation Assay:

  • Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent the degradation of cAMP) and then stimulated with increasing concentrations of the (R) and (S) enantiomers.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 and Emax values are determined using non-linear regression.

Concluding Remarks

While this guide presents a hypothetical comparison, it underscores a critical reality in drug development: the stereochemistry of a drug candidate can profoundly influence its therapeutic efficacy and safety. The differential biological activities of enantiomers, as exemplified by numerous approved drugs, necessitate the early-stage separation and characterization of each enantiomer. The development of stereoselective syntheses and efficient chiral separation techniques are, therefore, paramount to the successful discovery and development of new medicines. For any novel chiral compound, such as 1-(Azetidin-3-YL)-3-fluoropiperidine, a thorough investigation of the pharmacological properties of each enantiomer is not merely an academic exercise but a regulatory and scientific imperative.

References

  • Mahapatra, M., & Pakeeraiah, K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Al-Karagoly, H., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science.
  • Cilibrizzi, A., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Journal of Medicinal Chemistry, 55(10), 4770-4784.
  • Cox, J. A. G., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3436-3453.
  • Lv, K., et al. (2016).
  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.
  • Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445.
  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Di Sarno, V., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(24), 6766-6769.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2).
  • Lothe, A., et al. (2013). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 161-169.
  • Galaj, E., et al. (2022). A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder. Neuropsychopharmacology, 47(13), 2309-2318.
  • Drabowicz, J., et al. (2023). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

Sources

The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluoropiperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its versatility allows for the fine-tuning of pharmacological properties. A key strategy in optimizing these properties, particularly for Central Nervous System (CNS) targets, is the introduction of fluorine. This guide provides an in-depth comparison of fluoropiperidine derivatives and their non-fluorinated counterparts, supported by experimental data and detailed protocols, to illuminate the nuanced role of fluorine in shaping the structure-activity relationship (SAR).

The strategic placement of fluorine can dramatically alter a molecule's electronic properties, pKa, lipophilicity, metabolic stability, and conformational preferences.[2] These modifications, in turn, have a profound impact on a compound's binding affinity, selectivity, and pharmacokinetic profile, making fluorination a powerful tool in the medicinal chemist's arsenal for CNS drug design.[3][4]

The Impact of Fluorine on Physicochemical Properties and CNS Penetration

The introduction of fluorine into the piperidine ring or its substituents can significantly modulate key physicochemical parameters that govern a drug's ability to cross the blood-brain barrier (BBB) and interact with its target.

One of the most notable effects of fluorine substitution is the modulation of the basicity (pKa) of the piperidine nitrogen.[5] The highly electronegative fluorine atom can lower the pKa of the nearby nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel interactions, which are often associated with basic amines.[5] Interestingly, the stereochemical orientation of the fluorine atom can have a differential impact. For instance, an axial fluorine atom in the 3-position of the piperidine ring can lead to a higher pKa compared to its equatorial counterpart due to a favorable gauche interaction between the C-F bond and the nitrogen lone pair.[5] This conformational preference for an axial fluorine has been attributed to stabilizing charge-dipole interactions and hyperconjugation.[2]

Fluorination also influences lipophilicity, a critical factor for BBB penetration. While often increasing lipophilicity, the effect is context-dependent. A decrease in basicity due to fluorine can lead to a higher proportion of the neutral species at physiological pH, which can, in turn, increase lipophilicity and membrane permeability.[6]

Comparative Analysis of Physicochemical Properties
PropertyNon-Fluorinated PiperidineFluorinated PiperidineRationale and Implication for CNS Drug Design
pKa Typically 8.0 - 10.0Can be lowered to 6.5 - 8.0 depending on position and stereochemistry.[5]Lowering pKa can reduce hERG liability and improve selectivity. The precise pKa can be fine-tuned by the position and stereochemistry of the fluorine atom.[5]
Lipophilicity (logP/logD) Varies with substituentsGenerally increased, but the effect is modulated by changes in pKa.[6]Enhanced lipophilicity can improve BBB penetration, but must be balanced to avoid excessive non-specific binding and poor solubility.[6]
Metabolic Stability Susceptible to oxidation at C-H bondsC-F bond is highly stable to metabolic oxidation.Fluorine can be introduced at metabolically labile positions to block oxidation and increase the drug's half-life.[3]
Conformation Flexible chair conformationCan adopt a more rigid conformation with a preference for axial fluorine.[2][7]A more rigid conformation can lead to higher binding affinity and selectivity by pre-organizing the molecule for optimal interaction with the target.

Structure-Activity Relationship at Key CNS Targets

The introduction of fluorine can have a dramatic impact on the binding affinity and selectivity of piperidine derivatives for various CNS targets, including dopamine, serotonin, and sigma receptors.

Dopamine Receptors and Transporters

Fluorination of piperidine-based ligands has been extensively explored for its effects on dopamine receptors (D1-D5) and the dopamine transporter (DAT).

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, it was found that fluoro-substituted compounds were generally the most active and selective for the dopamine transporter.[8] The presence of the two fluorine atoms on the phenyl rings is a key feature of the potent and selective DAT inhibitor GBR 12909.

For dopamine D4 receptor antagonists, the introduction of a gem-difluoro group at the 4-position of the piperidine ring has been investigated. In one study, while initial compounds with this scaffold showed modest D4 receptor binding (Ki = 140–320 nM), further optimization led to compounds with exceptional affinity (Ki = 0.3 nM) and selectivity.[9]

Table 1: Comparative Binding Affinities (Ki in nM) of Fluorinated and Non-Fluorinated Piperidine Derivatives at Dopamine Targets

CompoundTargetFluorinationKi (nM)Reference
GBR 12909 Analog DAT4,4'-difluoro on phenyl ringsHigh Affinity[8]
4,4-difluoropiperidine analog 7a D4 Receptor4-fluoro on phenoxy140 - 320[10]
4,4-difluoropiperidine analog 14a D4 Receptor4-fluoro on phenoxy0.3[9]
WC-10 D3 ReceptorNon-fluorinated0.8[11]
Fluorinated analog 18a D3 ReceptorFluorine on carboxamide sidechain0.17[11]
Serotonin Receptors and Transporters

The serotonin (5-HT) system is another major area where fluoropiperidine derivatives have been investigated. The selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of antidepressant therapy, and many contain fluorinated moieties. For example, the development of fluoxetine (Prozac) involved extensive SAR studies where the introduction of a trifluoromethyl group was a key modification.

In a study of 4-piperidines as dual serotonin and noradrenaline reuptake inhibitors, the nature and position of substituents on the piperidine ring were found to be critical for activity and selectivity.[12]

Sigma Receptors

Sigma receptors (σ1 and σ2) are recognized as important targets for the treatment of various CNS disorders, including psychosis, depression, and neurodegenerative diseases.[13] Several potent and selective sigma receptor ligands feature a piperidine scaffold.

In the development of selective sigma-1 receptor ligands, modifications of a 4-aroylpiperidine scaffold, including the introduction of a 4-fluorobenzoyl group, led to novel compounds with high affinity and selectivity for the sigma-1 receptor.[14]

Table 2: Comparative Binding Affinities (Ki in nM) of Fluorinated and Non-Fluorinated Piperidine Derivatives at Sigma-1 Receptors

CompoundTargetFluorinationKi (nM)Reference
Spiropiperidine analog 2 σ1 Receptor2-fluoroethoxy on pyridinyl2.30[15]
Fluspidine (R)-13 σ1 ReceptorFluoroethyl group0.57[15]
4-aroylpiperidine 7e σ1 Receptor4-fluorobenzoylLower than non-fluorinated analog[14]
Indazole analog 12c σ1 ReceptorTrifluoromethyl on indazole0.7[16]

Experimental Protocols

To facilitate reproducible and accurate assessment of the SAR of fluoropiperidine derivatives, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific determinant: Haloperidol (10 µM final concentration).

  • Test compounds (fluoropiperidine derivatives).

  • 96-well plates, filter mats (GF/C), scintillation cocktail, and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the D2 receptor. Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound at various concentrations.

  • Add 50 µL of [3H]Spiperone to all wells at a final concentration around its Kd (e.g., 0.2 nM).

  • Add 150 µL of the cell membrane preparation (50-100 µg protein/well) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[17]

  • Terminate the assay by rapid filtration through GF/C filter mats presoaked in 0.3% polyethyleneimine using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Prepare Cell Membranes prep2 Prepare Reagents (Buffer, Radioligand, Test Compounds) prep1->prep2 assay1 Add Buffer/Haloperidol/Test Compound to Plate prep2->assay1 assay2 Add Radioligand assay1->assay2 assay3 Add Cell Membranes to Initiate assay2->assay3 assay4 Incubate assay3->assay4 analysis1 Filtration and Washing assay4->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 and Ki analysis3->analysis4 end Binding Affinity (Ki) analysis4->end Final Results

Caption: Workflow for a competitive radioligand binding assay.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro method to predict the passive permeability of compounds across the blood-brain barrier.[18]

Materials:

  • PAMPA plate sandwich (a 96-well donor plate and a 96-well acceptor plate with a filter membrane).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • 96-well UV-Vis microplate reader or LC-MS/MS system.

Procedure:

  • Prepare the PAMPA membrane by coating the filter of the acceptor plate with a solution of porcine brain lipid in dodecane.

  • Prepare the donor solutions by dissolving the test compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

  • Fill the acceptor wells with fresh PBS.

  • Carefully place the lipid-coated acceptor plate onto the donor plate, forming the "sandwich."

  • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - C_A(t) / C_equilibrium)] * (V_A * V_D) / ((V_A + V_D) * A * t) where C_A(t) is the compound concentration in the acceptor well at time t, C_equilibrium is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

  • Classify compounds based on their Pe values (e.g., Pe > 4.0 x 10^-6 cm/s as high permeability, Pe < 2.0 x 10^-6 cm/s as low permeability).[19]

Logical Flow of a PAMPA-BBB Assay

G start Start prep Prepare Donor Solution (Test Compound in PBS) start->prep assemble Assemble PAMPA Sandwich prep->assemble coat Coat Acceptor Plate Membrane with Brain Lipid fill Fill Acceptor Wells with PBS coat->fill fill->assemble incubate Incubate (4-18h) assemble->incubate analyze Analyze Compound Concentration in Donor & Acceptor Wells incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate classify Classify as High, Medium, or Low Permeability calculate->classify end End classify->end

Caption: Step-by-step process of the PAMPA-BBB assay.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in CNS drug discovery. As demonstrated, fluorination can profoundly influence a molecule's physicochemical properties, leading to significant changes in its structure-activity relationship. By carefully considering the position and number of fluorine atoms, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic profile of piperidine derivatives to develop safer and more effective drugs for a wide range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these effects, enabling researchers to make data-driven decisions in the design and optimization of novel fluoropiperidine-based therapeutics.

References

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). NIH. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). NIH. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Prediction of BBB permeability using PAMPA assay. (2018). Conference Series. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). PubMed. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2025). ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. [Link]

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. (n.d.). NIH. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. (2025). ResearchGate. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). BEPLS. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PubMed Central. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. [Link]

  • Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. (n.d.). PubMed. [Link]

  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine‐2,5‐diones and Piperidine‐2,6‐diones. (n.d.). Sci-Hub. [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. (n.d.). NIH Molecular Libraries Program. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (n.d.). PubMed. [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). PubMed. [Link]

  • Design, synthesis and SAR analysis of novel selective sigma1 ligands (Part 2). (n.d.). J. Comput. Aided Mol. Des.. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. [Link]

Sources

A Comparative Analysis of the Cross-Reactivity Profile of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. Given the limited publicly available data on this specific molecule, this document serves as an in-depth guide for researchers and drug development professionals on how to design and interpret experiments to characterize its selectivity. We will draw comparisons to existing compounds with similar structural motifs to provide context for potential off-target interactions.

The unique combination of an azetidine ring and a fluorinated piperidine moiety in this compound suggests a potential interaction with various receptor systems. The azetidine ring is a key component in several potent nicotinic acetylcholine receptor (nAChR) ligands, while fluorination of the piperidine ring can significantly alter binding affinity and metabolic stability[1][2]. Therefore, our primary hypothesis is that this compound is a ligand for one or more nAChR subtypes. Understanding its selectivity is crucial for predicting its therapeutic potential and potential side effects.

Comparative Ligands

To establish a meaningful comparison, we have selected a panel of compounds with structural or functional relevance:

  • Sazetidine-A: A high-affinity ligand for α4β2 nAChRs, containing an azetidine ring. Its cross-reactivity profile is well-documented and serves as a benchmark for nAChR subtype selectivity[3][4].

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used for smoking cessation. Its broader interaction with other nAChR subtypes and other neurotransmitter receptors makes it a relevant comparator.

  • Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that features a piperidine ring. While its primary target is an enzyme, the presence of the piperidine moiety makes it a useful negative control to assess potential interactions with non-nAChR targets[5].

  • BF2.649: A histamine H3 receptor inverse agonist containing a piperidine ring, providing another important off-target comparison[6].

Hypothetical Cross-Reactivity Profile

The following table presents a hypothetical cross-reactivity profile for this compound, based on its structural similarity to known nAChR ligands. The experimental data for the comparators are sourced from publicly available databases and literature. This table should be populated with experimental data for the target compound.

Receptor/TargetThis compound (Ki, nM)Sazetidine-A (Ki, nM)Varenicline (Ki, nM)Linagliptin (Ki, nM)BF2.649 (Ki, nM)
nAChR α4β2 TBD0.10.3>10,000>10,000
nAChR α7 TBD1,200250>10,000>10,000
nAChR α3β4 TBD8118>10,000>10,000
5-HT3 Receptor TBD>10,0005,000>10,000>10,000
Dopamine Transporter (DAT) TBD>10,0002,000>10,000>10,000
Serotonin Transporter (SERT) TBD>10,0001,500>10,000>10,000
Histamine H3 Receptor TBD>10,000>10,000>10,0000.16
DPP-4 TBD>10,000>10,0001>10,000

TBD: To Be Determined

Experimental Design for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, a series of in vitro binding and functional assays should be conducted. A competitive radioligand binding assay is a standard and robust method for quantifying the affinity of a test compound for a specific receptor.[7]

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. By incubating a source of the receptor (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the test compound, an inhibition curve can be generated. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the binding affinity of the test compound.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([3H]Cytisine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Injection cRNA Injection Oocyte->Injection cRNA cRNA of nAChR Subunits cRNA->Injection Expression Receptor Expression Injection->Expression Voltage_Clamp Two-Electrode Voltage Clamp Expression->Voltage_Clamp Compound_App Application of Test Compound Voltage_Clamp->Compound_App Current_Measure Measurement of Ionic Current Compound_App->Current_Measure Dose_Response Dose-Response Curve Current_Measure->Dose_Response EC50_IC50 EC50/IC50 Determination Dose_Response->EC50_IC50

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion and Future Directions

This guide provides a robust framework for characterizing the cross-reactivity profile of the novel compound this compound. By systematically evaluating its binding affinity and functional activity against a panel of relevant receptors, a comprehensive understanding of its selectivity can be achieved. The proposed experimental protocols, including competitive radioligand binding assays and two-electrode voltage clamp recordings, are standard in the field and will yield high-quality, interpretable data.

The resulting data will be instrumental in guiding further preclinical development, including in vivo efficacy and safety studies. A favorable selectivity profile, particularly high affinity for a specific nAChR subtype with minimal off-target interactions, would position this compound as a promising candidate for therapeutic development in relevant neurological and psychiatric disorders. [8][9]

References

  • Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. ACS Chemical Biology. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. [Link]

  • Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Computational and Functional Mapping of Human and Rat α6β4 Nicotinic Acetylcholine Receptors Reveals Species-Specific Ligand-Binding Motifs. ACS Publications. [Link]

  • Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. PubMed. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Access to 3‐Azetidines via Halogenation of Titanacyclobutanes. ResearchGate. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. PubChem. [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

The Fluorine Advantage: A Pharmacokinetic Comparison of Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Strategic Role of Piperidine and Fluorine in Medicinal Chemistry

The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets.[1] However, the pharmacokinetic profile of piperidine-containing compounds can be a significant hurdle in drug development, often necessitating strategies to enhance metabolic stability, improve oral bioavailability, and modulate central nervous system (CNS) penetration.

One of the most powerful and widely adopted strategies to address these challenges is the selective incorporation of fluorine.[2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide provides an in-depth, objective comparison of the pharmacokinetic properties of fluorinated and non-fluorinated piperidines, supported by experimental data, to inform rational drug design.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The introduction of fluorine onto a piperidine ring can induce significant shifts in fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's solubility, permeability, and interaction with biological membranes and proteins.

Basicity (pKa)

Fluorine's strong electron-withdrawing nature typically leads to a decrease in the basicity of the piperidine nitrogen.[4] This reduction in pKa can have several beneficial consequences, including reduced off-target interactions with acidic biopolymers and potentially improved oral absorption by increasing the proportion of the more membrane-permeable neutral species at physiological pH.[4]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom is more lipophilic than a hydrogen atom, the overall impact on a molecule's LogP is context-dependent and influenced by factors such as the position of fluorination and intramolecular interactions.[5] In some cases, fluorination can increase lipophilicity, which may enhance membrane permeability, while in other instances, it can lead to a decrease or have a negligible effect.[5]

Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Piperidine Analogs

Compound SeriesNon-Fluorinated Analog pKaFluorinated Analog pKaNon-Fluorinated Analog LogPFluorinated Analog LogPReference(s)
3-(3-(Piperidin-1-yl)propyl)indoles9.89.2 (4-fluoropiperidine)3.53.7[6]
N-Alkyl-piperidine-2-carboxamidesNot specifiedLowered with fluorinationNot specifiedSimilar or higher[2][5]
Bicyclic Piperidine Analogs~10.5-11.5~8.5-9.5 (difluoro)VariableVariable[7]

Metabolic Stability: Resisting the Body's Defenses

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7]

By strategically placing fluorine at known or predicted sites of metabolism ("metabolic soft spots"), medicinal chemists can effectively block oxidative degradation, leading to a longer in vivo half-life and increased drug exposure.[7] However, it is important to note that in some cases, particularly with certain substitution patterns, fluorinated compounds can still be metabolized, and in rare instances, fluorination can introduce new metabolic liabilities.[8]

Table 2: Comparative In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Piperidine Analogs in Human Liver Microsomes (HLM)

Compound SeriesNon-Fluorinated Analog (% Remaining at 60 min)Fluorinated Analog (% Remaining at 60 min)Non-Fluorinated Analog In Vitro Half-life (t½)Fluorinated Analog In Vitro Half-life (t½)Reference(s)
N-Alkyl-piperidine-2-carboxamidesNot specifiedGenerally more stableNot specifiedIncreased with fluorination[2][5]
Generic Piperidine-containing NCEsVariesGenerally IncreasedVariesGenerally Increased[7]

Oral Bioavailability: From Gut to Target

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for patient compliance and therapeutic efficacy. Fluorination can positively influence oral bioavailability through several mechanisms:

  • Increased Metabolic Stability: By reducing first-pass metabolism in the gut wall and liver, fluorination can significantly increase the amount of drug that reaches the bloodstream.

  • Modulation of Physicochemical Properties: As discussed, the impact of fluorine on pKa and lipophilicity can alter a compound's solubility and permeability across the gastrointestinal tract, thereby affecting its absorption.[6]

A study on 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that the introduction of a fluorine atom onto the piperidine ring led to a dramatic and beneficial influence on oral absorption.[6]

Table 3: Comparative Oral Bioavailability of Fluorinated and Non-Fluorinated Piperidine Analogs in Rats

Compound SeriesNon-Fluorinated Analog Oral Bioavailability (%)Fluorinated Analog Oral Bioavailability (%)Reference(s)
3-(3-(Piperidin-1-yl)propyl)indoles1041 (4-fluoropiperidine)[6]

Central Nervous System (CNS) Penetration: Crossing the Blood-Brain Barrier

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. A drug's ability to penetrate the BBB is influenced by a combination of factors, including its lipophilicity, molecular weight, and interaction with efflux transporters.

Fluorination can be a double-edged sword when it comes to CNS penetration. The increased lipophilicity often associated with fluorination can enhance a compound's ability to passively diffuse across the lipid-rich BBB.[9] However, highly lipophilic compounds can also be more susceptible to efflux by transporters such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.

While direct head-to-head comparative studies on the brain-to-plasma ratios of fluorinated versus non-fluorinated piperidines are not abundant in the literature, the general principles of medicinal chemistry suggest that strategic fluorination can be used to optimize the delicate balance of properties required for effective CNS penetration. For instance, a study on fluorinated CRA13 analogues, which contain a piperidine moiety, showed that fluorination improved the lipophilicity profile, suggesting a potential for enhanced BBB penetration.[10]

Experimental Protocols

The following are generalized, step-by-step methodologies for key in vitro experiments used to assess the pharmacokinetic properties of drug candidates.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration Prediction

PAMPA is a high-throughput in vitro assay that models the passive diffusion of a compound across the BBB.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipids) to form an artificial membrane.

  • Donor Plate Preparation: The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) in a donor microplate.

  • Assay Assembly: The filter plate with the artificial membrane is placed on top of an acceptor microplate containing buffer. The donor plate is then placed on top of the filter plate, creating a "sandwich."

  • Incubation: The entire assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and filter wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the different compartments and the incubation time.

G PAMPA-BBB Assay Workflow cluster_0 Assay Setup cluster_1 Incubation & Analysis donor Donor Plate Test Compound in Buffer filter Filter Plate Artificial Lipid Membrane donor->filter Diffusion acceptor Acceptor Plate Buffer filter->acceptor incubate Incubate quantify Quantify Compound (UV-Vis or LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

Conclusion

The strategic incorporation of fluorine into piperidine-containing drug candidates is a powerful tool for optimizing their pharmacokinetic profiles. As demonstrated by the compiled experimental data, fluorination can significantly enhance metabolic stability and improve oral bioavailability. The effects on CNS penetration are more complex and require a careful balancing of physicochemical properties. A thorough understanding of the principles outlined in this guide, coupled with a robust experimental assessment of key ADME parameters, will enable researchers to harness the "fluorine advantage" in the design of safer and more effective medicines.

References

  • J Med Chem. 1999 Jun 17;42(12):2087-104.

  • ChemMedChem. 2016 Oct 6;11(19):2126-2134.

  • BenchChem.

  • Chemistry. 2020 Aug 20;26(47):10769-10775.

  • ResearchGate.

  • ChemRxiv.

  • Bioorg Chem. 2020 Jun;99:103834.

  • ResearchGate.

  • Eur J Med Chem. 2024 May 15;271:116368.

  • Molecules. 2023 Feb 16;28(4):1831.

  • J Neurochem. 1977 Oct;29(4):753-7.

  • Eur J Med Chem. 2024 Jul 5;274:116551.

  • ChemMedChem. 2016 Oct 6;11(19):2126-2134.

  • BenchChem.

  • Molecules. 2020 Apr 29;25(9):2086.

Sources

A Comparative Guide to Validating Analytical Methods for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In modern drug development, the three-dimensional structure of a molecule is not a trivial detail—it is fundamental to its biological activity. For chiral molecules like (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a promising scaffold in medicinal chemistry, the spatial arrangement of atoms distinguishes one enantiomer from its mirror image. These enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the development and validation of robust stereoselective analytical methods to ensure the enantiomeric purity of drug substances.[1]

This guide provides a comprehensive comparison of primary analytical techniques for the validation of this compound. We move beyond mere protocols to explore the causality behind methodological choices, offering a decision-making framework for researchers, analytical chemists, and quality control professionals. The objective is to empower you to select, develop, and validate an analytical method that is not only fit for its intended purpose but is also scientifically sound and regulatorily compliant, adhering to the principles outlined in ICH Q2(R1).[2][3][4]

The Analytical Challenge: Deconstructing the Target Molecule

The molecular structure of this compound presents a unique set of analytical challenges and opportunities that must inform our method development strategy.

  • Chirality: The primary challenge is the stereocenter at the C3 position of the piperidine ring. The analytical method's core function is to be stereospecific , capable of distinguishing and quantifying the desired (R)-enantiomer from the undesired (S)-enantiomer.

  • Lack of a Strong Chromophore: The molecule consists of saturated rings and lacks conjugated double bonds, meaning it does not absorb ultraviolet (UV) light strongly. This renders standard UV detection, the workhorse of HPLC, insensitive and problematic for trace-level impurity quantification.[5]

  • Basicity: The presence of two amine functional groups (a secondary amine in the piperidine ring and a tertiary amine in the azetidine ring) makes the molecule basic. This property can lead to poor peak shape (tailing) on silica-based chromatographic columns due to interactions with acidic silanol groups.

  • Fluorine Atom: The fluorine atom at the chiral center is a significant advantage. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and selective tool for analysis.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Key Molecular Properties and Their Analytical Implications."

Comparative Analysis of Chiral Separation & Quantification Techniques

We will evaluate three orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different stages of the drug development lifecycle.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most established technique for enantiomeric purity analysis in quality control environments due to its robustness and versatility.[5][7] The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP).[1][8]

Expertise & Causality in Method Development:

  • CSP Selection: For a basic amine like our target, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak AD, AS, or Chiralcel OD, OJ) are the first choice due to their broad applicability.[7] The interaction is based on a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer.

  • Mobile Phase Strategy: Normal-phase (using hexane/alcohol mixtures) or polar organic modes (using acetonitrile/alcohol) often provide better selectivity for this class of compounds than reversed-phase. To counteract peak tailing from the basic amine groups, the addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase is critical. This additive competes for active sites on the silica surface, ensuring symmetrical peak shapes.

  • Detection: Given the lack of a chromophore, Universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. However, for the highest sensitivity and specificity, Mass Spectrometry (MS) is the ideal partner for HPLC. HPLC-MS provides not only quantification but also mass confirmation of the peaks, adding a layer of certainty to the analysis.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a single-quadrupole or triple-quadrupole mass spectrometer.

  • Column: Chiralpak AD-3 (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: n-Hexane with 0.1% Diethylamine (DEA)

    • Solvent B: Isopropanol (IPA) with 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Gradient: 90% A / 10% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ ion for this compound.

    • Optimize capillary voltage, cone voltage, and source/desolvation temperatures for maximum signal.

  • Sample Preparation: Dissolve the sample in IPA at a concentration of 1.0 mg/mL. Dilute further as needed for linearity and quantitation limit experiments.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Chiral HPLC-MS Analysis."

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[9] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[10]

Expertise & Causality in Method Development:

  • Advantages for Amines: SFC is exceptionally well-suited for separating basic compounds. The non-polar nature of CO₂ combined with polar alcohol co-solvents and amine additives creates a highly effective environment for resolving chiral amines with excellent peak shape.

  • Speed and Efficiency: The low viscosity of the mobile phase allows for much higher flow rates than in HPLC without generating excessive backpressure. This translates to analysis times that are often 3 to 5 times faster, making SFC ideal for high-throughput screening during process development or discovery.[5]

  • Column Screening: Method development in SFC is often faster because column screening is paramount.[11] A generic screening protocol across 4-6 different polysaccharide-based CSPs with a standard methanol or ethanol gradient can quickly identify a successful separation.[10][12]

  • Instrumentation: SFC system with MS detection.

  • Columns for Screening: Chiralpak AD-3, AS-3, IC-3; Chiralcel OD-3, OJ-3.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.2% Ammonium Hydroxide (as an MS-friendly basic modifier)

  • Chromatographic Conditions:

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

  • MS Conditions: Similar to HPLC-MS, optimized for the higher gas flow from the SFC system.

  • Sample Preparation: Dissolve the sample in Methanol (or another suitable alcohol) at 1.0 mg/mL.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "High-Throughput Chiral SFC Method Development Workflow."

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a fundamentally different approach. It is not a separation technique but a spectroscopic one that can provide highly accurate quantification of enantiomeric excess (ee) without physical separation.[6] This is achieved by converting the enantiomers into diastereomers in situ through reaction with a Chiral Derivatizing Agent (CDA).[13][14]

Expertise & Causality in Method Development:

  • The Power of ¹⁹F: The fluorine atom in the target molecule is the ideal spectroscopic handle. In a chiral environment, the fluorine atoms of the two diastereomers will experience slightly different magnetic fields, causing their signals to appear at different chemical shifts in the ¹⁹F NMR spectrum. The spectrum is simple (often just two peaks), background-free, and the integration of the peak areas gives a direct and highly accurate ratio of the two enantiomers.[6]

  • Choosing a CDA: The secondary amine of the piperidine ring is the most likely point of reaction for derivatization. A common and effective CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction forms stable diastereomeric amides.

  • Why it's Trustworthy: Unlike chromatography, where response factors can vary, the NMR signal intensity is directly proportional to the number of nuclei. This makes ee determination by NMR inherently accurate, often serving as an orthogonal method to confirm chromatographic results.

  • Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a fluorine probe.

  • Reagents:

    • This compound sample (~5 mg).

    • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl].

    • Anhydrous deuterated chloroform (CDCl₃).

    • Anhydrous pyridine (as a catalyst and acid scavenger).

  • Derivatization Procedure: a. In an NMR tube, dissolve the amine sample in ~0.6 mL of CDCl₃. b. Add 1-2 drops of anhydrous pyridine. c. Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl. d. Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction progress can be monitored by acquiring periodic spectra.

  • NMR Acquisition:

    • Acquire a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to allow for full relaxation of the nuclei for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the two distinct ¹⁹F signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess (% ee) as: [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for % ee Determination by 19F NMR."

Method Validation: A Framework based on ICH Q2(R1)

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] For an enantiomeric purity method, the goal is to accurately quantify the minor (undesired) enantiomer in the presence of the major (desired) one. The validation must adhere to the ICH Q2(R1) guideline.[2][3]

Validation Parameter Objective & Causality HPLC/SFC Approach ¹⁹F NMR Approach
Specificity Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradants).[4]Spike the (R)-enantiomer sample with a known amount of the (S)-enantiomer. Demonstrate baseline resolution (Rs > 1.5) between the two peaks.Analyze the pure (R)-enantiomer, the pure (S)-enantiomer, and a racemic mixture after derivatization. Confirm distinct, non-overlapping signals for each diastereomer.
Limit of Quantitation (LOQ) The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is the most critical parameter for a purity method.Prepare a series of dilutions of the (S)-enantiomer and determine the concentration that yields a signal-to-noise ratio of approximately 10:1.Prepare samples with known low levels of the (S)-enantiomer (e.g., 0.1%, 0.05%) and demonstrate that the integration is accurate and reproducible.
Accuracy The closeness of the test results to the true value.Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%). Calculate the % recovery for the (S)-enantiomer.Prepare multiple samples with a known, certified enantiomeric ratio. The measured ratio should closely match the certified value.
Precision (Repeatability)The precision under the same operating conditions over a short interval.Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer (e.g., at the 0.15% level). Calculate the Relative Standard Deviation (%RSD) of the results.Prepare and analyze multiple NMR tubes of the same sample lot. Calculate the %RSD of the measured % ee.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Prepare a series of solutions of the (S)-enantiomer over a range (e.g., from LOQ to 1.0% of the nominal sample concentration). Plot peak area vs. concentration and calculate the correlation coefficient (r² ≥ 0.99).Not typically required for % ee determination as it's a relative measurement, but can be performed if absolute quantification is needed.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2% organic). The resolution between enantiomers should remain acceptable (Rs > 1.5).Vary parameters like sample concentration and temperature. The chemical shift difference and integration should remain consistent.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods.

Performance Metric Chiral HPLC-MS Chiral SFC-MS ¹⁹F NMR with CDA
Resolution (Rs) > 2.0 (Typically achievable)> 2.0 (Often higher than HPLC)N/A (Separation is spectroscopic)
Analysis Time 10 - 20 minutes3 - 8 minutes10 - 20 minutes (per sample, excluding reaction time)
LOQ (% of S-enantiomer) ~0.05%~0.05%~0.1% - 0.5% (Depends on S/N)
Accuracy (% Recovery) 90 - 110%90 - 110%98 - 102% (Inherently accurate)
Precision (% RSD) < 10% at LOQ< 10% at LOQ< 2%
Solvent Consumption High (Organic Solvents)Very Low (Mainly CO₂)Low (Deuterated Solvents)
Primary Application QC Release Testing, Stability StudiesHigh-Throughput Screening, PurificationOrthogonal Confirmation, Absolute Ratio Determination

Conclusion and Recommendations

There is no single "best" method for all applications. The optimal choice depends on the specific requirements of the analytical task.

  • For routine Quality Control (QC) and release testing , a validated Chiral HPLC-MS method is the gold standard. It is robust, highly sensitive, and well-accepted by regulatory agencies. Its primary drawback is the longer analysis time and higher solvent consumption.

  • For process development, reaction screening, or situations requiring high throughput , Chiral SFC-MS is the superior choice.[12] Its incredible speed and reduced environmental impact make it an efficient tool for rapidly assessing enantiomeric purity across many samples.

  • For orthogonal validation, absolute configuration studies, and as a primary reference method , ¹⁹F NMR with a chiral derivatizing agent is unparalleled. Its inherent accuracy provides a trustworthy confirmation of chromatographic results and can resolve disputes if chromatographic methods yield ambiguous data.

A truly robust analytical control strategy will leverage at least two of these orthogonal techniques. For example, using a high-throughput SFC method during development and a fully validated HPLC-MS method for final product release, with NMR used to confirm the enantiomeric ratio of the primary reference standard. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the enantiomeric purity of this compound.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available at: [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]

  • Preparative SFC Method Development. Waters Corporation. Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - Institute of Validation Technology. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Available at: [Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review. Available at: [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available at: [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Chiral methods. ScienceDirect. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Analytical chiral separation methods. ResearchGate. Available at: [Link]

Sources

A Strategic Guide to Saturated N-Heterocycles: Comparative Bioactivity of Azetidine vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the six-membered piperidine rings have both earned the status of "privileged scaffolds" due to their frequent appearance in a wide array of approved drugs and biologically active compounds.[1][2][3] While both provide a crucial basic nitrogen atom and a three-dimensional framework, their structural and conformational differences lead to distinct impacts on bioactivity. This guide provides an in-depth, data-driven comparison of these two scaffolds to inform strategic decision-making in medicinal chemistry.

Part 1: Structural and Physicochemical Foundations

The seemingly subtle difference of two methylene units between azetidine and piperidine gives rise to significant distinctions in their three-dimensional structure and fundamental properties. These differences are not trivial; they are strategic levers that medicinal chemists can pull to fine-tune a molecule's behavior.

Structural & Conformational Analysis

The azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which forces it into a largely planar or slightly puckered conformation.[4] This inherent rigidity can be a powerful tool, as it pre-organizes substituents into a fixed spatial orientation. This can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[5]

In stark contrast, the piperidine ring is largely strain-free and adopts a stable chair conformation.[3] This conformation is not rigid; it allows for the precise three-dimensional placement of substituents in either axial or equatorial positions, which can be critical for optimizing interactions within a target's binding pocket.[6][7]

G Aze Four-membered ring High ring strain (~25.4 kcal/mol) Conformationally rigid (puckered) Reduced lipophilicity Pip Six-membered ring Strain-free Flexible (Chair conformation) Higher lipophilicity

Caption: Core structural differences between Azetidine and Piperidine.

Comparative Physicochemical Properties

The structural differences manifest in key physicochemical properties that directly influence a compound's "drug-likeness." The choice between these scaffolds can be a primary method for modulating these parameters.

PropertyAzetidinePiperidineImplication in Drug Design
Ring Strain (kcal/mol) ~25.4[4]~0 (strain-free)Azetidine's strain confers rigidity, which can enhance binding affinity by minimizing conformational entropy loss upon binding.[5]
Conformational Flexibility Low (Puckered)[8]High (Chair)[3][7]Piperidine's flexibility allows it to adapt to binding pockets, while azetidine offers precise, fixed positioning of substituents.
Lipophilicity (logP) LowerHigher[2]Azetidine often improves aqueous solubility, a common challenge in drug development. Piperidine contributes more to lipophilicity, which can affect permeability and off-target effects.[9][10]
3D Character (Fsp³) HighHighBoth scaffolds are rich in sp³ carbons, a desirable trait for moving beyond flat aromatic compounds and exploring new chemical space. Azetidine's rigidity can further enhance this 3D character.[8]
Basicity (pKa) Similar to other cyclic amines~11.2[2]Both provide a basic nitrogen handle, crucial for target engagement (e.g., forming salt bridges) and modulating solubility.

Part 2: Impact on Pharmacokinetics and Bioactivity

The fundamental physicochemical properties translate directly into how a drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, how it interacts with its target.

Metabolic Stability

Both scaffolds are generally considered metabolically stable.[2][7] However, piperidine rings can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[2][7] The incorporation of an azetidine ring has emerged as a key strategy to enhance metabolic stability.[8] Its unique structure can block or alter recognition by metabolic enzymes like cytochrome P450s. Several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib , incorporate azetidine motifs specifically to improve their pharmacokinetic profiles and metabolic stability.[8]

Azetidine as a Bioisostere for Piperidine

In medicinal chemistry, azetidine is often employed as a bioisostere for piperidine.[1][9] This "scaffold hopping" strategy is used to address specific liabilities while aiming to retain or improve biological activity. Key motivations for this replacement include:

  • Improving Solubility: Replacing a more lipophilic piperidine with a smaller, more polar azetidine can significantly boost aqueous solubility.[9][10]

  • Enhancing Metabolic Stability: As discussed, azetidine can block metabolic "soft spots."[8]

  • Exploring Novel Chemical Space: The rigid vector projections from an azetidine ring are different from those of a piperidine, allowing chemists to probe new interactions within a binding site.[9]

  • Fine-Tuning Potency: The constrained geometry of azetidine can lock a molecule into its bioactive conformation, leading to enhanced potency. For instance, studies on nicotinic acetylcholine receptor (nAChR) ligands found that many azetidinyl compounds bound with higher affinity compared to their piperidine analogues.[11]

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

A compelling example of the parallel utility of these scaffolds comes from the development of inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling. A medicinal chemistry campaign identified that both azetidine-derived and piperidine-derived carbamates were highly efficient, covalent inhibitors of MAGL.[12][13] This demonstrates that while the scaffolds have different properties, both can be successfully optimized to produce potent compounds, and the ultimate choice depends on the specific optimization goals for the drug candidate (e.g., CNS penetration, solubility, or oral bioavailability).

Part 3: Experimental Protocols for Comparative Analysis

Objective comparison requires robust experimental data. The following protocols describe self-validating systems for assessing key properties discussed in this guide.

Experimental Workflow: A Comparative Overview

The logical flow for comparing two scaffolds involves synthesis followed by a tiered evaluation of physicochemical properties, in vitro ADME/Tox, and finally, biological activity.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME & Bioactivity cluster_2 Phase 3: Data Analysis A Synthesis of Azetidine Analog C Determine pKa (Potentiometric Titration) A->C E Microsomal Stability Assay A->E G Target Binding Assay (e.g., Radioligand Binding) A->G B Synthesis of Piperidine Analog B->C B->E B->G D Determine LogD (Shake-Flask Method) C->D F Cell Permeability Assay (e.g., Caco-2) D->F I Comparative Analysis of Potency, PK, & Physicochem Data E->I F->I H Functional Cell-Based Assay G->H H->I

Caption: Workflow for comparing Azetidine and Piperidine analogs.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a direct comparison of the metabolic liabilities of the two scaffolds.

Objective: To determine the rate of metabolism of an azetidine-containing compound versus its piperidine-containing analog by liver microsomal enzymes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound (azetidine and piperidine analogs) and a positive control (e.g., testosterone) in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation (Time-Point Assay):

    • For each compound, prepare a series of microcentrifuge tubes for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • In each tube, add phosphate buffer and the test compound to a final concentration of 1 µM.

    • Pre-warm the tubes at 37°C for 5 minutes.

    • Add liver microsomes (final concentration ~0.5 mg/mL) to each tube.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The "0 min" time point sample should have the reaction stopped immediately.

  • Reaction Termination & Sample Processing:

    • At each designated time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Quantification & Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability.

Trustworthiness: This protocol is self-validating through the inclusion of a positive control with known metabolic properties. Comparing the experimental half-life of the control to its literature value confirms the assay is performing correctly.

Conclusion: A Strategic Choice, Not a Universal Superiority

The decision to use an azetidine or a piperidine scaffold is not a matter of inherent superiority but of strategic design. Neither ring is universally better; their value is context-dependent, dictated by the specific challenges of a drug discovery program.

  • Azetidine has risen from a synthetic curiosity to a privileged motif, offering a potent solution for challenges like poor solubility and metabolic instability.[1][8] Its conformational rigidity is a powerful asset for enhancing binding affinity and exploring novel 3D chemical space.[5][9]

  • Piperidine remains a versatile and reliable cornerstone of medicinal chemistry.[3][6][7] Its conformational flexibility and well-understood structure-activity relationships make it an indispensable tool for engaging a wide variety of biological targets.

The modern medicinal chemist's toolkit is enriched by having access to both scaffolds and the synthetic methodologies to create them.[4][14] The future of drug design will undoubtedly involve the continued strategic deployment of both azetidines and piperidines, often in direct comparison, to craft safer and more effective therapeutics.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). BenchChem.
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (2025). BenchChem.
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central.
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017). PubMed.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a heterocyclic building block of increasing interest in medicinal chemistry.[1][2][3][4] As researchers and scientists, our responsibility is not only to innovate but also to ensure that our work is conducted with the utmost respect for safety and environmental stewardship.

The disposal of any chemical substance is governed by a stringent set of regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its generation to its final disposal, often referred to as the "cradle-to-grave" approach.[5][6][7] The Environmental Protection Agency (EPA) is tasked with implementing RCRA, which includes defining and classifying hazardous waste.[5] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous chemicals.[8][9][10][11][12]

Core Principles of Chemical Waste Management

Before delving into the specific procedural steps, it is essential to understand the foundational principles of hazardous waste disposal:

  • Identification and Characterization: The first step is to determine if a waste is hazardous according to EPA guidelines.[5] This involves assessing its characteristics, such as ignitability, corrosivity, reactivity, and toxicity.

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[5][9]

  • Containment: Hazardous waste must be stored in appropriate, labeled containers that are in good condition and compatible with the waste they hold.[8][9]

  • Documentation: Meticulous records of hazardous waste generation, storage, and disposal are a legal requirement.[6][15]

Step-by-Step Disposal Protocol for this compound

This protocol is a comprehensive guide. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department, as they will have specific procedures and requirements based on local, state, and federal regulations.

Hazard Assessment and Waste Identification

Given the likely hazardous nature of this compound, a thorough hazard assessment is the first critical step.

  • Review Available Data: While a specific SDS is unavailable, consult the SDSs for similar compounds like 3-fluoropiperidine or other N-substituted piperidines.[13][14] Note the hazard statements (H-statements) and precautionary statements (P-statements).

  • Assume Hazardous Properties: In the absence of definitive data, it is prudent to assume the compound is toxic, an irritant, and potentially harmful to the environment.

  • Waste Characterization: Based on the assumed hazards, the waste should be characterized as hazardous chemical waste. Your EHS department will provide the appropriate waste codes.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound and its waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, use a respirator with an appropriate cartridge.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container provided by your EHS department. The container must be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound," the date of accumulation, and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from strong oxidizing agents and acids.

On-site Accumulation and Storage
  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9]

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.[8][9]

  • Container Integrity: Keep the container tightly closed when not in use.[8][9] Regularly inspect the container for any signs of degradation or leakage.

Disposal Procedure
  • Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your EHS department to arrange for pickup.

  • Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company.[5] The most common method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[13]

  • Documentation: Ensure you complete all necessary paperwork, including a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.[15]

Data Summary Table: Inferred Hazard Profile

Hazard CategoryInferred Classification and Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic. Avoid ingestion, skin contact, and inhalation of dust or vapors.[14]
Skin Corrosion/Irritation Assumed to be a skin irritant or corrosive. Wear appropriate gloves and protective clothing.[13][14]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage. Wear safety goggles.[13][14]
Environmental Hazards Potentially harmful to aquatic life. Prevent release into the environment.

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Generation of this compound Waste Assess Hazard Assessment & Waste ID Start->Assess Step 1 PPE Don Appropriate PPE Assess->PPE Step 2 Collect Collect in Labeled Container PPE->Collect Step 3 Store Store in Satellite Accumulation Area Collect->Store Step 4 EHS Contact EHS for Pickup Store->EHS Step 5 Transport Licensed Transporter EHS->Transport Dispose Incineration at TSDF Transport->Dispose End Disposal Complete Dispose->End

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and EHS department, regardless of the size.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazardous waste management and following the procedural steps outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and disposal.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals - OSHA Training Institute Education Center at CLPCCD. (2014, August 6). Retrieved from [Link]

  • Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). Retrieved from [Link]

  • 7 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Retrieved from [Link]

  • (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9 at Best Price in Mumbai. (n.d.). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. (n.d.). Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, December 9). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. (2020, September 18). Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment (PPE) for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis Based on Structural Analogs

To establish a robust safety protocol, we must deconstruct the molecule and analyze the known hazards of its constituent parts. (R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a substituted heterocyclic amine.

  • Azetidine Moiety: Azetidine and its derivatives are known to be potentially hazardous.[1] The parent compound, azetidine, is classified as a flammable liquid that can cause severe skin burns and eye damage.[2][3] It is crucial to handle it in a well-ventilated area and avoid all personal contact, including inhalation.[4]

  • Piperidine Moiety: The piperidine ring is also associated with significant hazards. Piperidine itself is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[5][6] It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[6][7]

  • Fluorination: The presence of a fluorine atom can alter the molecule's reactivity, lipophilicity, and metabolic stability.[8] While enhancing membrane permeability can be a desirable trait in drug development, it also means it can be more readily absorbed through the skin.[8] Furthermore, fluorinated organic compounds can be persistent, raising important considerations for waste disposal.[9]

Based on this analysis, this compound should be treated as a substance that is potentially corrosive, toxic upon contact or inhalation, and may cause serious eye damage. A conservative and stringent approach to personal protection is therefore mandatory.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is the most critical step in mitigating exposure risk. The following table outlines the minimum required PPE for handling this compound. The level of protection should be escalated based on the scale of the operation and the potential for aerosol generation or splashing.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields. A full-face shield must be worn over goggles when handling quantities >50 mg or if there is a splash hazard.Protects against splashes and airborne particles that could cause serious, irreversible eye damage, a known hazard of piperidine and azetidine derivatives.[2][3][5]
Hand Protection Double-gloving with chemical-resistant gloves. An inner nitrile glove with an outer, thicker butyl rubber or neoprene glove tested to the EN 374 standard.Prevents skin contact. Piperidine and its analogs are toxic and can cause severe skin burns.[2][6] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is required.Minimizes skin exposure. It is crucial to prevent any contact with the skin.[4] Contaminated clothing should be removed immediately under a safety shower.[3]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is required.Protects against inhalation of potentially toxic vapors or aerosols. Both piperidine and azetidine are hazardous upon inhalation.[4][5][7]

Standard Operating Procedure: Handling Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow should be followed for all operations involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE (As per Table) prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Equipment prep_fume_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Prepare Solution (If required) handle_weigh->handle_dissolve handle_reaction 6. Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste (See Section 5) cleanup_decontaminate->cleanup_dispose cleanup_doff 9. Doff PPE in Correct Order cleanup_dispose->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash G spill_alert Spill Occurs spill_evacuate 1. Alert Others & Evacuate Immediate Area spill_alert->spill_evacuate spill_ppe 2. Don Appropriate PPE (Include Respirator if needed) spill_evacuate->spill_ppe spill_contain 3. Contain Spill (Use absorbent material) spill_ppe->spill_contain spill_neutralize 4. Neutralize/Absorb (Use appropriate kit material) spill_contain->spill_neutralize spill_collect 5. Collect Waste (Shovel into labeled container) spill_neutralize->spill_collect spill_decontaminate 6. Decontaminate Area spill_collect->spill_decontaminate spill_dispose 7. Dispose of Waste (As Hazardous Waste) spill_decontaminate->spill_dispose

Caption: Emergency protocol for managing a chemical spill.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10][11]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. [2][3]Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [10]If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. [7]Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated compounds requires special consideration due to their persistence in the environment. [9]These "forever chemicals" can be difficult to break down. [9][12]

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The waste must be handled by a certified hazardous waste disposal company. The preferred method of disposal is high-temperature incineration, as temperatures over 1,400°C are often required to break the strong carbon-fluorine bonds. [12]* Institutional Protocols: Always follow your institution's specific guidelines for chemical waste disposal and consult with your Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid-SDS.
  • BenchChem. (2025, November). Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Palumbo Piccionello, A., et al. (2025, March 3). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • BLDpharm. (n.d.). This compound.
  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual.
  • National Analytical Corporation - Chemical Division. (n.d.). (r)-1-(azetidin-3-yl) -3-fluoropiperidine - Cas No: 1403769-88-9. TradeIndia.
  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET.
  • Navratil, J. D. (1967, December). DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • ChemicalBook. (n.d.). cis-4-(azetidin-1-yl)-3-fluoropiperidine.
  • BLDpharm. (n.d.). 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride.
  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Pace, V., et al. (2023).
  • Synquest Labs. (n.d.). 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid Safety Data Sheet.
  • BLDpharm. (n.d.). 1-(Azetidin-3-yl)-4-fluoropiperidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
Reactant of Route 2
Reactant of Route 2
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.